molecular formula C6H11N3 B1210631 2-Methylhistamine CAS No. 34392-54-6

2-Methylhistamine

カタログ番号: B1210631
CAS番号: 34392-54-6
分子量: 125.17 g/mol
InChIキー: XDKYTXBAVJELDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methylhistamine is a well-characterized agonist for the histamine H2 receptor (H2R), a class of G s -protein coupled receptor . Its core research value lies in its selectivity, as it primarily activates H2 receptors over other histamine receptor subtypes, making it an essential pharmacological tool for dissecting the diverse physiological roles of histamine signaling . Activation of H2 receptors by this compound stimulates the adenylate cyclase system, leading to an accumulation of intracellular cyclic AMP (cAMP) and activation of protein kinase A . This mechanism is central to studying H2 receptor-mediated pathways in various tissues. Research applications for this compound include the investigation of gastric acid secretion, vascular permeability, and smooth muscle relaxation . Its role extends to neuropharmacology, where it has been used to study the modulation of body temperature through actions on neurons in the preoptic area of the brain . The compound's relative potency and the molecular determinants of its agonist activity at the H2-receptor have been computationally evaluated and confirmed, providing a solid scientific basis for its use . This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

34392-54-6

分子式

C6H11N3

分子量

125.17 g/mol

IUPAC名

2-(2-methyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)

InChIキー

XDKYTXBAVJELDQ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)CCN

正規SMILES

CC1=NC=C(N1)CCN

他のCAS番号

34392-54-6

同義語

2-methylhistamine
2-methylhistamine dihydrochloride

製品の起源

United States

Foundational & Exploratory

2-Methylhistamine: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a crucial molecule in pharmacological research, primarily recognized for its role as a selective agonist for histamine receptors. As a structural analog of histamine, it provides a valuable tool for differentiating between histamine receptor subtypes, particularly in the investigation of H1 and H2 receptor-mediated pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental context of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound, systematically named 2-(2-methyl-1H-imidazol-5-yl)ethanamine, is an aralkylamino compound derived from histamine by the addition of a methyl group at the 2-position of the imidazole ring.[1][2] This modification significantly influences its receptor binding profile and pharmacological activity.

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

PropertyValueSource
IUPAC Name 2-(2-methyl-1H-imidazol-5-yl)ethanamine[2]
Chemical Formula C₆H₁₁N₃[2]
Molecular Weight 125.17 g/mol [2]
CAS Number 34392-54-6[2]
Predicted Boiling Point 347.5 ± 17.0 °C[3]
Predicted pKa 14.96 ± 0.10[3]
Solubility Soluble in water.
SMILES CC1=NC=C(N1)CCN[2]
InChI InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)[2]

Chemical Structure

The chemical structure of this compound consists of an imidazole ring with a methyl group at the 2-position and an ethylamine side chain at the 5-position. The presence and position of the methyl group are critical for its selective agonist activity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively available in publicly accessible literature. However, based on general principles of organic synthesis and related literature, the following outlines the probable methodologies.

Synthesis

A plausible synthetic route to this compound would involve the construction of the substituted imidazole ring followed by the introduction or modification of the ethylamine side chain. One potential approach, adapted from the synthesis of similar imidazole derivatives, is the reaction of an appropriate α-haloketone with a guanidine derivative.[4]

General Workflow for a Hypothetical Synthesis:

G reagents React α-haloketone with Guanidine Derivative cyclization Imidazole Ring Formation (Cyclization) reagents->cyclization workup Reaction Work-up (Extraction & Washing) cyclization->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Hypothetical workflow for the synthesis of this compound.

Purification

Purification of the synthesized this compound would likely be achieved through recrystallization.[5][6][7] This technique separates the compound from impurities based on differences in solubility. A suitable solvent system would be one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of the compound.

Signaling Pathways

This compound is a potent and selective agonist of histamine H1 and H2 receptors, making it a valuable tool for studying the distinct signaling cascades initiated by these two receptor subtypes.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8][9] Activation of the H1 receptor by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular calcium levels.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates agonist This compound agonist->H1R Binds to Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC response Cellular Response (e.g., smooth muscle contraction) Ca->response PKC->response

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling

The histamine H2 receptor is also a GPCR, but it couples to Gαs proteins.[10][11] Agonist binding, such as by this compound, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ Cyclic AMP (cAMP) AC->cAMP Produces agonist This compound agonist->H2R Binds to PKA Protein Kinase A (PKA) Activation cAMP->PKA response Cellular Response (e.g., gastric acid secretion) PKA->response

Caption: Histamine H2 Receptor Signaling Pathway.

Conclusion

This compound is an indispensable pharmacological tool for the elucidation of histamine receptor function. Its distinct chemical properties and structure confer selectivity for H1 and H2 receptors, enabling researchers to dissect the complex signaling pathways mediated by these receptors. While detailed, publicly available experimental protocols for its synthesis are scarce, the general principles of its preparation and purification are well-understood within the field of medicinal chemistry. This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and pharmacological research.

References

The Advent of a Selective Tool: A Technical Guide to the Discovery and Historical Context of 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmacology, the development of selective receptor agonists has been pivotal in dissecting complex biological systems. This technical guide delves into the discovery and historical context of 2-Methylhistamine, a key molecule that played a crucial role in the differentiation of histamine receptor subtypes. Its emergence as a research tool was instrumental in paving the way for the development of blockbuster drugs and a deeper understanding of histamine's multifaceted roles in the body.

The Quest for Specificity: A Historical Overview

The story of this compound is intrinsically linked to the quest to understand the diverse actions of histamine. In the mid-20th century, scientists observed that the effects of histamine were not uniformly blocked by the then-available antihistamines. This led to the hypothesis of multiple histamine receptor subtypes.

The seminal work of Ash and Schild in the 1960s laid the foundation for this concept. They demonstrated that while classical antihistamines could block histamine-induced contractions of the guinea pig ileum, they were ineffective against histamine-stimulated gastric acid secretion in rats. This suggested the existence of at least two distinct histamine receptors. They designated the receptor mediating the contractile response as the H1 receptor.[1]

The definitive proof for this dual-receptor theory came from the pioneering work of Sir James Black and his colleagues at Smith Kline & French in the early 1970s. Their systematic investigation of histamine analogues led to the discovery of burimamide, the first-ever H2 receptor antagonist.[2] In their quest to characterize these newly identified receptors, they synthesized and tested a series of methylated histamine derivatives, including this compound and 4-Methylhistamine.

This compound, along with other histamine analogs, proved to be an invaluable tool. By comparing the relative potencies of these compounds in different tissue preparations, researchers could pharmacologically dissect the distinct responses mediated by H1 and H2 receptors. This compound exhibited a preferential, though not exclusive, agonist activity at H1 receptors, causing smooth muscle contraction, while showing weaker activity at the newly discovered H2 receptors responsible for gastric acid secretion.[3] This selectivity, although not absolute, was sufficient to provide a clearer picture of the pharmacological profiles of the two receptor subtypes.

Synthesis of this compound

The synthesis of this compound, or 2-(2-Methyl-1H-imidazol-4-yl)ethanamine, was a critical step in its establishment as a research tool. A key synthetic route was described by Durant, Emmett, and Ganellin in 1976. The general scheme involves the construction of the substituted imidazole ring followed by the elaboration of the ethylamine side chain.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described for the synthesis of methylhistamines.

Step 1: Formation of the Imidazole Ring

A common method for synthesizing the 2-methylimidazole core involves the reaction of a suitable dicarbonyl compound with an amidine. For this compound, a key intermediate is 4-(chloromethyl)-2-methylimidazole.

Step 2: Introduction of the Ethylamine Side Chain

The ethylamine side chain can be introduced by reacting the chloromethyl intermediate with a cyanide source to form the corresponding acetonitrile derivative. Subsequent reduction of the nitrile group yields the desired this compound.

Illustrative Reaction Scheme:

Note: This is a generalized representation. For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is recommended to consult the original publication by Durant et al. (1976).

Pharmacological Characterization: Differentiating H1 and H2 Receptors

The true value of this compound lay in its application in classic pharmacological bioassays. These experiments, conducted in isolated tissues, allowed for the quantitative assessment of its activity at H1 and H2 receptors.

Data Presentation: Quantitative Analysis of this compound Activity

While historical data from the initial discovery period often focused on relative potencies, subsequent studies have provided more precise quantitative values for the activity of this compound at histamine receptors.

CompoundReceptorPreparationParameterValueReference
This compound H1Guinea Pig IleumpEC505.15[4]
This compound H2Rat Gastric Acid SecretionRelative Activity (Histamine = 100)~4[5]
HistamineH1Guinea Pig IleumpEC506.8[4]
HistamineH2Rat Gastric Acid Secretion--[5]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

This classic bioassay measures the contractile response of smooth muscle, a hallmark of H1 receptor activation.

Objective: To determine the potency of this compound in causing contraction of the guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Histamine dihydrochloride (standard)

  • This compound dihydrochloride (test compound)

  • Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

  • Isotonic transducer and recording system

Procedure:

  • A segment of the terminal ileum (2-3 cm) is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

  • One end of the tissue is attached to a fixed point, and the other is connected to an isotonic transducer to record contractions.

  • The tissue is allowed to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of histamine or this compound to the organ bath.

  • The contractile response is recorded until a maximal effect is achieved.

  • The EC50 values are calculated from the concentration-response curves.

This in vivo assay measures the stimulation of gastric acid secretion, a primary function of H2 receptor activation.

Objective: To determine the potency of this compound in stimulating gastric acid secretion in the rat.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane (anesthetic)

  • Saline solution

  • Histamine dihydrochloride (standard)

  • This compound dihydrochloride (test compound)

  • Pylorus ligation surgical kit

  • pH meter and titration equipment

Procedure:

  • Rats are fasted for 24 hours with free access to water.

  • Animals are anesthetized with urethane.

  • A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

  • The stomach is gently flushed with saline to remove any residual contents.

  • The test compound (this compound) or standard (histamine) is administered subcutaneously or intravenously.

  • After a set period (e.g., 2-4 hours), the animal is euthanized, and the stomach is removed.

  • The gastric contents are collected, and the volume is measured.

  • The acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • The total acid output is calculated and compared between different treatment groups.

Signaling Pathways

The differential effects of this compound on various tissues are a direct consequence of the distinct signaling pathways coupled to H1 and H2 receptors.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC mediate the downstream effects of H1 receptor activation, such as smooth muscle contraction.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R H1 Receptor This compound->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

H1 Receptor Gq/11 Signaling Pathway
H2 Receptor Signaling Pathway

In contrast, the histamine H2 receptor is a GPCR that couples to the Gs family of G-proteins. Activation of the H2 receptor leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the cellular responses associated with H2 receptor activation, such as the stimulation of gastric acid secretion by parietal cells.

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets

H2 Receptor Gs Signaling Pathway

Experimental Workflow: From Synthesis to Pharmacological Characterization

The logical flow of research involving this compound follows a structured path from its creation to the elucidation of its biological effects.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Purification Purification and Structural Confirmation Synthesis->Purification H1_Assay In Vitro Bioassay: Guinea Pig Ileum Contraction (H1) Purification->H1_Assay H2_Assay In Vivo Bioassay: Rat Gastric Acid Secretion (H2) Purification->H2_Assay Data_Analysis Data Analysis: Determination of pEC50 and Relative Potency H1_Assay->Data_Analysis H2_Assay->Data_Analysis Conclusion Conclusion: Characterization as a Selective H1 Agonist Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Synthesis and Signaling of 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 2-methylhistamine, a crucial selective agonist for the histamine H1 receptor. It covers the primary synthesis pathway, precursors, experimental protocols, and the downstream signaling cascade initiated by H1 receptor activation.

Introduction to this compound

This compound is an organic compound structurally related to histamine, featuring a methyl group at the 2-position of the imidazole ring.[1] This modification confers selectivity, making it a potent tool in pharmacology for studying the specific roles and effects of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses, smooth muscle contraction, and neurotransmission.[2] Understanding the synthesis of this compound is fundamental for its application in research and the development of novel therapeutics targeting the histaminergic system.

Synthesis Pathway and Precursors

The most common and industrially relevant synthesis of the 2-methylimidazole core, the primary precursor to this compound, is achieved through the Radziszewski reaction.[3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[3][4]

Primary Precursors for 2-Methylimidazole Synthesis:

  • Glyoxal: Provides the C4 and C5 carbons of the imidazole ring.

  • Acetaldehyde: Provides the C2 carbon and the attached methyl group.

  • Ammonia: Provides the two nitrogen atoms (N1 and N3) of the imidazole ring.

Once the 2-methylimidazole ring is formed, a subsequent reaction is required to add the ethylamine side chain at the C4 (or C5) position to yield this compound. While the search results did not provide a specific, detailed experimental protocol for this second step in a single document, the overall pathway can be logically constructed from established organic chemistry principles.

Experimental Protocols

3.1. Synthesis of 2-Methylimidazole via Radziszewski Reaction

This protocol is based on a generalized method described for the industrial production of imidazoles.[3][4][5]

Materials:

  • Glyoxal solution (e.g., 40% in water)

  • Ammonia water (Ammonium hydroxide)

  • Pure Acetaldehyde

  • Ammonia gas

Procedure:

  • A glyoxal solution is charged into a suitable reaction kettle.[5]

  • Under controlled temperature and pressure, aqueous ammonia (ammoniacal liquor) is added, followed by the slow addition of pure acetaldehyde.[5]

  • Additional ammonia (gas or liquid) is then introduced into the reactor.[5]

  • The reaction mixture is heated and maintained at a controlled temperature (typically 50-100 °C) for a set period (e.g., 6 hours) to allow the condensation and ring-closure reaction to complete.[4][5]

  • After the reaction, excess water and unreacted ammonia are removed, often by boiling under reduced pressure.[5]

  • The resulting solution is cooled to induce crystallization of the 2-methylimidazole product.[5]

  • The solid product is collected by filtration and can be further purified if necessary.[5]

3.2. Conceptual Synthesis of this compound from 2-Methylimidazole

This conceptual protocol outlines a plausible route to add the ethylamine side chain. A common method for this transformation is the Mannich reaction followed by reduction and decarboxylation, or a multi-step process involving formylation and subsequent conversion to the aminoethyl group.

Example Multi-Step Pathway:

  • Formylation: Introduction of a formyl group (-CHO) onto the 2-methylimidazole ring, typically at the 4-position.

  • Condensation: Reaction of the formyl group with a nitroalkane, such as nitromethane, to form a nitrovinyl intermediate.

  • Reduction: Reduction of the nitro group to an amine and the double bond to a single bond, which can often be achieved simultaneously using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This final step yields the 2-(2-methyl-1H-imidazol-5-yl)ethanamine, which is this compound.

Quantitative Data

Quantitative data for specific synthesis reactions are often proprietary or vary based on the exact conditions. However, the industrial synthesis of imidazoles is optimized for high purity and yield.

ParameterValue/RangeSource/Comment
Purity (2-Methylimidazole) > 99%Achievable via distillation/crystallization.[4]
Reaction Temperature 50 - 100 °CFor the Radziszewski reaction.[4]
Reaction Time ~6 hoursFor the Radziszewski reaction.[5]
LD50 (rat, oral) for 2-Methylimidazole 1300 mg/kgIndicates low acute toxicity but is a skin/eye irritant.[3]

Visualization of Synthesis and Signaling Pathways

5.1. Synthesis Workflow

The following diagram illustrates the Radziszewski reaction for the synthesis of the 2-methylimidazole precursor.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Glyoxal Glyoxal (1,2-dicarbonyl) Condensation Condensation & Ring Closure Glyoxal->Condensation Acetaldehyde Acetaldehyde (aldehyde) Acetaldehyde->Condensation Ammonia Ammonia (2 equivalents) Ammonia->Condensation Product 2-Methylimidazole Condensation->Product Radziszewski Reaction G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) PKC->CellularResponse Leads to Ca->PKC Activates Ca->CellularResponse Leads to Agonist This compound Agonist->H1R Binds

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methylhistamine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine H1 receptors, integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in mediating allergic and inflammatory responses. 2-Methylhistamine is recognized as a selective agonist for the histamine H1 receptor, making it a valuable pharmacological tool for elucidating the receptor's function and for screening potential antagonist compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound on H1 receptors, detailing the molecular interactions, downstream signaling cascades, and functional cellular outcomes. The guide includes a summary of available quantitative data for H1 receptor agonists, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of H1 receptor pharmacology.

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a rhodopsin-like GPCR that is widely expressed throughout the body, including in smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[1] Its activation by the endogenous ligand histamine is a key event in the pathophysiology of allergic rhinitis, urticaria, and other hypersensitivity reactions. The H1 receptor is coupled to the Gq/11 family of G-proteins, and its activation initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[1][2]

This compound: A Selective H1 Receptor Agonist

This compound is a derivative of histamine that exhibits selectivity as an agonist for the H1 receptor. While specific quantitative binding affinity (Ki) and potency (EC50) values for this compound at the H1 receptor are not extensively documented in publicly available literature, its utility as a research tool stems from its ability to preferentially activate H1 receptors over other histamine receptor subtypes (H2, H3, and H4). This selectivity allows researchers to investigate the specific consequences of H1 receptor activation in various physiological and pathological contexts.

Molecular Mechanism of Action

The binding of this compound to the H1 receptor induces a conformational change in the receptor protein. This conformational shift facilitates the coupling of the receptor to the heterotrimeric G-protein, Gq/11. Upon activation, the Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

The Gq/11 Signaling Pathway

The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration.[2][3]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).[2] PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses.

The signaling cascade initiated by H1 receptor activation is depicted in the following diagram:

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes Ca_ER->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates leading to Agonist This compound Agonist->H1R Binds to

Figure 1. H1 Receptor Signaling Pathway.

Quantitative Data for H1 Receptor Agonists

While specific binding affinity and potency data for this compound at the H1 receptor are limited, the following table summarizes data for histamine and a related agonist, Nα-methylhistamine, to provide a comparative context.

CompoundReceptorCell Line/TissueAssay TypeParameterValueReference
HistamineH1DDT1MF-2 cellsInositol Phosphate AccumulationEC5027 µM
Nα-methylhistamineH1DDT1MF-2 cellsInositol Phosphate AccumulationEC5072 µM
HistamineH1C6 glioma cellsInositol Phosphate AccumulationEC5024 µM
Nα-methylhistamineH1C6 glioma cellsInositol Phosphate AccumulationEC5031 µM

Experimental Protocols

The characterization of this compound's action on H1 receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]mepyramine).

Materials and Reagents:

  • Cell membranes prepared from cells expressing the H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess mianserin).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Preparation Prepare reagents: - Cell membranes with H1R - [³H]mepyramine - this compound dilutions - Mianserin (for non-specific binding) Start->Preparation Incubation Incubate reagents in 96-well plate Preparation->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with cold buffer Filtration->Washing Counting Add scintillation cocktail and count radioactivity Washing->Counting Analysis Analyze data: - Calculate specific binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Figure 2. Radioligand Binding Assay Workflow.
Calcium Imaging Assay

This functional assay measures the increase in intracellular calcium concentration following H1 receptor activation by this compound.

Materials and Reagents:

  • Cells stably expressing the H1 receptor (e.g., HEK293-H1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound: this compound.

  • Fluorescence plate reader or microscope with live-cell imaging capabilities.

Procedure:

  • Cell Plating: Plate H1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Imaging_Workflow Start Start Plating Plate H1R-expressing cells in 96-well plate Start->Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Plating->Dye_Loading Washing Wash cells to remove excess dye Dye_Loading->Washing Compound_Addition Add varying concentrations of This compound Washing->Compound_Addition Measurement Measure fluorescence to detect changes in intracellular calcium Compound_Addition->Measurement Analysis Analyze data: - Generate dose-response curve - Determine EC50 Measurement->Analysis End End Analysis->End

Figure 3. Calcium Imaging Assay Workflow.
Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, following H1 receptor stimulation.

Materials and Reagents:

  • Cells expressing the H1 receptor.

  • [³H]myo-inositol.

  • LiCl solution.

  • Test compound: this compound.

  • Dowex anion-exchange resin.

  • Scintillation cocktail.

Procedure:

  • Labeling: Incubate H1R-expressing cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound and incubate for a specified time.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (Dowex resin).

  • Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound serves as a crucial pharmacological tool for the investigation of histamine H1 receptor function. Its selective agonism allows for the specific interrogation of the Gq/11-PLC-IP3/DAG signaling pathway. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding and functional activity of this compound and other H1 receptor ligands. A thorough understanding of the mechanism of action of H1 receptor agonists is fundamental for the development of novel therapeutics targeting allergic and inflammatory diseases. Further research to precisely quantify the binding affinity and potency of this compound at the H1 receptor will enhance its utility as a reference compound in drug discovery and pharmacological research.

References

2-Methylhistamine: A Technical Guide on its Role as a Histamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The study of these receptors and their signaling pathways is fundamental to the development of therapeutics for a wide range of conditions.

This technical guide focuses on 2-Methylhistamine, a synthetic derivative of histamine that serves as a valuable research tool for elucidating the function of histamine receptors. While sometimes referred to as a metabolite, it is important to clarify that the primary metabolic pathways of histamine involve enzymatic conversion to Nτ-methylhistamine (tele-methylhistamine) and imidazoleacetic acid. This compound, a structural analog, is utilized for its agonistic activity at histamine receptors, aiding in the characterization of their downstream effects. This document provides an in-depth overview of its receptor pharmacology, associated signaling pathways, and detailed experimental protocols for its characterization.

Histamine Metabolism: A Brief Overview

Histamine is primarily metabolized through two enzymatic pathways:

  • N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway converts histamine to Nτ-methylhistamine.

  • Oxidative deamination: Mediated by diamine oxidase (DAO), this pathway transforms histamine into imidazoleacetic acid.

It is crucial to distinguish this compound from the naturally occurring metabolite Nτ-methylhistamine. This compound is a synthetic compound used for its specific pharmacological properties in research settings.

Pharmacological Profile of this compound

This compound is recognized as a histamine receptor agonist with activity at both H1 and H2 receptors. Its utility in research stems from its ability to selectively activate these receptor subtypes, allowing for the dissection of their distinct signaling cascades and physiological roles.

Quantitative Data on Receptor Binding and Potency

While extensive quantitative data for this compound is not consistently available across the literature, the following tables summarize the known information and provide comparative data for histamine and other relevant analogs.

Table 1: Binding Affinities (Ki) of Histamine Agonists at H1 and H2 Receptors

CompoundReceptorKi (nM)Species/SystemReference
This compound H1Data not readily available--
This compound H2Data not readily available (qualitatively described as having reduced potency compared to histamine)-[1]
HistamineH1~270Hamster DDT1MF-2 Cells[2]
HistamineH38Human[1]

Note: The lack of specific Ki values for this compound in the searched literature highlights a gap in publicly available data.

Table 2: Functional Potency (EC50) of Histamine Agonists at H1 and H2 Receptors

CompoundReceptorEC50 (µM)Assay/TissueReference
This compound H1Full agonist, specific EC50 not providedGuinea-pig trachea[3]
This compound H2Reduced potency relative to histamineComputational model[1]
HistamineH127Inositol phosphate accumulation in DDT1MF-2 cells[2]
Nα-methylhistamineH172Inositol phosphate accumulation in DDT1MF-2 cells[2]
HistamineH2~1Inhibition of acetylcholine-induced contractions in rat uterus[4]

Signaling Pathways of H1 and H2 Receptors

This compound elicits its effects by activating the distinct signaling cascades coupled to H1 and H2 receptors.

Histamine H1 Receptor Signaling (Gq-coupled)

The H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like this compound, the following cascade is initiated:

  • Gq activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) activation: The GTP-bound Gαq subunit activates phospholipase C.

  • Second messenger production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) activation: DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound H1R H1 Receptor Agonist->H1R Gq Gq Protein (α, β, γ) H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets H2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound H2R H2 Receptor Agonist->H2R Gs Gs Protein (α, β, γ) H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]-Mepyramine) - this compound dilutions start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells prep->setup incubate Incubate at 25°C for 60 min setup->incubate filter Filter through glass fiber plate and wash incubate->filter count Add scintillation cocktail and count radioactivity filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate H2R-expressing cells in 96-well plate start->plate_cells prepare_agonist Prepare serial dilutions of this compound plate_cells->prepare_agonist stimulate Add this compound to cells and incubate at 37°C prepare_agonist->stimulate lyse_detect Lyse cells and add cAMP detection reagents stimulate->lyse_detect read_plate Measure signal (e.g., fluorescence) lyse_detect->read_plate analyze Analyze data: - Generate standard curve - Determine cAMP concentrations - Calculate EC50 read_plate->analyze end End analyze->end

References

Pharmacological Profile of 2-Methylhistamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a substituted derivative of histamine, an essential biogenic amine involved in a myriad of physiological and pathological processes. As a pharmacological tool, this compound has been instrumental in the characterization of histamine receptor subtypes, particularly in distinguishing between the H1 and H2 receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to support researchers in the fields of pharmacology and drug development.

Core Pharmacological Characteristics

This compound is recognized primarily as a potent and relatively selective agonist for the histamine H1 receptor.[1] Its activity at other histamine receptor subtypes is significantly lower, rendering it a valuable compound for investigating H1 receptor-mediated physiological effects.

Receptor Binding Affinity and Functional Potency

The affinity and potency of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data for its interaction with histamine receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeParameterValueSpecies/SystemReference
H1 Receptor pKi~5.9 - 6.1Guinea pig cerebellar membranes[2]
H2 Receptor -Data not consistently reported--
H3 Receptor -Low affinity expected--
H4 Receptor -Low affinity expected--

Table 2: Functional Potency of this compound

Receptor SubtypeParameterValueSpecies/SystemReference
H1 Receptor pD2~6.8Guinea pig ileum[2]
H1 Receptor Apparent pA2 (as antagonist)8.58Human temporal artery[1]
H2 Receptor -Less potent than histamineHuman temporal artery[1]

Note: pKi and pD2 values are the negative logarithm of the molar concentration. A higher value indicates greater affinity or potency.

Signaling Pathways

As an agonist at histamine receptors, this compound initiates intracellular signaling cascades characteristic of the specific receptor subtype it activates. The primary signaling pathways for the histamine receptors are well-established.

  • H1 Receptor: Activation of the H1 receptor by this compound leads to the coupling of the Gq/11 family of G-proteins.[3] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4]

  • H2 Receptor: The H2 receptor is coupled to the Gs family of G-proteins.[5] Agonist binding, including that of this compound (though less potent), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4]

  • H3 and H4 Receptors: These receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] Due to its low affinity for H3 and H4 receptors, this compound is not a significant activator of these pathways.

Signaling Pathway Diagrams

H1_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: H1 Receptor Signaling Pathway Activated by this compound.

H2_Signaling_Pathway This compound This compound H2R H2 Receptor This compound->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: H2 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (H1 Receptor)

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled antagonist.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing the human or guinea pig H1 receptor (e.g., HEK293, CHO cells, or guinea pig cerebellum).

  • Radioligand: [3H]Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound dihydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Serial dilutions of this compound.

  • Add [3H]Mepyramine to all wells at a final concentration close to its Kd.

  • Add the membrane preparation to all wells. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea Pig Ileum Contraction (H1 Receptor)

This ex vivo assay measures the agonist activity of this compound by quantifying its ability to induce contraction of the guinea pig ileum smooth muscle, a classic H1 receptor-mediated response.

1. Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Organ Bath: A temperature-controlled (37°C) organ bath with aeration (95% O2, 5% CO2).

  • Physiological Salt Solution: Krebs-Henseleit solution.

  • Isotonic Transducer and Recording System.

  • Test Compound: this compound dihydrochloride.

  • Reference Agonist: Histamine dihydrochloride.

  • Antagonist (for verification): Mepyramine.

2. Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in the organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing every 15 minutes.

  • Concentration-Response Curve:

    • Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.

    • Record the contractile response at each concentration.

    • After the maximum response is achieved, wash the tissue extensively until it returns to baseline.

    • Repeat the procedure with histamine to obtain a reference concentration-response curve.

  • (Optional) Antagonism: To confirm the response is H1-mediated, pre-incubate a separate tissue preparation with a known concentration of mepyramine for a set period (e.g., 30 minutes) before generating a concentration-response curve for this compound.

3. Data Analysis:

  • Express the contractile response as a percentage of the maximum response to histamine.

  • Plot the percentage response against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) and the maximum effect (Emax) for this compound.

  • Calculate the pD2 value (-log EC50).

  • In antagonism experiments, the rightward shift of the concentration-response curve can be used to calculate the pA2 value for the antagonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Guinea Pig Ileum) B_Prep Membrane Preparation B_Setup Assay Setup (Total, NSB, Test Compound) B_Prep->B_Setup B_Incubate Incubation with [3H]Mepyramine B_Setup->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analysis Data Analysis (IC50, Ki) B_Count->B_Analysis F_Prep Tissue Preparation & Mounting F_Equilibrate Equilibration F_Prep->F_Equilibrate F_CRC Cumulative Concentration-Response Curve F_Equilibrate->F_CRC F_Record Record Contraction F_CRC->F_Record F_Analysis Data Analysis (EC50, pD2, Emax) F_Record->F_Analysis

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the histamine H1 receptor. Its potent and selective agonist activity at this receptor subtype allows for the specific investigation of H1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a robust framework for researchers to design and interpret experiments aimed at further elucidating the role of the H1 receptor in health and disease, and for the development of novel therapeutics targeting the histaminergic system.

References

2-Methylhistamine: A Technical Guide to its Differential Roles in the Peripheral and Central Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhistamine, a structural analog of histamine, serves as a valuable pharmacological tool for dissecting the complex roles of the histaminergic system. Its primary utility stems from its selective agonist activity at the histamine H₁ receptor, with significantly lower potency at other histamine receptor subtypes. This selectivity allows for the targeted investigation of H₁ receptor-mediated pathways, revealing distinct physiological and pathological functions in the peripheral versus the central nervous system. This technical guide provides a comprehensive overview of the receptor pharmacology of this compound, its differential effects in peripheral tissues and the central nervous system, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms.

Receptor Binding and Functional Potency

This compound's pharmacological profile is defined by its preferential activation of the histamine H₁ receptor. While it is a potent H₁ agonist, its activity at H₂, H₃, and H₄ receptors is considerably lower. The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at the four human histamine receptor subtypes.

Table 1: Comparative Binding Affinities (Kᵢ) of Histamine and this compound at Human Histamine Receptors

LigandH₁ Receptor Kᵢ (nM)H₂ Receptor Kᵢ (nM)H₃ Receptor Kᵢ (nM)H₄ Receptor Kᵢ (nM)
Histamine~27~32083.8 ± 0.8[1]
This compoundData not available in direct comparative binding assaysMuch lower affinity than histamine>10,000[1]251 ± 50[1]

Table 2: Comparative Functional Potencies (EC₅₀/Relative Potency) of Histamine and this compound

LigandH₁ ReceptorH₂ ReceptorH₃ ReceptorH₄ Receptor
Histamine EC₅₀ = 27 µM (Inositol phosphate accumulation, DDT₁MF-2 cells)Potent agonistPotent agonistPotency = 100%[1]
This compound Less potent than histamine (Human temporal artery relaxation)Reduced potency relative to histamine[2]Potency relative to histamine < 0.1%[1]Potency relative to histamine = 1.9%[1]

Role in the Peripheral Nervous System (PNS)

In the peripheral nervous system, the effects of this compound are predominantly mediated by the activation of H₁ receptors, which are widely expressed on various cell types, including smooth muscle cells and endothelial cells.

Smooth Muscle Contraction

This compound is a classical agonist used to induce contraction in smooth muscle preparations, most notably the guinea pig ileum. This effect is mediated by H₁ receptor activation on smooth muscle cells, leading to an increase in intracellular calcium.

Vascular Effects

Activation of H₁ receptors on endothelial cells by this compound can lead to vasodilation and increased vascular permeability. However, in some vascular beds, it can also cause vasoconstriction through direct action on vascular smooth muscle H₁ receptors. For instance, in the human temporal artery, this compound is less potent than histamine in inducing relaxation, an effect mediated by both H₁ and H₂ receptors.[3]

Role in the Central Nervous System (CNS)

The role of this compound in the central nervous system is more complex due to the diverse functions of histamine and the expression of all four histamine receptor subtypes in the brain.[4] While this compound has limited ability to cross the blood-brain barrier, direct administration into the CNS via intracerebroventricular (i.c.v.) injection has revealed its effects on various neurological processes.

Neurotransmitter Modulation and Behavior

I.c.v. administration of this compound in rats has been shown to influence hormonal release, such as increasing plasma corticosterone levels, an effect mediated by H₁ receptors. It has also been demonstrated to affect memory and learning processes.

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound for a specific histamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [³H]mepyramine for H₁R, [³H]tiotidine for H₂R, [³H]Nα-methylhistamine for H₃R, [³H]histamine for H₄R).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes and varying concentrations of unlabeled this compound.

  • Incubate to allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for H₂ Receptor Activation

This assay measures the ability of this compound to stimulate the Gs-coupled H₂ receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the human histamine H₂ receptor (e.g., CHO-K1 or HEK293).

  • This compound.

  • Assay Buffer.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the contractile effect of H₁ receptor agonists on smooth muscle.

Materials:

  • Guinea pig ileum segment.

  • Organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Isotonic transducer and recording system.

  • This compound solutions of varying concentrations.

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Add increasing cumulative concentrations of this compound to the organ bath.

  • Record the resulting isometric contractions.

  • Plot the contractile response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Signaling Pathways and Experimental Workflows

H1_Receptor_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (PNS) Ca2_release->Contraction Neurotransmission Modulation of Neurotransmission (CNS) PKC->Neurotransmission Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Receptor Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Competitor Prepare this compound (Competitor) Dilutions Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki CNS_vs_PNS_Effects cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) (via i.c.v. administration) This compound This compound PNS_H1R H₁ Receptor (Smooth Muscle, Endothelium) This compound->PNS_H1R Primarily Acts on CNS_H1R H₁ Receptor (Neurons, Glia) This compound->CNS_H1R Acts on (when directly administered) Smooth_Muscle Smooth Muscle Contraction (e.g., Guinea Pig Ileum) PNS_H1R->Smooth_Muscle Vascular Vasodilation & Increased Permeability PNS_H1R->Vascular Hormone_Release Corticosterone Release CNS_H1R->Hormone_Release Memory Modulation of Memory CNS_H1R->Memory

References

An In-depth Technical Guide to the Physiological Effects of 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhistamine is a histamine analogue that serves as a valuable pharmacological tool for the investigation of the histamine receptor system. As a derivative of histamine, it exhibits selective agonist activity, primarily targeting the histamine H₁ receptor, with a lower affinity for the H₂ receptor. This selective action allows for the discrete study of H₁ receptor-mediated physiological processes. This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its receptor interaction, downstream signaling pathways, and observed effects on various organ systems. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action to support researchers and professionals in drug development.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors: H₁, H₂, H₃, and H₄. The development of selective agonists and antagonists for these receptors has been instrumental in elucidating the specific roles of each receptor subtype.

This compound, a histamine derivative with a methyl group at the 2-position of the imidazole ring, has emerged as a potent and selective agonist for the histamine H₁ receptor.[1] Its reduced activity at other histamine receptor subtypes makes it an invaluable tool for isolating and studying H₁ receptor-mediated signaling and physiological responses. This guide will delve into the known physiological effects of this compound, providing a detailed resource for its application in research and drug discovery.

Receptor Selectivity and Pharmacology

This compound demonstrates a clear selectivity profile for the histamine H₁ receptor over other histamine receptor subtypes. While it is a potent agonist at the H₁ receptor, its activity at H₂, H₃, and H₄ receptors is significantly lower.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity, potency, and efficacy of this compound at the four human histamine receptor subtypes. It is important to note that absolute values can vary depending on the experimental system and conditions.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Histamine Receptors

ReceptorRadioligandCell Line/TissueKᵢ (nM)Reference(s)
H₁R [³H]mepyramineNot SpecifiedData not available
H₂R [¹²⁵I]iodoaminopotentidineNot SpecifiedSignificantly lower than H₁R[2]
H₃R [³H]Nα-methylhistamineHEK-293Much less potent than histamine[1]
H₄R [³H]histamineHEK-293>10,000[1]

Table 2: Functional Potency (EC₅₀/pD₂) and Efficacy (Eₘₐₓ) of this compound

ReceptorFunctional AssayTissue/Cell LinepD₂ / -logEC₅₀EC₅₀ (µM)Efficacy (Eₘₐₓ)Reference(s)
H₁R Guinea Pig Ileum ContractionGuinea Pig IleumData not availableFull Agonist
H₂R Rat Gastric Acid SecretionAnesthetized RatLower potency than histamine[2]
H₃R Not SpecifiedNot SpecifiedLow potency[3]
H₄R [³⁵S]GTPγS bindingHEK-293< 5.0> 10Partial Agonist[1]

Note: While specific values for H₁R and H₂R are not consistently reported in the literature, qualitative descriptions consistently indicate higher potency and efficacy at the H₁ receptor compared to the H₂ receptor.

Signaling Pathways

The physiological effects of this compound are a direct consequence of the intracellular signaling cascades it initiates upon binding to histamine receptors, primarily the H₁ receptor.

H₁ Receptor Signaling

The histamine H₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] Activation of the H₁ receptor by this compound initiates the following signaling cascade:

  • Gq/11 Activation: Binding of this compound induces a conformational change in the H₁ receptor, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.[5]

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R H₁ Receptor This compound->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Responses Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Cellular_Responses Leads to

Figure 1: H₁ Receptor Signaling Pathway Activated by this compound.

H₂ Receptor Signaling

Although this compound has a lower affinity for the H₂ receptor, at higher concentrations, it can elicit responses mediated by this receptor. The H₂ receptor is coupled to the Gs family of G proteins.[6] Its activation leads to:

  • Gs Activation: Agonist binding activates the Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]

  • Protein Kinase A (PKA) Activation: cAMP activates protein kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various cellular proteins, leading to responses such as smooth muscle relaxation and stimulation of gastric acid secretion.

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-Methylhistamine_high This compound (High Concentration) H2R H₂ Receptor 2-Methylhistamine_high->H2R Binds to Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Responses_H2 Cellular Responses (e.g., Gastric Acid Secretion) PKA->Cellular_Responses_H2 Leads to

Figure 2: H₂ Receptor Signaling Pathway Activated by this compound.

Physiological Effects

The selective activation of H₁ receptors by this compound leads to a range of physiological responses in different organ systems.

Cardiovascular System

In the cardiovascular system, this compound elicits a depressor response, primarily through its action on H₁ receptors. At lower doses (up to 1 x 10⁻⁷ mol/kg in cats), it causes a decrease in blood pressure.[8][9] This hypotensive effect is attributed to H₁ receptor-mediated vasodilation. At larger doses, the involvement of H₂ receptors in the hypotensive response has been suggested.[8]

Respiratory System

The activation of H₁ receptors in the respiratory system leads to bronchoconstriction. This effect is a hallmark of histamine-mediated allergic responses. The potency of this compound in inducing contraction of airway smooth muscle makes it a useful tool for studying the mechanisms of bronchoconstriction and for evaluating the efficacy of H₁ receptor antagonists.

Gastrointestinal System

In the gastrointestinal tract, the effects of this compound are primarily mediated by H₁ receptors, leading to the contraction of intestinal smooth muscle. This is the basis for the classical guinea pig ileum bioassay for histamine and its analogues. While histamine itself is a potent stimulant of gastric acid secretion via H₂ receptors, this compound has a significantly lower potency in this regard.[2]

Central Nervous System

Intracerebroventricular injection of this compound in rats has been shown to ameliorate memory deficits in active avoidance response tasks, suggesting a role for H₁ receptors in learning and memory.[10] Additionally, H₁ receptor agonists, including this compound, have been observed to inhibit amygdaloid kindled seizures.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method for quantifying the potency and efficacy of H₁ receptor agonists.

Objective: To determine the pD₂ value (a measure of potency) of this compound on the contractility of isolated guinea pig ileum.

Materials:

  • Guinea pig (fasted overnight)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • This compound stock solution

  • Organ bath with an isotonic transducer and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution to remove contents. Cut the ileum into 2-3 cm segments.[11]

  • Tissue Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 32°C and continuously aerated with carbogen gas. Attach one end to a fixed hook and the other to an isotonic transducer. Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[11]

  • Dose-Response Curve Construction:

    • Record a stable baseline.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.).

    • Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

    • Continue adding the agonist until a maximal response is observed (a plateau in the dose-response curve).

  • Data Analysis:

    • Measure the height of the contraction at each concentration.

    • Express the responses as a percentage of the maximal contraction.

    • Plot the percentage response against the logarithm of the molar concentration of this compound to generate a dose-response curve.

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

    • Calculate the pD₂ value as the negative logarithm of the EC₅₀.

Guinea_Pig_Ileum_Workflow cluster_preparation Tissue Preparation cluster_mounting Tissue Mounting cluster_experiment Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Isolate Isolate Ileum Segment Euthanize->Isolate Clean Clean and Cut Ileum Isolate->Clean Mount Mount in Organ Bath Clean->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Add_Agonist Add this compound (Cumulative Doses) Equilibrate->Add_Agonist Record Record Contraction Add_Agonist->Record Plot_DRC Plot Dose-Response Curve Record->Plot_DRC Calculate Calculate EC₅₀ and pD₂ Plot_DRC->Calculate

Figure 3: Experimental Workflow for Guinea Pig Ileum Contraction Assay.

Rat Gastric Acid Secretion Assay

This in vivo assay is used to assess the stimulatory effects of H₂ receptor agonists on gastric acid secretion.

Objective: To measure the effect of this compound on gastric acid secretion in an anesthetized rat model.

Materials:

  • Male Wistar rats

  • Urethane (anesthetic)

  • Surgical instruments

  • Perfusion pump

  • pH electrode and meter

  • Saline solution

  • This compound solution

Procedure:

  • Animal Preparation: Anesthetize a rat with urethane. Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate through the esophageal cannula. Collect the perfusate from the duodenal cannula.

  • Baseline Measurement: After a stabilization period, collect the perfusate at regular intervals (e.g., 15 minutes) and measure the pH to establish a baseline acid secretion rate.

  • Agonist Administration: Administer this compound intravenously or intraperitoneally at various doses.

  • Stimulated Secretion Measurement: Continue to collect the perfusate at regular intervals and measure the pH to determine the change in acid secretion in response to this compound.

  • Data Analysis:

    • Calculate the acid output (in µmol H⁺/min) for each collection period.

    • Plot the acid output against time to observe the time course of the response.

    • Construct a dose-response curve by plotting the peak acid output against the dose of this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To determine the Kᵢ of this compound for the histamine H₁ receptor.

Materials:

  • Cell membranes expressing the human histamine H₁ receptor

  • [³H]mepyramine (a radiolabeled H₁ receptor antagonist)

  • This compound solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of unlabeled this compound. Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known H₁ antagonist).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the molar concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound is a valuable pharmacological probe due to its selective agonist activity at the histamine H₁ receptor. This selectivity allows for the targeted investigation of H₁ receptor-mediated physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission. While it exhibits some activity at the H₂ receptor at higher concentrations, its primary utility lies in its H₁ receptor agonism. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's effects. A thorough understanding of its pharmacological profile is essential for its effective use in research and for the development of novel therapeutics targeting the histaminergic system. Further research is warranted to fully elucidate the complete quantitative pharmacological profile of this compound and its precise downstream signaling consequences in various cell types and tissues.

References

Tautomeric Preferences of 2-Methylhistamine and its Interaction with Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric preferences of 2-methylhistamine and its binding characteristics to histamine receptor subtypes. This compound, a histamine analog with a methyl group at the 2-position of the imidazole ring, serves as a valuable pharmacological tool for studying histamine receptor function.[1][2][3] Understanding its structural properties, particularly the equilibrium between its tautomeric forms, is crucial for elucidating its receptor binding profile and mechanism of action.

Tautomerism of this compound

The imidazole ring of histamine and its derivatives, including this compound, can exist in two tautomeric forms. This arises from the ability of a proton to reside on either of the two nitrogen atoms in the ring. These tautomers are designated as Nτ-H (tele) and Nπ-H (pro). The 'tele' position is the nitrogen atom further from the ethylamine side chain, while the 'pro' position is the nitrogen atom closer to the side chain.

At a physiological pH of 7.4, histamine and its analogs exist predominantly as monocations, with the ethylamine side chain protonated.[4] The equilibrium between the Nτ-H and Nπ-H tautomers is a critical determinant of receptor recognition and activation. For histamine itself, the Nτ-H tautomer is the more stable and predominant form in aqueous solution, with the ratio of [Nτ-H]/[Nπ-H] being approximately 4.2, meaning about 80% exists as the Nτ-H tautomer.[5]

workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Homogenize Homogenize Cells/Tissues Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Quantify Protein Quantification Wash->Quantify Incubate Incubate: Membranes + Radioligand + this compound Quantify->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Plot Plot Competition Curve Filter->Plot Count Scintillation Counting Wash_Filter->Count Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki H1_Pathway Agonist This compound H1R H1 Receptor Agonist->H1R binds Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) PKC->Response phosphorylates targets H2_Pathway Agonist This compound H2R H2 Receptor Agonist->H2R binds Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets

References

2-Methylhistamine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a classic tool in histamine receptor pharmacology, primarily utilized for its relative selectivity as an agonist at certain histamine receptor subtypes. A comprehensive understanding of its structure-activity relationship (SAR) is crucial for the design of more potent and selective histamine receptor ligands. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

The core of this compound's SAR lies in the steric and electronic effects of the methyl group at the 2-position of the imidazole ring. This substitution significantly influences its affinity and efficacy at the four known histamine receptor subtypes (H₁, H₂, H₃, and H₄), generally leading to a decrease in potency compared to the endogenous ligand, histamine.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and key comparator compounds, histamine and 4-methylhistamine, at the four human histamine receptor subtypes. This data is essential for a comparative SAR analysis.

Table 1: Binding Affinities (Kᵢ) of Histamine Analogs at Human Histamine Receptors

CompoundH₁ Receptor (Kᵢ, nM)H₂ Receptor (Kᵢ, nM)H₃ Receptor (Kᵢ, nM)H₄ Receptor (Kᵢ, nM)
Histamine160338[1]3.8 - 4.7[2][3]
This compoundData not availableData not availableData not available~247 (Calculated)¹
4-Methylhistamine>10,000[4]~5,000[4]19,000[4]7.0 - 50[2][4]

¹Calculated based on a relative potency of 1.9% compared to histamine at the H₄ receptor[2].

Table 2: Functional Potencies (EC₅₀/pEC₅₀) of Histamine Analogs at Human Histamine Receptors

CompoundH₁ ReceptorH₂ ReceptorH₃ ReceptorH₄ Receptor
HistamineEC₅₀ = 27 µM²Data not availableData not availablepEC₅₀ = 7.8 ± 0.2³
This compoundLess potent than histamine[5]Less potent than histamine[5]Data not availableMuch less potent than histamine[2]
4-MethylhistaminepEC₅₀ = 4.57⁴pEC₅₀ = 5.23⁴Agonist only at high concentrationspEC₅₀ = 7.4 ± 0.1

²Inositol phosphate accumulation in DDT₁MF-2 cells. ³[³⁵S]GTPγS accumulation assay[3]. ⁴Contractile response in guinea-pig isolated ileum.

Structure-Activity Relationship (SAR) Analysis

The introduction of a methyl group at the 2-position of the imidazole ring of histamine has profound effects on its interaction with histamine receptors.

  • H₁ Receptor : this compound is recognized as an H₁ receptor agonist, though it is less potent than histamine.[5] The methyl group at the 2-position likely introduces some steric hindrance, reducing the optimal binding orientation within the H₁ receptor binding pocket.

  • H₂ Receptor : A key characteristic of this compound is its significantly reduced potency at the H₂ receptor compared to histamine.[5][6] Computational models suggest that the reduced potency is due to the 2-methyl group lowering the concentration of the N³-H tautomeric form of the monocation, which is the species recognized by the H₂ receptor.[6]

  • H₃ Receptor : While specific quantitative data for this compound at the H₃ receptor is scarce in the reviewed literature, the general trend for imidazole-substituted histamines suggests that substitution at the 2-position is generally not well-tolerated for high H₃ receptor affinity.

  • H₄ Receptor : this compound is a very weak agonist at the H₄ receptor, with a relative potency of only 1.9% compared to histamine.[2] This indicates that the 2-position of the imidazole ring is a critical region for H₄ receptor interaction, and the presence of a methyl group is highly detrimental to both binding and activation. In contrast, 4-methylhistamine is a potent and selective H₄ receptor agonist, highlighting the stark difference in SAR between the 2- and 4-positions of the imidazole ring.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of compounds like this compound. Below are representative protocols for key experiments.

Histamine H₁ Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand, such as [³H]mepyramine, from the H₁ receptor.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine.

  • Test Compound: this compound and other analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubate for a sufficient time at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Histamine H₂ Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to stimulate the H₂ receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the human histamine H₂ receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound and other analogs.

  • Reference Agonist: Histamine or a selective H₂ agonist like amthamine.

  • Assay Buffer: Appropriate cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer and pre-incubate.

  • Add varying concentrations of the test compound or reference agonist to the cells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Mandatory Visualizations

Histamine Receptor Signaling Pathways

G Histamine Histamine H1R H₁ Receptor Histamine->H1R H2R H₂ Receptor Histamine->H2R H3R H₃ Receptor Histamine->H3R H4R H₄ Receptor Histamine->H4R Gq11 Gq/11 H1R->Gq11 Gs Gs H2R->Gs Gio Gi/o H3R->Gio H4R->Gio PLC PLC Gq11->PLC AC_inc Adenylyl Cyclase (+) Gs->AC_inc AC_dec Adenylyl Cyclase (-) Gio->AC_dec IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca_PKC ↑ Ca²⁺ + PKC IP3_DAG->Ca_PKC PKA PKA cAMP_inc->PKA G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Optimization A Lead Compound (e.g., Histamine) B Analog Design (e.g., 2-Methylation) A->B C Chemical Synthesis B->C D Radioligand Binding Assays (Ki) C->D E Functional Assays (EC₅₀, Efficacy) C->E F SAR Analysis D->F E->F G Identify Key Structural Features F->G H Iterative Design & Synthesis G->H H->B G Histamine Histamine Methyl_Sub Methyl Substitution at C2 Position Histamine->Methyl_Sub Two_Methylhistamine This compound Methyl_Sub->Two_Methylhistamine H1_Activity H₁ Activity: Reduced Potency Two_Methylhistamine->H1_Activity H2_Activity H₂ Activity: Significantly Reduced Potency Two_Methylhistamine->H2_Activity H4_Activity H₄ Activity: Very Low Potency Two_Methylhistamine->H4_Activity Steric_Hindrance Steric Hindrance H1_Activity->Steric_Hindrance Altered_Tautomer Altered Tautomeric Equilibrium H2_Activity->Altered_Tautomer Unfavorable_Interaction Unfavorable Interaction at Binding Site H4_Activity->Unfavorable_Interaction

References

Methodological & Application

Application Notes: 2-Methylhistamine Receptor Binding Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Modulating the activity of these receptors is a key strategy in the development of therapeutics for a wide range of conditions, including allergic reactions, gastric ulcers, and neurological disorders. 2-Methylhistamine is a histamine analog that exhibits selectivity for the histamine H1 receptor, making it a valuable tool for studying the specific roles and pharmacology of this receptor subtype. This document provides a detailed protocol for a radioligand receptor binding assay to characterize the interaction of this compound and other test compounds with histamine receptors.

Data Presentation: Binding Affinities of Methylhistamine Derivatives

LigandReceptor SubtypeBinding Affinity (Ki)Receptor Activity
This compound H1Agonist; specific Ki values not consistently reported.Agonist
H2Reduced potency compared to histamine.[1]Agonist
H3Data not readily available.-
H4Data not readily available.-
4-Methylhistamine H1> 31.6 µM (pKi < 4.5)[2]Weak Agonist
H2~4.27 µM (pKi 5.37)[2]Agonist
H3> 31.6 µM (pKi < 4.5)[2]Weak Agonist
H4~50 nM[3]Potent and Selective Agonist
(R)-α-Methylhistamine H3High affinity; specific Ki values vary between studies.Potent Agonist

Note: Ki values can vary depending on the experimental conditions, including the radioligand used, the cell system, and the specific assay protocol. The data presented here is for comparative purposes.

Histamine Receptor Signaling Pathways

Histamine receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 H1 Receptor Gq Gq/11 H1->Gq Agonist (e.g., this compound) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC H2 H2 Receptor Gs Gs H2->Gs Agonist AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA H3_H4 H3 / H4 Receptor Gi_o Gi/o H3_H4->Gi_o Agonist AC_inhibit Adenylyl Cyclase (AC) Gi_o->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Signaling pathways of histamine H1, H2, H3, and H4 receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as this compound, for a specific histamine receptor subtype. The example provided is for the histamine H1 receptor, but the principles can be adapted for other subtypes by selecting the appropriate radioligand and cell line.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor.

    • H1 Receptor: [³H]Mepyramine

    • H2 Receptor: [³H]Tiotidine or [¹²⁵I]Aminopotentidine

    • H3 Receptor: [³H]Nα-methylhistamine

    • H4 Receptor: [³H]Histamine or a selective radiolabeled antagonist.

  • Test Compound: this compound or other compounds to be evaluated.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM Mianserin for H1).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well Plates: For setting up the assay.

  • Glass Fiber Filters: (e.g., Whatman GF/C) for separating bound from free radioligand.

  • Cell Harvester: To rapidly filter the assay plates.

  • Scintillation Vials and Scintillation Cocktail: For radioactivity measurement.

  • Liquid Scintillation Counter: To quantify bound radioactivity.

  • Protein Assay Kit: (e.g., BCA assay) to determine the protein concentration of the cell membrane preparation.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target histamine receptor to a high density.

    • Harvest the cells and wash them with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize (e.g., using a Dounce homogenizer or sonicator).

    • Centrifuge the homogenate at a high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

    • Store the membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation on ice.

    • Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay Buffer + Radioligand + Cell Membranes.

      • Non-specific Binding: Non-specific Binding Control + Radioligand + Cell Membranes.

      • Competition Binding: Dilutions of Test Compound + Radioligand + Cell Membranes.

    • The final concentration of the radioligand should be at or below its Kd value for the receptor. The final protein concentration of the membranes should be optimized for a good signal-to-noise ratio.

  • Incubation:

    • Incubate the 96-well plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). Gentle agitation during incubation is recommended.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • From the competition curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (expressing target receptor) membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup reagent_prep Reagent Preparation (Radioligand, Test Compound, Buffers) reagent_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration & Washing (separate bound/free radioligand) incubation->filtration quantification Quantification (Liquid Scintillation Counting) filtration->quantification data_processing Data Processing (Calculate Specific Binding) quantification->data_processing curve_fitting Curve Fitting (Determine IC50) data_processing->curve_fitting ki_calculation Ki Calculation (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Caption: Experimental workflow for the radioligand receptor binding assay.

References

Application Notes and Protocols for In Vivo Administration of 2-Methylhistamine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a potent and selective agonist for the histamine H1 receptor, a G-protein coupled receptor involved in a wide array of physiological processes.[1][2] In vivo administration of this compound in rodent models is a critical tool for investigating the role of the H1 receptor in various biological systems, including the cardiovascular, respiratory, and central nervous systems.[1][3] These application notes provide comprehensive protocols for the in vivo administration of this compound to rodent models, a summary of reported dosages and their effects, and an overview of its primary signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the in vivo administration of histamine agonists, including this compound and related compounds, in rodent models.

Table 1: In Vivo Dosage and Effects of Histamine H1 Receptor Agonists in Rats

CompoundDosageRoute of AdministrationStrain/SexObserved EffectReference
2-Pyridylethylamine dihydrochloride (2PYEA)100 µM (microinjection)Parafacial regionNot SpecifiedIncreased activity of RTN chemosensitive neurons and respiratory activity.[3]
Histamine5-100 µ g/rat Intracerebroventricular (i.c.v.)Not SpecifiedDose-dependent antinociception in the paw pressure test.[4]
Histamine0.5 µ g/rat Intracerebroventricular (i.c.v.)Not SpecifiedHyperalgesia in the paw pressure test.[4]
2-ThiazolylethylamineMultiple concentrations (topical)Submucosal arterioles of the stomachNot SpecifiedConcentration-dependent vasodilator responses.[5]

Table 2: In Vivo Dosage and Effects of Histamine H1 Receptor Agonists in Mice

CompoundDosageRoute of AdministrationStrain/SexObserved EffectReference
Histamine5-50 µ g/mouse Intracerebroventricular (i.c.v.)Not SpecifiedDose-dependent antinociception in the abdominal constriction test.[4]
Histamine50-100 µ g/mouse Intracerebroventricular (i.c.v.)Not SpecifiedDose-dependent antinociception in the hot plate test.[4]
Histamine0.1-1 µ g/mouse Intracerebroventricular (i.c.v.)Not SpecifiedHyperalgesia in the hot plate test.[4]
2-(3-(trifluoromethyl)phenyl)histamine3-100 mg/kgIntravenous (i.v.)Not SpecifiedFailed to inhibit the binding of [3H]mepyramine to cerebral cortex, indicating no blood-brain barrier penetration.[2]
2-(3-bromophenyl)histamine3-300 mg/kgIntravenous (i.v.)Not SpecifiedFailed to inhibit the binding of [3H]mepyramine to cerebral cortex, indicating no blood-brain barrier penetration.[2]

Signaling Pathway

This compound selectively binds to and activates the histamine H1 receptor, a Gq-coupled G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_Methylhistamine This compound H1R H1 Receptor (Gq-coupled GPCR) 2_Methylhistamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound activates the H1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride for In Vivo Administration

This protocol describes the preparation of a dosing solution of this compound dihydrochloride for intraperitoneal (i.p.) or intravenous (i.v.) injection in rodents.

Materials:

  • This compound dihydrochloride powder

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4 or sterile water for injection

  • Sterile vials

  • Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount: Determine the total amount of this compound dihydrochloride needed based on the desired dose, the number of animals, and the injection volume.

  • Weigh the compound: Accurately weigh the calculated amount of this compound dihydrochloride powder using an analytical balance in a sterile environment.

  • Dissolve the compound: Add the weighed powder to a sterile vial. Using a sterile syringe, add the required volume of sterile PBS or water for injection to the vial to achieve the desired final concentration.

  • Ensure complete dissolution: Vortex the vial until the compound is completely dissolved.

  • Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial for removing any potential microbial contamination, especially for intravenous administration.

  • Storage: Store the prepared solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized sterile syringes and needles (25-27G for mice, 23-25G for rats)

  • Animal scale

  • 70% ethanol or other suitable antiseptic

  • Gauze pads

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise injection volume.

    • Acclimatize the animals to handling to minimize stress during the procedure.

  • Restraint:

    • Mice: Gently restrain the mouse by grasping the loose skin over the neck and back. The tail can be secured with the little finger of the same hand. Tilt the mouse's head slightly downwards.

    • Rats: A two-person technique is often preferred. One person restrains the rat while the other performs the injection. For a one-person technique, the rat can be wrapped in a towel.

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant. This location helps to avoid puncturing the cecum and urinary bladder.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 15-30 degree angle into the skin and through the abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If either is observed, withdraw the needle and reinject at a different site with a new sterile needle.

    • Depress the plunger smoothly to inject the solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abnormal behavior.

    • Observe the injection site for any signs of bleeding or inflammation.

Protocol 3: Intravenous (i.v.) Injection via the Lateral Tail Vein in Mice

This protocol describes the procedure for administering this compound via intravenous injection into the lateral tail vein of a mouse. This technique requires practice and a steady hand.

Materials:

  • Prepared dosing solution of this compound

  • Sterile insulin syringes or 27-30G needles

  • A mouse restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Gauze pads

  • PPE

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer to secure it and expose the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.

  • Vein Identification: The two lateral tail veins are located on either side of the tail. They should be visible through the skin after warming.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle (about 10-15 degrees). The needle should be inserted parallel to the vein.

    • If the needle is correctly placed within the vein, you may see a small amount of blood enter the hub of the needle.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals C Randomize Animals into Groups (e.g., Vehicle, 2-MH Doses) A->C B Prepare this compound Solution D Administer this compound (or Vehicle) B->D C->D E Behavioral or Physiological Measurements D->E F Collect Samples (e.g., Blood, Tissue) E->F G Data Analysis and Statistical Evaluation F->G H Interpretation of Results G->H

Caption: General workflow for in vivo this compound studies.

References

Application Notes: Characterization of Histamine H1 and H2 Receptor Subtypes Using 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Differentiating the specific contributions of the H1 and H2 receptor subtypes is fundamental in pharmacological research and drug development. 2-Methylhistamine is a valuable pharmacological tool, demonstrating preferential agonist activity at the H1 receptor, thereby enabling the elucidation of H1 receptor-mediated signaling pathways and functions in various cellular and tissue systems. This document provides detailed protocols and application notes for utilizing this compound to characterize and distinguish between H1 and H2 receptor subtypes.

Rationale for Use

This compound is a structural analog of histamine with a methyl group at the 2-position of the imidazole ring. This modification confers relative selectivity for the H1 receptor over the H2 receptor. While it acts as an agonist at H1 receptors, it exhibits significantly reduced potency at H2 receptors.[1][2] This selectivity allows researchers to preferentially stimulate H1 receptor-mediated signaling cascades, aiding in the functional characterization of this receptor subtype in the presence of H2 receptors.

Data Presentation: Comparative Pharmacology of Histamine Agonists

The following table summarizes the pharmacological profile of this compound in comparison to the endogenous ligand, histamine, and a selective H2 receptor agonist, amthamine. This data is essential for designing and interpreting experiments aimed at receptor subtype characterization.

CompoundReceptor SubtypeActivityAffinity (Ki)Potency (EC50)
Histamine H1Full Agonist~27 µM (in DDT1MF-2 cells)[3]Varies by tissue/cell type
H2Full AgonistVaries by tissue/cell typeVaries by tissue/cell type
This compound H1AgonistData not available in searched literatureLess potent than histamine[4]
H2Weak Agonist / Low Potency[1]Data not available in searched literatureSignificantly less potent than at H1
Amthamine H1NegligibleData not available in searched literatureInactive[5]
H2Full AgonistData not available in searched literature~18.9 µM (in rat isolated gastric fundus)[5]

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by agonists such as histamine or this compound initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets leading to

Caption: H1 Receptor Signaling Cascade.

Histamine H2 Receptor Signaling Pathway

The H2 receptor is coupled to the Gs family of G proteins. Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine/\nAmthamine Histamine/ Amthamine H2R H2 Receptor Histamine/\nAmthamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response phosphorylates targets leading to

Caption: H2 Receptor Signaling Cascade.

Experimental Protocols

Experimental Workflow for Receptor Characterization

The following diagram illustrates a typical workflow for characterizing the activity of this compound at H1 and H2 receptors.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Ki) Data_Table Compile Quantitative Data (Ki, EC50) Binding->Data_Table Functional_H1 H1 Functional Assay (IP3/Ca²⁺ Measurement) (Determine EC50) Functional_H1->Data_Table Functional_H2 H2 Functional Assay (cAMP Measurement) (Determine EC50) Functional_H2->Data_Table Selectivity Determine Selectivity Profile (Compare H1 vs. H2 activity) Data_Table->Selectivity Conclusion Characterize this compound as H1-selective agonist Selectivity->Conclusion

Caption: Workflow for H1/H2 Characterization.

Protocol 1: H1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled H1 antagonist.

Materials:

  • Cell membranes prepared from cells expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound dihydrochloride.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay Buffer.

    • Non-specific Binding wells: Mianserin (10 µM).

    • Competition wells: Serial dilutions of this compound.

  • Add [³H]-Mepyramine to all wells at a final concentration equal to its Kd.

  • Add cell membranes (20-50 µg protein/well) to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Mepyramine binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: H1 Receptor Functional Assay (IP3 Accumulation)

This assay measures the ability of this compound to stimulate the production of inositol trisphosphate (IP3), a hallmark of H1 receptor activation.

Materials:

  • Cells expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).

  • Cell culture medium.

  • Assay Buffer: HBSS or other suitable buffer containing LiCl (10 mM) to inhibit inositol monophosphatase.

  • Test Compound: this compound dihydrochloride.

  • Reference Agonist: Histamine.

  • Lysis buffer.

  • Commercially available IP3 assay kit (e.g., HTRF or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with Assay Buffer.

  • Pre-incubate the cells with Assay Buffer for 15-30 minutes at 37°C.

  • Add serial dilutions of this compound or histamine to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells according to the IP3 assay kit manufacturer's instructions.

  • Measure the IP3 concentration in the cell lysates using the assay kit and a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the IP3 standards provided in the kit.

  • Calculate the concentration of IP3 produced at each concentration of this compound.

  • Plot the IP3 concentration against the log concentration of this compound.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Protocol 3: H2 Receptor Functional Assay (cAMP Accumulation)

This protocol assesses the ability of this compound to stimulate the H2 receptor by measuring the production of cyclic AMP (cAMP). Due to the low potency of this compound at the H2 receptor, high concentrations may be required, and a full dose-response curve may not be achievable.

Materials:

  • Cells expressing the human H2 receptor (e.g., CHO-H2 or HEK293-H2).

  • Cell culture medium.

  • Assay Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test Compound: this compound dihydrochloride.

  • Reference Agonist: Amthamine or Histamine.

  • Lysis buffer.

  • Commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with Assay Buffer.

  • Pre-incubate the cells with Assay Buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Add serial dilutions of this compound or a reference H2 agonist to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the assay kit and a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP produced at each concentration of this compound.

  • Plot the cAMP concentration against the log concentration of this compound to determine if a response is elicited and to estimate the potency (EC50), if possible.

Logical Relationships: Selectivity of this compound

The following diagram illustrates the logical basis for using this compound to differentiate H1 and H2 receptor activity.

Selectivity_Logic cluster_receptors Receptor Interaction cluster_outcomes Functional Outcome Compound This compound H1 H1 Receptor Compound->H1 High Affinity/ High Potency H2 H2 Receptor Compound->H2 Low Affinity/ Low Potency H1_Response Robust H1-mediated Response (e.g., IP3/Ca²⁺ increase) H1->H1_Response H2_Response Weak or No H2-mediated Response (e.g., minimal cAMP increase) H2->H2_Response

Caption: Selectivity of this compound.

Conclusion

This compound serves as an indispensable tool for the pharmacological dissection of histamine receptor function. Its preferential agonist activity at the H1 receptor allows for the selective investigation of H1-mediated signaling and physiological effects. By employing the detailed protocols provided in these application notes, researchers can effectively characterize the roles of H1 and H2 receptor subtypes in their experimental systems, thereby advancing our understanding of histaminergic signaling and facilitating the development of novel therapeutics.

References

Application Note: Quantification of 2-Methylhistamine in Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylhistamine is a potent and selective agonist for the histamine H1 and H2 receptors, making it a valuable tool in pharmacological research to investigate the physiological and pathological roles of the histaminergic system.[1] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the determination of this compound in tissue using a robust High-Performance Liquid Chromatography (HPLC) method coupled with pre-column derivatization for enhanced sensitivity and selectivity. The methodologies presented are compiled from established protocols for histamine and its metabolites, which can be adapted for this compound quantification.[2][3][4]

Principle

The method involves the homogenization of tissue samples followed by protein precipitation and purification of the analyte. This compound, a compound that lacks a strong chromophore, is derivatized with a fluorescent or electrochemically active agent to enable sensitive detection.[2] The derivatized analyte is then separated on a reverse-phase HPLC column and quantified using a suitable detector. This approach ensures high specificity and low detection limits, essential for analyzing complex biological matrices.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and HPLC analysis.

Reagents and Materials
  • This compound dihydrochloride standard

  • Internal Standard (e.g., Nα-methylhistamine)[2]

  • Perchloric acid (PCA), 0.1 M and 4 M[5]

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade water

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA)[3][6] or Bolton-Hunter reagent[2])

  • Solid-Phase Extraction (SPE) cartridges (Cation-exchange)[2][7]

  • Syringe filters (0.45 µm)[5]

Equipment
  • HPLC system with a fluorescence or electrochemical detector

  • Reverse-phase C18 column (e.g., 3.0 x 150 mm, 3.5 µm particle size)[3]

  • Tissue homogenizer (e.g., Polytron or sonicator)[5]

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation
  • Tissue Homogenization:

    • Excise tissues of interest rapidly and freeze immediately on dry ice or in liquid nitrogen to prevent degradation.[5] Samples can be stored at -80°C until analysis.

    • Weigh the frozen tissue sample.

    • Add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the tissue (e.g., 10 mL of 0.1 M PCA for 1 g of tissue).[5]

    • Homogenize the tissue using a probe sonicator or a Polytron homogenizer until a uniform consistency is achieved.[5] Keep the sample on ice throughout this process.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 10,000 x g for 10-20 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully collect the supernatant, avoiding the pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[5]

  • Solid-Phase Extraction (SPE) - Optional Purification Step:

    • For complex tissue matrices, an optional SPE cleanup step can be employed to remove interfering substances.

    • Condition a cation-exchange SPE cartridge with methanol and then with water.[7]

    • Load the clarified supernatant onto the cartridge.

    • Wash the cartridge with water and a low concentration of acid to remove unbound impurities.

    • Elute the this compound with a higher concentration of acid (e.g., 3.5 M HCl).[2]

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase or derivatization buffer.

Pre-column Derivatization (OPA Method)
  • Mix the sample extract or standard with an OPA derivatizing solution. A typical OPA solution consists of OPA, a thiol (like 2-mercaptoethanol), and a borate buffer at a pH of around 9.5.[7]

  • Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.

  • Inject a fixed volume of the derivatized sample into the HPLC system.

HPLC Conditions
  • Column: Reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 3.0 x 150 mm, 3.5 µm)[3]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. For example, 100 mM monosodium phosphate (pH 6.0) with 20% methanol.[3]

  • Flow Rate: 0.35 mL/min[3]

  • Injection Volume: 10-20 µL

  • Column Temperature: 35°C[3]

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths will depend on the derivatizing agent used. For OPA derivatives, typical excitation is around 340-360 nm and emission is around 440-455 nm.

    • Electrochemical Detector: Potentials set to approximately +250 mV and +550 mV for analysis.[3]

Data Presentation

The following tables summarize typical quantitative data and validation parameters for HPLC methods used for histamine and its metabolites, which are indicative of the performance expected for a this compound assay.

Table 1: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.999[2][3]
Limit of Detection (LOD)0.1 - 0.4 pmol/injection[2][3]
Limit of Quantification (LOQ)0.5 - 1.3 pmol/injection[3]
Precision (RSD%)< 10%[2][6]
Accuracy (Recovery %)89 - 103%[6][8]

Table 2: Example Concentrations of Histamine and Nτ-Methylhistamine in Rat Brain Tissue

AnalyteConcentration (nmol/g tissue)Reference
Histamine3.01 ± 0.51[2]
Nτ-Methylhistamine0.86 ± 0.14[2]

Visualizations

Signaling Pathway of Histamine Receptors

The following diagram illustrates the primary signaling pathways activated by histamine, which are also relevant to the action of this compound as an H1 and H2 receptor agonist.

HistamineSignaling Histamine Histamine / this compound H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq11 Gq/11 H1R->Gq11 activates Gs Gs H2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response1 Physiological Response (e.g., smooth muscle contraction) Ca_release->Response1 PKC->Response1 Response2 Physiological Response (e.g., gastric acid secretion) PKA->Response2

Caption: Histamine Receptor Signaling Pathways.

Experimental Workflow for this compound Quantification

This diagram outlines the logical flow of the experimental protocol from sample collection to data analysis.

ExperimentalWorkflow A 1. Tissue Sample Collection (Rapid Freezing) B 2. Homogenization (in 0.1 M Perchloric Acid) A->B C 3. Centrifugation (10,000 x g, 4°C) B->C D 4. Supernatant Collection & Filtration C->D E 5. Optional: Solid-Phase Extraction (Cation Exchange) D->E F 6. Pre-column Derivatization (e.g., with OPA) D->F Directly if SPE is skipped E->F G 7. HPLC Analysis (Reverse-Phase C18) F->G H 8. Detection (Fluorescence or Electrochemical) G->H I 9. Data Analysis (Quantification) H->I

Caption: HPLC Quantification Workflow.

Conclusion

The HPLC method detailed in this application note provides a sensitive and reliable approach for the quantification of this compound in tissue samples. The protocol, including sample preparation, derivatization, and chromatographic conditions, can be optimized based on the specific tissue matrix and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results. This methodology is a valuable tool for researchers in pharmacology and drug development studying the histaminergic system.

References

Application Note: Quantitative Analysis of 2-Methylhistamine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a structural analog of histamine and a potent selective agonist for the histamine H2 receptor.[1] Its activity at this receptor makes it a valuable pharmacological tool for studying the physiological and pathological roles of the H2 receptor, which is notably involved in gastric acid secretion and allergic responses. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the analysis of this compound, particularly when coupled with a derivatization step to enhance its volatility.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices by GC-MS.

Principle

Due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis.[2] This protocol utilizes acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) to convert the primary amine and the imidazole ring's secondary amine into non-polar, volatile derivatives.[3][4][5] Following derivatization, the analyte is separated on a gas chromatography column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3][6] An internal standard, such as a deuterated analog of this compound, should be used to ensure accuracy and precision.[3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • This compound dihydrochloride

  • Internal Standard (e.g., d4-2-Methylhistamine)

  • Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA)[4]

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • n-Butanol, HPLC grade[3]

  • Hydrochloric acid (HCl), analytical grade[3]

  • Sodium hydroxide (NaOH), analytical grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, HP-5 or equivalent)[7]

Sample Preparation (from Plasma)
  • Spiking: To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard solution.

  • Deproteinization: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of 0.1 M NaOH to make the solution basic. Add 5 mL of n-butanol, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.[3]

  • Back Extraction: Transfer the upper organic layer (n-butanol) to a new tube containing 1 mL of 0.1 M HCl. Vortex for 2 minutes and centrifuge. The analyte will move to the aqueous layer.[3]

  • Drying: Carefully transfer the lower aqueous layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.

Derivatization
  • To the dried extract, add 100 µL of ethyl acetate and 50 µL of HFBA or PFPA.[4]

  • Cap the tube tightly and heat at 65-70°C for 30-60 minutes.[8]

  • Cool the tube to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS injection.

GC-MS Parameters

The following are typical starting parameters that may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)[7]
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature250°C
Injection Volume1-2 µL
Injection ModeSplitless
Oven ProgramInitial temp 110°C for 2 min, ramp at 5°C/min to 190°C, hold for 3 min.[7]
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Negative Ion Chemical Ionization (NICI)[3]
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined by analyzing a derivatized standard of this compound and its internal standard.

Data Presentation

Quantitative data for the analysis of histamine analogs by GC-MS are summarized below. These values can be used as a benchmark for method validation for this compound analysis.

ParameterTypical ValueReference
Linearity Range50 pg - 10 ng/mLBased on a similar assay for N(alpha)-methylhistamine.[9]
Limit of Detection (LOD)50 pg/mL (for plasma)Based on a similar assay for N(alpha)-methylhistamine.[9]
Limit of Quantification (LOQ)100 pg/mL (for plasma)Based on a similar assay for N(alpha)-methylhistamine.[9]
Precision (%RSD)< 10%The precision for a similar N tau-methylhistamine assay was reported as 1.9%.[3]
Accuracy (% Recovery)90 - 110%The accuracy for a similar N tau-methylhistamine assay was reported as 106.8 ± 1.9%.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is deproteinize Deproteinization (Acetonitrile) add_is->deproteinize lle Liquid-Liquid Extraction (n-Butanol) deproteinize->lle back_extract Back Extraction (HCl) lle->back_extract dry_down Evaporate to Dryness back_extract->dry_down add_reagent Add Acylating Reagent (e.g., PFPA) dry_down->add_reagent heat Heat (65-70°C) add_reagent->heat evaporate Evaporate Excess Reagent heat->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis by GC-MS.

This compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates target proteins Methylhistamine This compound Methylhistamine->H2R Binds and Activates

Caption: this compound activates the H2 receptor signaling pathway.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices using GC-MS. The described protocol, including sample preparation, derivatization, and optimized GC-MS parameters, offers a sensitive and reliable method for researchers in pharmacology and drug development. The provided quantitative benchmarks and workflow diagrams serve as valuable resources for method implementation and validation. Proper use of an internal standard and careful optimization of the instrumental parameters are critical for achieving high-quality, reproducible results.

References

Application Notes and Protocols for 2-Methylhistamine Solutions in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a histamine analog that acts as an agonist at histamine receptors, primarily demonstrating activity at the H1 and H2 subtypes. Its utility in in vitro cell culture experiments lies in its ability to selectively activate these receptors, allowing for the elucidation of their roles in various cellular processes. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture, along with a summary of its reported effects and the signaling pathways it modulates.

Physicochemical Properties and Solution Preparation

This compound is typically supplied as a dihydrochloride salt, which is readily soluble in aqueous solutions.

Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh 1.65 mg of this compound dihydrochloride (MW: 164.06 g/mol ).

  • Dissolution: Dissolve the powder in 1 mL of sterile, purified water or phosphate-buffered saline (PBS).

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Aqueous stock solutions of histamine and its methylated derivatives are generally stable for up to two weeks when stored at 4°C. For longer-term storage, -20°C is recommended.

Working Solution Preparation:

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Quantitative Data Summary

Due to the limited availability of specific EC50 values for this compound in the public domain, the following table includes data for histamine as a reference to provide context for expected potency at H1 and H2 receptors. It is important to note that some studies suggest this compound has a reduced potency at H2 receptors compared to histamine.[1]

CompoundReceptor SubtypeCell LineAssay TypeEC50 ValueReference
Histamine H1DDT1MF-2Inositol Phosphate Accumulation27 µM[2]
Histamine H1293/H1Intracellular Calcium Mobilization3.2 nM[3]
Nα-Methylhistamine H1DDT1MF-2Inositol Phosphate Accumulation72 µM[2]
Histamine H2HL-60Intracellular Calcium Mobilization~1-10 µM[4]

Experimental Protocols

Protocol 1: Determination of H1 Receptor Activation via Calcium Mobilization Assay

This protocol describes how to measure the activation of the H1 receptor by this compound by quantifying changes in intracellular calcium levels.

Materials:

  • Cells expressing the H1 receptor (e.g., HeLa, U-373 MG, or a recombinant cell line like 293/H1)

  • This compound stock solution (10 mM)

  • Complete cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96-well black, clear-bottom microplate

  • Fluorimeter or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in physiological salt solution.

    • Remove the culture medium and wash the cells once with the salt solution.

    • Add 100 µL of the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with fresh physiological salt solution to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Stimulation:

    • Prepare serial dilutions of this compound in the salt solution.

    • Add the this compound solutions to the wells to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time using a fluorimeter.

Protocol 2: Assessment of H2 Receptor Activation via cAMP Assay

This protocol outlines a method to quantify the activation of the H2 receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing the H2 receptor (e.g., CHO-H2R, HL-60)

  • This compound stock solution (10 mM)

  • Complete cell culture medium

  • cAMP assay kit (e.g., ELISA, TR-FRET)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer (provided with the cAMP kit)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 104 to 5 x 104 cells/well and culture overnight.

  • Pre-incubation:

    • Remove the culture medium.

    • Add 100 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium containing the phosphodiesterase inhibitor.

    • Add the this compound solutions to the wells to achieve final concentrations ranging from 10 nM to 100 µM. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

Signaling Pathways and Visualizations

This compound exerts its effects by activating histamine receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathways for H1 and H2 receptors are well-characterized.

H1 Receptor Signaling:

Activation of the H1 receptor, which is coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

H1_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_H1 Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca2_ER->Cellular_Response_H1 leads to PKC->Cellular_Response_H1 leads to

H1 Receptor Signaling Pathway

H2 Receptor Signaling:

The H2 receptor is coupled to Gs proteins. Upon activation, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

H2_Signaling_Pathway This compound This compound H2R H2 Receptor This compound->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_H2 Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Cellular_Response_H2 leads to

H2 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in an in vitro cell culture experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Solution_Prep 2. Prepare this compound Stock & Working Solutions Cell_Seeding 3. Seed Cells in Multi-well Plates Solution_Prep->Cell_Seeding Stimulation 4. Stimulate Cells with This compound Cell_Seeding->Stimulation Incubation 5. Incubate for Defined Period Stimulation->Incubation Assay 6. Perform Functional Assay (e.g., Ca²⁺, cAMP) Incubation->Assay Data_Analysis 7. Data Analysis (e.g., EC50 calculation) Assay->Data_Analysis

In Vitro Experimental Workflow

References

Protocol for the Dissolution and Storage of 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a histamine analog that acts as a selective agonist for histamine H₁ and H₂ receptors.[1] It is a valuable tool in pharmacological research for investigating the roles of these receptors in various physiological and pathological processes. Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the dissolution and storage of this compound, along with information on its stability and relevant signaling pathways.

Physicochemical Properties and Solubility

This compound is typically supplied as a dihydrochloride salt, which is a white to off-white solid. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions. While specific solubility data for this compound is not extensively published, data from closely related compounds such as histamine and other methylated histamine analogs provide a strong basis for its solubility characteristics.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
HistaminePBS (pH 7.2)~10 mg/mL[2]
HistamineDMSO~20 mg/mL[2]
N-Methylhistamine dihydrochlorideWater100 mg/mL
(R)-(-)-α-Methylhistamine dihydrochlorideDMSO250 mg/mLUltrasonic assistance may be needed.

Experimental Protocols

Materials
  • This compound dihydrochloride (solid)

  • Sterile, high-purity water (e.g., deionized, distilled, or molecular biology grade)

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Pipettes and sterile filter tips

Protocol for Preparation of Stock Solutions

1. Aqueous Stock Solution (e.g., in Water or PBS)

This is the recommended solvent for most cell-based assays to avoid potential solvent-induced artifacts.

  • Calculate the required mass: Based on the desired concentration and volume of your stock solution, calculate the mass of this compound dihydrochloride needed.

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile conical tube.

  • Dissolve in sterile solvent: Add the appropriate volume of sterile water or PBS (pH 7.2) to the tube.

  • Aid dissolution (if necessary): Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (not exceeding 37°C) or brief sonication can be used to facilitate dissolution.

  • Sterilization: For aqueous solutions, it is crucial to ensure sterility. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and store: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.

2. DMSO Stock Solution

DMSO is a suitable solvent for preparing highly concentrated stock solutions.

  • Calculate the required mass: Determine the mass of this compound dihydrochloride needed for your desired stock concentration and volume.

  • Weigh the compound: Weigh the compound in a sterile conical tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Aid dissolution: Vortex the solution until the compound is completely dissolved. Sonication can be used if necessary.

  • Aliquot and store: Aliquot the DMSO stock solution into single-use, sterile microcentrifuge tubes. Store appropriately as described below.

Note on Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization (Aqueous Only) cluster_store Storage weigh 1. Weigh this compound dihydrochloride add_solvent 2. Add sterile solvent (Water, PBS, or DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve filter_sterilize 4. Filter sterilize (0.22 µm filter) dissolve->filter_sterilize If aqueous aliquot 5. Aliquot into single-use tubes dissolve->aliquot If DMSO filter_sterilize->aliquot store 6. Store at recommended temperature aliquot->store

Caption: Workflow for preparing this compound solutions.

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound solutions.

Table 2: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureStability
Solid--20°C≥ 4 years[2]
Stock SolutionAqueous (Water/PBS)-20°CUp to 1 year
4°CUp to 2 weeks
Stock SolutionDMSO-80°CUp to 6 months
-20°CUp to 1 month

Best Practices for Storage:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to prevent degradation.

  • Protect from Light: While not explicitly stated for this compound, it is good practice to protect histamine-related compounds from light, especially during storage and handling.

  • Use Freshly Prepared Working Solutions: For optimal results, prepare diluted working solutions from the stock solution on the day of the experiment. Do not store dilute aqueous solutions for more than one day.[2]

This compound Signaling Pathway

This compound is an agonist of histamine receptors, with a notable effect on the H₁ receptor. The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 protein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca->Response PKC->Response Methylhistamine This compound Methylhistamine->H1R binds

Caption: this compound signaling via the H1 receptor.

Activation of the H₁ receptor by this compound initiates a signaling cascade that involves the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to various downstream cellular responses, including smooth muscle contraction and pro-inflammatory effects.

References

2-Methylhistamine: A Tool for Elucidating the Role of H1 Receptors in Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a potent and selective agonist for the histamine H1 receptor. In the context of gastric acid secretion, it serves as a critical tool to investigate the complex interplay of histamine receptor subtypes in regulating stomach acid production. While histamine itself stimulates gastric acid secretion primarily through H2 receptors on parietal cells, the activation of H1 receptors by this compound can induce a contrasting, inhibitory effect. This is largely attributed to the vasoconstriction of blood vessels in the gastric mucosa, which reduces blood flow and indirectly curtails acid secretion. These application notes provide a comprehensive overview of the use of this compound in studying gastric acid secretion, including its mechanism of action, and detailed protocols for in vivo and in vitro experiments.

Mechanism of Action

Gastric acid secretion is a multifaceted process predominantly regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of parietal cells, the acid-producing cells of the stomach. This stimulation is mediated by histamine H2 receptors, which, upon activation, trigger a cAMP-dependent pathway leading to the activation of the proton pump (H+/K+-ATPase) and subsequent acid secretion.

This compound, as a selective H1 receptor agonist, allows researchers to dissect the specific contributions of the H1 receptor in this process. The activation of H1 receptors on the smooth muscle cells of gastric mucosal blood vessels leads to vasoconstriction. This reduction in blood flow can limit the supply of necessary substrates for acid production and removal of byproducts, thereby indirectly inhibiting gastric acid secretion. This effect is particularly useful for studying the vascular component of gastric secretion regulation and for differentiating it from the direct secretagogue effects on parietal cells.

Data Presentation

The following table summarizes the expected qualitative effects of this compound on various parameters related to gastric acid secretion, in contrast to the effects of histamine and the H2-selective agonist, 4-methylhistamine.

CompoundPrimary Receptor TargetEffect on Direct Parietal Cell Acid SecretionEffect on Gastric Mucosal Blood FlowNet Effect on Gastric Acid Secretion
Histamine H1 and H2Strong Stimulation (via H2)Vasodilation (predominantly H2)Potent Stimulation
This compound H1No direct stimulationVasoconstrictionInhibition (indirect)
4-Methylhistamine H2Strong StimulationVasodilationPotent Stimulation

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study gastric acid secretion are provided below.

In Vivo Model: Pylorus Ligation in Rats

This protocol is designed to measure the effect of this compound on basal and stimulated gastric acid secretion in an in vivo model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound dihydrochloride

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Urethane (for anesthesia)

  • Surgical thread

  • Dissection tools

  • pH meter

  • Centrifuge and tubes

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of urethane (1.25 g/kg).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric sphincter with surgical thread, being careful not to obstruct blood vessels.

    • Close the abdominal incision with sutures.

  • Drug Administration: Immediately after ligation, administer one of the following treatments via subcutaneous injection:

    • Control group: Saline solution (1 ml/kg)

    • This compound group: this compound at various doses (e.g., 0.1, 0.5, 1.0 mg/kg)

    • Histamine group: Histamine (e.g., 10 mg/kg) as a positive control for acid secretion.

    • Combination group: this compound (e.g., 0.5 mg/kg) administered 30 minutes prior to histamine (10 mg/kg) to assess inhibitory effects.

  • Sample Collection: After 4 hours, sacrifice the animals by cervical dislocation.

  • Gastric Content Analysis:

    • Carefully dissect out the stomach and collect the gastric contents into a centrifuge tube.

    • Centrifuge the contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

  • Data Analysis: Express the total acid output as μEq/4h. Compare the results between the different treatment groups.

In Vitro Model: Isolated Parietal Cell [14C]-Aminopyrine Accumulation Assay

This protocol measures the direct effect of this compound on the acid-secreting activity of isolated parietal cells. The accumulation of the weak base [14C]-aminopyrine is an index of acid production.

Materials:

  • Rabbit or rat stomachs

  • Collagenase and pronase

  • [14C]-Aminopyrine

  • This compound dihydrochloride

  • Histamine dihydrochloride

  • Cimetidine (H2 antagonist)

  • Cell culture medium (e.g., DMEM/F12)

  • Percoll gradient solutions

  • Scintillation counter and vials

Procedure:

  • Parietal Cell Isolation:

    • Isolate gastric glands from the stomach mucosa by enzymatic digestion with collagenase and pronase.

    • Enrich for parietal cells using a Percoll density gradient centrifugation.

    • Resuspend the isolated parietal cells in culture medium.

  • Aminopyrine Accumulation Assay:

    • Pre-incubate the isolated parietal cells in a shaking water bath at 37°C for 30 minutes.

    • Add [14C]-aminopyrine to the cell suspension.

    • Add the test compounds to different aliquots of the cell suspension:

      • Basal control (no stimulant)

      • Histamine (e.g., 10-5 M) to stimulate acid secretion.

      • This compound at various concentrations (e.g., 10-7 to 10-4 M).

      • This compound in the presence of histamine to assess any direct modulatory effects.

      • Histamine in the presence of cimetidine (e.g., 10-5 M) as a control for H2 receptor-mediated stimulation.

  • Incubation and Measurement:

    • Incubate the cells for 20-30 minutes at 37°C.

    • Separate the cells from the medium by centrifugation.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration). A higher ratio indicates greater acid secretion. Compare the ratios across the different experimental conditions.

Visualizations

Signaling Pathway of Histamine-Induced Gastric Acid Secretion

G cluster_ParietalCell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+-ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_ion H+ H_K_ATPase->H_ion Secretes Lumen Gastric Lumen Histamine Histamine Histamine->H2R Binds G A Rat Fasting (24 hours) B Anesthesia (Urethane) A->B C Pylorus Ligation Surgery B->C D Drug Administration (e.g., this compound) C->D E Incubation Period (4 hours) D->E F Sacrifice & Stomach Collection E->F G Gastric Content Analysis (Volume, pH, Acidity) F->G H Data Comparison & Conclusion G->H G Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Vasoconstriction Vasoconstriction (Reduced Blood Flow) H1R->Vasoconstriction Acid_Secretion Direct Acid Secretion H2R->Acid_Secretion Net_Effect Net Gastric Acid Level Vasoconstriction->Net_Effect Inhibits Acid_Secretion->Net_Effect Stimulates

Quantifying 2-Methylhistamine in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine, a metabolite of histamine, serves as a crucial biomarker for understanding histamine release and metabolism in various physiological and pathological states. Accurate quantification of this compound in biological fluids such as plasma, urine, and cerebrospinal fluid is essential for research in areas including allergic reactions, mast cell activation disorders, and neurological conditions. This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques.

Histamine itself has a very short half-life of approximately one to two minutes, making its direct measurement challenging.[1][2] In contrast, its metabolite, N-methylhistamine (this compound), is more stable, and its levels in urine correlate well with plasma histamine levels, making it a reliable biomarker.[2]

Histamine H1 Receptor Signaling Pathway

Histamine exerts its effects by binding to specific receptors. The Histamine H1 receptor, a G-protein-coupled receptor (GPCR), is central to allergic and inflammatory responses.[3][4] Upon histamine binding, the H1 receptor activates an intracellular Gq protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Responses (e.g., Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes reported levels of N-methylhistamine in various human biological fluids. It is important to note that reference ranges can be age-dependent.[5]

Biological FluidConditionAnalyteConcentration RangeReference
Urine Normal (Adults >16 years)N-Methylhistamine30-200 mcg/g creatinine[5]
Normal (Children 6-16 years)N-Methylhistamine70-330 mcg/g creatinine[5]
Normal (Children 0-5 years)N-Methylhistamine120-510 mcg/g creatinine[5]
Mast Cell ActivationN-MethylhistamineElevated (>30% above upper normal)[5]
Plasma Normal (Healthy Volunteers)Nτ-Methylhistamine216 - 229 pg/mL[6]
Cerebrospinal Fluid Narcolepsy-Cataplexytele-MethylhistamineMedian: 708.62 pM (Range: 55.92-3335.50)[1][7][8]
Narcolepsy without Cataplexytele-MethylhistamineMedian: 781.34 pM (Range: 174.08-4391.50)[1][7][8]
Idiopathic Hypersomniatele-MethylhistamineMedian: 489.42 pM (Range: 177.45-906.70)[1][7][8]
Neurological Controlstele-MethylhistamineMedian: 853.52 pM (Range: 131.76-11876.64)[9]
Healthy Children (0-2 months)tele-MethylhistamineMean: ~1500 pM[10]
Healthy Children (3-6 months)tele-MethylhistamineMean: ~1200 pM[10]
Healthy Children (>6 months)tele-MethylhistamineMean: <1000 pM[10]

Experimental Protocols

Two primary methods for the quantification of this compound are presented: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of N-Methylhistamine in Urine by ELISA

This protocol is based on a competitive ELISA format.

ELISA_Workflow start Start sample_prep Urine Sample Preparation (Acylation) start->sample_prep plate_prep Add Standards & Samples to Coated Microtiter Plate sample_prep->plate_prep incubation1 Add Antiserum & Incubate plate_prep->incubation1 wash1 Wash Plate incubation1->wash1 conjugate Add Enzyme Conjugate & Incubate wash1->conjugate wash2 Wash Plate conjugate->wash2 substrate Add Substrate & Incubate wash2->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis read->analyze end End analyze->end

Caption: General workflow for a competitive ELISA.
  • 1-Methylhistamine ELISA Kit (e.g., IBL International, RE59231 or equivalent)

  • Microtiter plate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Pipettes and tips

  • Distilled or deionized water

  • Urine samples (spontaneous or 24-hour collection)[11][12] For 24-hour collections, use of 10-15 mL of 6 M HCl as a preservative is recommended.[11][12]

  • Allow all reagents and samples to reach room temperature.

  • Pipette 20 µL of each standard, control, and urine sample into the respective wells of the preparation plate.[11][12]

  • Add 300 µL of Equalizing Reagent to each well.[11]

  • Incubate for 5 minutes at room temperature on an orbital shaker.[11]

  • Proceed to the ELISA procedure.

  • Pipette 20 µL of the diluted standards, controls, and samples from the preparation plate into the wells of the coated microtiter strips.[11]

  • Immediately add 50 µL of freshly prepared Acylation Reagent to all wells.[11]

  • Incubate for 20 minutes at room temperature on an orbital shaker.[11]

  • Add 50 µL of Antiserum to all wells.[11]

  • Incubate for 30 minutes at room temperature on an orbital shaker.[11]

  • Wash the wells 3 times with 300 µL of Wash Buffer per well.[11]

  • Add 100 µL of Enzyme Conjugate to all wells.[11]

  • Incubate for 20 minutes at room temperature on an orbital shaker.[11]

  • Repeat the wash step (step 6).[11]

  • Add 100 µL of Substrate to all wells.[11]

  • Incubate for 15-20 minutes at room temperature.

  • Add 100 µL of Stop Solution to all wells.[13]

  • Read the absorbance at 450 nm within 15 minutes.[13]

The concentration of N-methylhistamine is inversely proportional to the absorbance. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of N-methylhistamine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma using LC-MS/MS.

LCMS_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep extraction Optional: Solid Phase Extraction (SPE) sample_prep->extraction optional lc_separation Liquid Chromatography (HILIC Separation) sample_prep->lc_separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis quantification Quantification using Stable Isotope-Labeled Internal Standard data_analysis->quantification end End quantification->end

Caption: General workflow for LC-MS/MS analysis.
  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., d3-N-methylhistamine)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Plasma samples

  • To 100 µL of plasma, add an appropriate amount of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Column: HILIC column (e.g., CORTECS UPLC HILIC)[14]

  • Mobile Phase A: 100 mM Ammonium formate, pH 3[14]

  • Mobile Phase B: Acetonitrile[14]

  • Flow Rate: 0.5 mL/min[14]

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and ramp down to a lower percentage to elute the polar analytes.

  • Injection Volume: 10 µL

  • Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their concentrations. The concentration of this compound in the plasma samples is then determined from this calibration curve.

Conclusion

The choice of method for quantifying this compound depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. ELISA offers a high-throughput and cost-effective solution, particularly for urine samples. LC-MS/MS provides superior sensitivity and specificity and is well-suited for complex matrices like plasma and for studies requiring very low detection limits. The protocols provided herein offer a robust starting point for researchers to accurately measure this important biomarker.

References

Troubleshooting & Optimization

Common issues with 2-Methylhistamine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylhistamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The ionization state of the imidazole ring and the amino group of this compound is pH-dependent, which can affect its susceptibility to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Solvent: The choice of solvent can impact the stability of the compound. Aqueous solutions are common, but their stability can be influenced by buffer components.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare this compound stock solutions in a suitable buffer, such as phosphate-buffered saline (PBS), at a slightly acidic to neutral pH. For short-term storage (up to 2 weeks), solutions should be kept at 4°C and protected from light. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structural similarity to histamine, potential degradation pathways include oxidation of the ethylamine side chain and modifications to the imidazole ring. Forced degradation studies can help identify the specific degradation products under various stress conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This is a common issue that may be related to the degradation of your this compound solution.

Troubleshooting Workflow:

Troubleshooting Inconsistent Results A Inconsistent/Low Experimental Results B Check Solution Age and Storage A->B C Was the solution freshly prepared or stored appropriately? B->C D Prepare a fresh stock solution C->D No E Perform a quick bioassay or analytical check (e.g., HPLC) on the old and new solutions C->E Yes D->E F Do results with the new solution meet expectations? E->F G Problem likely due to degraded stock. Discard old solution. F->G Yes H Issue may not be with the agonist. Investigate other experimental parameters (e.g., cell health, reagent quality). F->H No I Review storage protocol. Aliquot and store at -20°C or below. G->I

Caption: Workflow for troubleshooting inconsistent experimental outcomes.

Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).

Visible changes are a strong indicator of degradation or contamination.

Troubleshooting Steps:

  • Do not use the solution: Discard any solution that shows visible changes.

  • Review preparation protocol: Ensure that the correct solvent and pH were used during preparation.

  • Check for contamination: If possible, perform a sterility test to rule out microbial contamination, which can alter the pH and degrade the compound.

  • Prepare a fresh solution: Use fresh, high-purity this compound solid and sterile, filtered solvent.

Quantitative Data Summary

The following tables summarize the stability of histamine, a structurally similar compound, in aqueous solution under various conditions. This data can serve as a general guideline for this compound, although specific stability may vary.

Table 1: Effect of Temperature and Light on Histamine Stability in Solution

Storage ConditionConcentrationDurationRemaining Concentration (%)
Room Temperature (with light)0.125 - 16 mg/mL7 days20 - 37%[1]
Room Temperature (protected from light)0.125 - 16 mg/mL7 days83 - 94%[1]
Refrigerated (4°C, protected from light)0.125 - 16 mg/mL8 weeks~97%[1]
Frozen (-20°C, protected from light)0.125 - 16 mg/mL12 monthsStable[1]

Table 2: General Recommendations for Solution Storage

Storage DurationRecommended TemperatureLight Protection
Short-term (≤ 2 weeks)4°CEssential
Long-term (> 2 weeks)-20°C or -80°CEssential

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound dihydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV or MS detector

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C for 24 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Alkaline Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Thermal Stress (Solid, 60°C) B->F G Photolytic Stress (Solution, UV light) B->G H Neutralize Hydrolyzed Samples C->H D->H I Analyze All Samples by Stability-Indicating HPLC E->I F->I G->I H->I J Compare stressed samples to control to identify degradation products I->J

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method (Adapted from Histamine Analysis)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • UV or Fluorescence detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • o-Phthalaldehyde (OPA) for derivatization (if using fluorescence detection)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or fluorescence (Ex: 350 nm, Em: 450 nm) after pre-column derivatization with OPA.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products generated during forced degradation studies.

  • Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Signaling Pathways

This compound is an agonist for histamine receptors, particularly the H1 and H2 receptors. Understanding these signaling pathways is crucial for interpreting experimental results.

This compound H1 Receptor Signaling Pathway cluster_cell Cell Membrane 2-MH This compound H1R H1 Receptor 2-MH->H1R Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Response

Caption: H1 receptor signaling cascade initiated by this compound.

This compound H2 Receptor Signaling Pathway cluster_cell Cell Membrane 2-MH This compound H2R H2 Receptor 2-MH->H2R Gs Gs protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Response

Caption: H2 receptor signaling cascade initiated by this compound.

References

Technical Support Center: Troubleshooting Low Signal in 2-Methylhistamine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Methylhistamine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low signal intensity in their chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during the HPLC analysis of this compound, particularly when experiencing a weak signal.

Q1: My this compound peak is very small or completely absent. What are the initial checks I should perform?

A: When no or a very low peak is observed, a systematic check of the entire HPLC system and sample preparation process is crucial. Start with the most straightforward potential issues.

  • Verify Instrument Settings: Ensure the detector is turned on and the correct wavelength for your derivative is set. For UV detection of derivatized this compound, this is critical. For fluorescence detection, confirm the excitation and emission wavelengths are appropriate for the chosen derivatization agent.

  • Check Connections: Inspect all tubing and fittings for leaks, as these can lead to a loss of sample and a decrease in signal.

  • Confirm Mobile Phase Flow: Ensure the pump is delivering the mobile phase at the set flow rate and that there is an adequate supply of all mobile phase components.

  • Sample Integrity: Confirm that the this compound standard or sample has not degraded. Prepare a fresh standard to verify its concentration and integrity.

Q2: I suspect my derivatization of this compound is inefficient, leading to a low signal. How can I troubleshoot this?

A: Incomplete or failed derivatization is a common cause of low signal, as this compound itself has poor UV absorbance and does not fluoresce. Derivatization with agents like o-phthalaldehyde (OPA) or Bolton-Hunter reagent is often necessary.

  • Reagent Quality: Ensure your derivatization reagent (e.g., OPA) is fresh and has been stored correctly. OPA solutions, for instance, can degrade over time.

  • Reaction Conditions: Verify that the pH, reaction time, and temperature of the derivatization reaction are optimal. For example, OPA derivatization is typically performed under alkaline conditions.[1]

  • Reagent Concentration: An insufficient amount of the derivatization reagent can lead to incomplete reaction with the analyte.

  • Interfering Substances: Components in your sample matrix could be quenching the reaction or competing for the derivatization reagent. A sample cleanup step might be necessary.

Q3: Could my mobile phase composition be the reason for the low this compound signal?

A: Yes, the mobile phase plays a critical role in peak shape, retention, and, consequently, signal intensity.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of this compound, which is a basic compound. A suboptimal pH can lead to peak tailing and a broader, less intense peak. For reversed-phase columns, operating within a pH range of 2 to 8 is generally recommended to protect the silica-based packing.

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH, leading to inconsistent retention times and peak shapes.

  • Organic Modifier Content: The percentage of organic solvent (e.g., acetonitrile or methanol) influences the retention time. If the elution is too fast, the peak may be sharp but very small. Conversely, if it's too slow, the peak can broaden, reducing its height.

  • Ion-Pairing Reagent: For improved retention and peak shape of polar compounds like this compound on reversed-phase columns, an ion-pairing reagent such as octanesulfonic acid may be necessary.[2][3]

Q4: How does the choice of HPLC column affect the signal intensity for this compound?

A: The column is the heart of the separation, and its condition and type are critical for achieving a good signal.

  • Column Contamination: Over time, columns can become contaminated with sample matrix components, leading to a loss of resolution and peak shape, which in turn lowers the signal-to-noise ratio.

  • Column Degradation: Repeated use, especially at extreme pH values, can cause the stationary phase to degrade, resulting in poor chromatographic performance.

  • Incorrect Column Chemistry: A C8 or C18 reversed-phase column is commonly used for the analysis of derivatized histamine and its analogues.[1][4] Using a column with inappropriate chemistry for your analyte and mobile phase will result in poor separation and low signal.

Q5: My detector settings seem correct, but the signal is still low. What else could be wrong with the detector?

A: Beyond basic settings, several other detector-related issues can lead to a weak signal.

  • Detector Lamp Failure: The detector lamp has a finite lifespan and its intensity will decrease over time, leading to a weaker signal and increased noise.

  • Contaminated Flow Cell: The flow cell can become contaminated, which can scatter light and reduce the signal reaching the detector.

  • Detector Misalignment: The optical components of the detector may be misaligned, leading to a loss of signal intensity.

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with o-Phthalaldehyde (OPA)

This protocol is adapted from methods used for the derivatization of histamine and other primary amines.[1]

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.4): Dissolve an appropriate amount of sodium borate in water and adjust the pH to 10.4.

    • OPA Stock Solution (25 mM OPA, 125 mM sulfite): Dissolve 17 mg of OPA in 0.5 mL of methanol. Add 0.5 mL of 1.25 M sodium sulfite and 4 mL of 0.1 M borax (pH 10.4). This solution should be stored at 4°C and prepared fresh every few days.

    • OPA Working Solution: Dilute the stock solution 1:5 with 0.1 M borax (pH 10.4).

  • Derivatization Procedure:

    • Mix 20 µL of the this compound standard or sample with 2 µL of the OPA working solution.

    • Allow the reaction to proceed for at least 1.5 minutes at room temperature before injection into the HPLC system.

Protocol 2: Sample Preparation from Biological Fluids (e.g., Brain Homogenate)

This protocol is based on methods for extracting histamine and its metabolites from tissue samples.[2]

  • Homogenization: Homogenize the tissue sample in ice-cold 3% perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a strong cation-exchange resin (e.g., Dowex 50 W).

    • Wash the resin sequentially with 2 M HCl, water, 2 M NaOH, and water.

    • Equilibrate the resin with an appropriate buffer (e.g., 0.2 M sodium phosphate buffer, pH 6.5).

    • Apply the supernatant from the centrifugation step to the column.

    • Wash the column with water and then with a weak acid (e.g., 2 M HCl).

    • Elute the amines with a stronger acid (e.g., 3.5 M HCl).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in the mobile phase or an appropriate solvent before derivatization and injection.

Data Presentation

Table 1: Common HPLC Parameters for Histamine and Methylhistamine Analysis

ParameterMethod 1 (UV Detection)[3]Method 2 (Electrochemical Detection)[1]Method 3 (Fluorescence Detection)[4]
Column Reversed Phase C8Agilent Eclipse Plus C18 (3.0 x 150 mm, 3.5 µm)Waters 2475 – C18 (150 mm × 2.1 mm ID, 3 µm)
Mobile Phase 15% Methanol, 85% aqueous solution (0.05 M NaH2PO4, pH 3.1, 0.5 mM EDTA, 0.005 M octan-1-sulfonic acid)100 mM monosodium phosphate (pH 6.0), 500 mg/L OSA, 20% methanolAcetonitrile: deionized water (63:37, v/v)
Flow Rate Not Specified0.35 mL/min0.34 mL/min
Detection UV at 210 nmElectrochemical Detector (ECD)Fluorescence Detector (Ex: 267 nm, Em: 314 nm)
Derivatization Not specified (direct detection)Pre-column with OPA-sulfitePre-column with FMOC-Cl

Visualizations

Troubleshooting_Workflow Start Low or No Signal for This compound Check_System Initial System Checks Start->Check_System System_OK System OK? Check_System->System_OK Check_Sample_Prep Sample Preparation Review Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Derivatization Derivatization Process Derivatization_OK Derivatization OK? Check_Derivatization->Derivatization_OK Check_Chroma Chromatographic Conditions Chroma_OK Conditions OK? Check_Chroma->Chroma_OK Check_Detector Detector Performance Detector_OK Detector OK? Check_Detector->Detector_OK System_OK->Check_Sample_Prep Yes Resolve_System Fix Leaks, Flow, Power System_OK->Resolve_System No Sample_Prep_OK->Check_Derivatization Yes Resolve_Sample_Prep Prepare Fresh Sample/Standard Sample_Prep_OK->Resolve_Sample_Prep No Derivatization_OK->Check_Chroma Yes Resolve_Derivatization Optimize Reagents/Conditions Derivatization_OK->Resolve_Derivatization No Chroma_OK->Check_Detector Yes Resolve_Chroma Adjust Mobile Phase/Column Chroma_OK->Resolve_Chroma No Resolve_Detector Check Lamp/Clean Flow Cell Detector_OK->Resolve_Detector No End Signal Restored Detector_OK->End Yes Resolve_System->Check_System Resolve_Sample_Prep->Check_Sample_Prep Resolve_Derivatization->Check_Derivatization Resolve_Chroma->Check_Chroma Resolve_Detector->Check_Detector

Caption: Troubleshooting workflow for low signal in this compound HPLC analysis.

Derivatization_Pathway Analyte This compound (Poorly Detectable) Product Derivatized this compound (Highly Detectable) Analyte->Product reacts with Reagent Derivatization Reagent (e.g., OPA) Reagent->Product Conditions Optimal Reaction Conditions (pH, Time, Temp) Conditions->Product under

Caption: The logical relationship of the derivatization reaction for enhanced detection.

References

Technical Support Center: Ensuring the Integrity of 2-Methylhistamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylhistamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound samples?

A1: The degradation of this compound can be attributed to several factors, primarily enzymatic activity, oxidation, exposure to light (photodegradation), and fluctuations in pH. Due to its structural similarity to histamine, it is susceptible to enzymatic degradation by enzymes such as diamine oxidase (DAO) and monoamine oxidase (MAO) in biological samples.[1][2][3][4] The imidazole ring in this compound is also prone to oxidation.[5]

Q2: How should I prepare stock solutions of this compound to ensure stability?

A2: To maximize stability, it is recommended to prepare concentrated stock solutions in a suitable solvent such as sterile, purified water or DMSO. For aqueous solutions, using a buffer, such as PBS at a pH of around 7.2, can help maintain stability.[6] It is advisable to prepare fresh solutions for each experiment to minimize degradation. If preparing a stock solution for future use, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term storage, -20°C is acceptable.[6] It is crucial to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[5] The solid form of this compound dihydrochloride should be stored at room temperature in a desiccated environment, protected from moisture.[6][7]

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound samples?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound solutions. To mitigate this, it is best practice to aliquot stock solutions into single-use vials. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.

Q5: My this compound solution has developed a yellowish tint. What does this indicate?

A5: A yellowish or brownish discoloration of a this compound solution can be an indicator of oxidative degradation.[5] The imidazole ring is susceptible to oxidation, especially at physiological or alkaline pH and in the presence of oxygen and light, which can lead to the formation of colored byproducts. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in working solutions.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the working solution is kept at room temperature.- Ensure consistent and accurate pipetting.
Loss of compound potency over time Improper storage of stock solutions.- Aliquot stock solutions into single-use vials to prevent repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term stability.- Ensure vials are tightly sealed to prevent solvent evaporation and exposure to air.
Precipitate formation in cell culture media Exceeded solubility limit or interaction with media components.- Prepare an intermediate dilution of the stock solution before adding it to the final culture volume.- If using a DMSO stock, consider preparing the stock in sterile water or PBS.- After adding this compound, filter-sterilize the final medium using a 0.22 µm filter.
Discoloration of the solution (yellowish/brownish) Oxidative degradation.- Protect solutions from light by using amber vials or covering tubes with aluminum foil.- If the experiment is highly sensitive to oxidation, prepare solutions with deoxygenated solvents.- Consider adding a compatible antioxidant if it does not interfere with the assay.

Data on Storage and Stability

While specific quantitative stability data for this compound is limited, the following table provides general stability guidelines based on information for the structurally similar 4-Methylhistamine.[5][6]

Storage Condition Solvent Recommended Duration Notes
Solid Compound-Up to 4 yearsStore desiccated at room temperature.[6]
-80°CWater, DMSO, PBSUp to 6 monthsRecommended for long-term storage of stock solutions.[5]
-20°CWater, DMSO, PBSUp to 1 monthSuitable for short-term storage of stock solutions.[5]
4°CAqueous BufferUp to 24 hoursFor working solutions. Prepare fresh daily if possible.
Room TemperatureAqueous BufferA few hoursProne to degradation; use immediately after preparation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in sterile water.

Materials:

  • This compound dihydrochloride (solid)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound dihydrochloride is approximately 184.07 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 1.84 mg of this compound dihydrochloride.

  • Dissolution:

    • Aseptically add the weighed this compound dihydrochloride to a sterile vial.

    • Add the desired volume of sterile water (e.g., 1 mL).

    • Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile, light-protected vials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC-UV method to assess the degradation of this compound. This method is based on common practices for analyzing similar small molecules.[8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on the UV absorbance of the imidazole ring).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the this compound samples to be tested to a suitable concentration within the linear range of the assay.

  • Forced Degradation Studies (for method validation):

    • Acid/Base Hydrolysis: Incubate the this compound solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to UV light.

  • Analysis: Inject the prepared standards, control samples, and degraded samples into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Monitor for the appearance of new peaks, which represent degradation products.

    • A stability-indicating method is one that can resolve the main peak of this compound from all degradation product peaks.

    • Quantify the amount of this compound remaining in the samples by comparing the peak area to a calibration curve generated from the standards.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Oxidative Deamination Oxidative Deamination This compound->Oxidative Deamination Diamine Oxidase (DAO) Oxidation by MAO Oxidation by MAO This compound->Oxidation by MAO Monoamine Oxidase (MAO) Oxidation Oxidation This compound->Oxidation Oxygen, Light Photodegradation Photodegradation This compound->Photodegradation UV Light pH Instability pH Instability This compound->pH Instability Acidic/Alkaline pH 2-Methyl-imidazoleacetaldehyde 2-Methyl-imidazoleacetaldehyde Oxidative Deamination->2-Methyl-imidazoleacetaldehyde Oxidized Metabolites Oxidized Metabolites Oxidation by MAO->Oxidized Metabolites Oxidized Imidazole Ring Products Oxidized Imidazole Ring Products Oxidation->Oxidized Imidazole Ring Products Photolytic Products Photolytic Products Photodegradation->Photolytic Products Hydrolytic Products Hydrolytic Products pH Instability->Hydrolytic Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Stability Analysis A Weigh this compound Dihydrochloride B Dissolve in Appropriate Solvent A->B C Vortex/Sonicate to Dissolve B->C D Filter-Sterilize (Optional) C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (Long-term) or -20°C (Short-term) E->F G Protect from Light F->G H Prepare Working Solutions G->H I Perform Forced Degradation Studies H->I J Analyze by HPLC-UV I->J K Quantify Remaining this compound J->K

Caption: Experimental workflow for preparing and analyzing this compound samples.

References

Addressing non-specific binding of 2-Methylhistamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding (NSB) of 2-Methylhistamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound assays?

A1: Non-specific binding refers to the interaction of this compound with components other than its intended target receptor.[1][2] This can include binding to other proteins, lipids, plastic surfaces of labware, or filters used in the assay.[1][2][3] These interactions are typically of lower affinity and are not saturable in the same way as specific binding to a receptor. NSB is primarily driven by hydrophobic and electrostatic interactions.[1][3]

Q2: Why is minimizing non-specific binding critical for my results?

A2: Minimizing non-specific binding is crucial because high NSB can lead to a significant background signal, which obscures the true specific binding signal.[1] This reduces the sensitivity and accuracy of the assay, making it difficult to reliably quantify the interaction between this compound and its target receptor.[1] Ultimately, high NSB can lead to the misinterpretation of data, such as incorrect calculations of binding affinity (Kd) or receptor density (Bmax).[4]

Q3: How can I measure the level of non-specific binding in my experiment?

A3: Non-specific binding is measured by including control samples where a high concentration of an unlabeled competitor ligand is added along with the labeled this compound.[1][2] This "cold" ligand saturates the specific binding sites on the target receptor, meaning that any remaining measured signal from the "hot" (labeled) this compound is due to non-specific binding.[1][2] The formula to determine specific binding is:

Specific Binding = Total Binding - Non-Specific Binding[1]

For optimal results, the unlabeled competitor should ideally be structurally different from the radioligand to avoid interacting with the same non-specific sites.[4]

Q4: What are the primary causes of high non-specific binding?

A4: High non-specific binding can stem from several factors:

  • Physicochemical Properties: The inherent hydrophobicity or charge of this compound can promote interactions with plastics and membrane lipids.[1][3]

  • High Ligand Concentration: Using excessively high concentrations of labeled this compound can saturate the specific receptors and increase the likelihood of binding to lower-affinity, non-specific sites.[1] NSB is often directly proportional to the concentration of the radioligand.[2][5]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, or incorrect temperature can enhance undesirable electrostatic or hydrophobic interactions.[1][6]

  • Labware: Standard plastics can present hydrophobic surfaces that contribute significantly to NSB.[1][3]

Q5: Which histamine receptor subtypes does this compound bind to?

A5: this compound is primarily known as a selective agonist for the histamine H₁ receptor. However, like many small molecule ligands, its selectivity is not absolute, and it can interact with other histamine receptor subtypes, particularly at higher concentrations. It is important to distinguish it from other methylated histamine derivatives; for instance, 4-methylhistamine is a potent H₂ receptor agonist, while (R)-α-methylhistamine has a high affinity for H₃ and H₄ receptors.[7][8] Understanding the full receptor profile is key to designing experiments and interpreting whether binding to other histamine receptors should be considered "specific" or "non-specific" depending on the assay's goal.

Troubleshooting Guide: High Non-Specific Binding

This section provides solutions for researchers encountering high background signals or excessive NSB in assays involving this compound.

Issue: Consistently high non-specific binding (>50% of total binding).

High NSB can mask the specific signal, making data unreliable. The goal is to achieve specific binding that is at least 80% of the total binding at the Kd concentration of the ligand.[4]

Potential Cause 1: Suboptimal Assay Buffer Composition

The pH and ionic strength of your buffer can significantly influence electrostatic interactions that contribute to NSB.[1][6]

  • Solution 1.1: Optimize Buffer pH. Perform the binding assay in a series of buffers with varying pH values (e.g., 6.5, 7.4, 8.0) to identify the pH that minimizes NSB while maintaining specific binding.

  • Solution 1.2: Increase Ionic Strength. Increasing the salt concentration (e.g., with 50 mM, 100 mM, or 150 mM NaCl) can shield charged molecules and reduce electrostatic-based NSB.[6]

  • Solution 1.3: Add Blocking Agents. Introduce agents that occupy non-specific sites.

    • Proteins: Bovine Serum Albumin (BSA) or casein are commonly used to block hydrophobic surfaces.[6][9] Casein may be more effective than BSA in some systems.[9]

    • Surfactants: A low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[6]

Potential Cause 2: Interaction with Experimental Labware

Standard polystyrene or polypropylene labware can be a major source of NSB due to hydrophobic interactions.[1]

  • Solution 2.1: Use Low-Binding Labware. Switch to commercially available low-binding microplates and tubes, which have surfaces treated to be more hydrophilic.

  • Solution 2.2: Pre-treat Surfaces. Before the assay, incubate plates and tubes with a blocking solution (e.g., 1% BSA) for 30-60 minutes to coat the plastic surfaces and reduce ligand adsorption.[1]

Potential Cause 3: Excessive Radioligand Concentration

NSB is often linearly proportional to the radioligand concentration.[10] Using too much labeled this compound will inevitably increase the background signal.

  • Solution 3.1: Perform a Ligand Saturation Curve. Conduct a saturation binding experiment to determine the equilibrium dissociation constant (Kd). For subsequent competition assays, use a concentration of labeled this compound that is at or below the Kd value.[4] This ensures a sufficient signal window while keeping NSB to a minimum.

Data & Experimental Protocols

Table 1: Effect of Buffer Additives on this compound NSB (Illustrative Data)
Condition Blocking Agent Concentration Result (NSB as % of Total Binding)
ControlNone-55%
Test 1Bovine Serum Albumin (BSA)0.5% (w/v)32%
Test 2Bovine Serum Albumin (BSA)1.0% (w/v)25%
Test 3Casein0.2% (w/v)21%
Test 4Tween-200.05% (v/v)38%
Test 51% BSA + 100 mM NaCl1.0% & 100 mM18%
Protocol 1: Standard Radioligand Binding Assay to Determine NSB

This protocol outlines a typical filtration-based assay to measure total and non-specific binding of [³H]this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Labeled Ligand: Dilute [³H]this compound in assay buffer to the desired final concentration (e.g., at its approximate Kd).

    • Unlabeled Competitor: Prepare a high-concentration stock (e.g., 1000x the Kd of a known high-affinity H₁ antagonist) in assay buffer.

    • Membrane Preparation: Prepare cell membranes expressing the target histamine receptor.

  • Assay Setup (in triplicate):

    • Total Binding Tubes: Add assay buffer, the membrane preparation, and the labeled [³H]this compound.

    • Non-Specific Binding Tubes: Add the unlabeled competitor, the membrane preparation, and the labeled [³H]this compound.

    • Blank Tubes: Add assay buffer and labeled ligand only (no membranes).

  • Incubation:

    • Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (determined from association/dissociation experiments).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Quickly wash the filters with ice-cold wash buffer (e.g., assay buffer) to remove unbound ligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Determine Specific Binding: (Average CPM Total) - (Average CPM Non-Specific).

Protocol 2: Optimization of Blocking Agents

This protocol helps determine the most effective blocking agent for your assay system.

  • Prepare a Series of Assay Buffers: Create aliquots of your standard assay buffer, each containing a different blocking agent or combination.

    • Buffer A: No blocking agent (Control).

    • Buffer B: 0.1% BSA.

    • Buffer C: 1% BSA.

    • Buffer D: 0.1% Casein.

    • Buffer E: 0.05% Tween-20.

    • Buffer F: 1% BSA + 100 mM NaCl.

  • Perform Parallel Binding Assays: Set up experiments to measure both total and non-specific binding (as described in Protocol 1) for each of the prepared buffer conditions.

  • Pre-incubation Step: Before adding the labeled ligand, pre-incubate the cell membranes with the respective blocking buffer for 30-60 minutes at the assay temperature.[1]

  • Execute Binding and Filtration: Proceed with the binding assay as detailed in Protocol 1.

  • Compare Results: For each buffer condition, calculate the percentage of non-specific binding relative to total binding: (%NSB = [CPM NSB / CPM Total] * 100). Select the condition that provides the lowest %NSB while maintaining a robust specific binding signal.

Visual Guides

Troubleshooting_Workflow start High NSB Detected (>50% of Total) step1 Step 1: Verify Ligand Concentration Is [Ligand] <= Kd? start->step1 step2 Step 2: Optimize Assay Buffer Test different pH and ionic strengths. step1->step2 Yes end_node NSB Reduced Assay Optimized step1->end_node No (Adjust Conc. & Retest) step3 Step 3: Evaluate Blocking Agents Test BSA, Casein, etc. step2->step3 step4 Step 4: Assess Labware Consider low-binding plates and pre-coating surfaces. step3->step4 step4->end_node

Fig 1. Logical workflow for troubleshooting high non-specific binding.

Binding_Concept cluster_ligand cluster_binding_sites ligand [³H]this compound receptor Target Receptor (e.g., Histamine H₁R) ligand->receptor  Specific Binding  (High Affinity, Saturable) other_site Non-Specific Site (e.g., Plastic, Lipid) ligand->other_site  Non-Specific Binding  (Low Affinity, Non-Saturable)

Fig 2. Conceptual diagram of specific vs. non-specific binding.

GPCR_Signaling_Pathway agonist This compound receptor Histamine Receptor (GPCR) agonist->receptor g_protein G-Protein Activation (e.g., Gq, Gs) receptor->g_protein effector Effector Enzyme (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (IP₃/DAG, cAMP) effector->second_messenger response Cellular Response second_messenger->response

References

Technical Support Center: Improving the Sensitivity of 2-Methylhistamine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the detection of 2-Methylhistamine. The following guides and FAQs address specific issues encountered during experimental procedures for common detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most prevalent methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Biosensors are an emerging technology also showing promise for this application.

Q2: How can I improve the sensitivity of my this compound detection assay?

A2: Improving sensitivity depends on the chosen method. For HPLC, optimizing the mobile phase, using a highly sensitive detector like electrochemical detection, and employing derivatization can enhance sensitivity. In LC-MS/MS, optimizing ionization source parameters and using solid-phase extraction for sample cleanup can significantly lower detection limits. For ELISA, using high-affinity antibodies, optimizing incubation times and temperatures, and using signal amplification strategies are key.[1][2]

Q3: Is there a commercially available ELISA kit specifically for this compound?

A3: While ELISA kits are commercially available for histamine and its metabolite 1-methylhistamine, specific kits for this compound are not as common. Researchers often need to develop a custom ELISA by sourcing a specific monoclonal or polyclonal antibody that recognizes this compound and pairing it with an appropriate enzyme conjugate and substrate.

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Sample preparation is critical for accurate and sensitive detection. It often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[1] The stability of this compound in the sample is also a key consideration, and samples should be stored at appropriate temperatures (e.g., -80°C) and undergo minimal freeze-thaw cycles.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: I am observing peak tailing in my this compound chromatogram. What are the possible causes and solutions?

A: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.

  • Cause: Secondary interactions with residual silanol groups.

    • Solution: Lower the mobile phase pH to around 3.0 or below to protonate the silanol groups and reduce these interactions.[3] Using a highly deactivated (end-capped) column or a column with a different stationary phase (e.g., polymer-based) can also minimize tailing.[4]

  • Cause: Column overload.

    • Solution: Dilute your sample or inject a smaller volume to see if the peak shape improves.[3]

  • Cause: Column bed deformation (voids).

    • Solution: If all peaks in the chromatogram are tailing, this might indicate a void at the column inlet. Replacing the column is often the best solution. Using a guard column can help protect the analytical column and prolong its life.

Q: My retention times for this compound are inconsistent. How can I troubleshoot this?

A: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase.

  • Cause: Inconsistent mobile phase composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are working correctly. Preparing the mobile phase manually can help diagnose issues with the mixing device.[2]

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[2]

  • Cause: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. A longer equilibration time may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q: I am experiencing significant matrix effects (ion suppression or enhancement) in my this compound LC-MS/MS analysis. What can I do?

A: Matrix effects are a common challenge in LC-MS/MS and can lead to inaccurate quantification.

  • Cause: Co-eluting endogenous components from the sample matrix interfering with the ionization of this compound.[5][6][7]

    • Solution 1: Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before injection.[1]

    • Solution 2: Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.[8]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d4-2-Methylhistamine) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Q: The sensitivity of my LC-MS/MS assay for this compound is poor. How can I improve it?

A: Low sensitivity can be due to suboptimal instrument parameters or sample preparation.

  • Cause: Inefficient ionization.

    • Solution: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of this compound.[9]

  • Cause: Poor chromatographic peak shape.

    • Solution: Address issues like peak tailing (see HPLC troubleshooting) as broader peaks lead to lower signal intensity.

  • Cause: Analyte loss during sample preparation.

    • Solution: Evaluate the recovery of your sample preparation method by spiking a known amount of this compound into a blank matrix and quantifying the amount recovered.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: I am getting a high background signal in my this compound ELISA. What could be the cause?

A: High background can obscure the specific signal and reduce the assay's sensitivity.

  • Cause: Insufficient blocking.

    • Solution: Ensure that the blocking buffer is effective and that the incubation time is sufficient to block all non-specific binding sites on the plate. You may need to try different blocking agents.[3]

  • Cause: Detection antibody concentration is too high.

    • Solution: Titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio.

  • Cause: Inadequate washing.

    • Solution: Increase the number of wash steps and ensure that the wells are completely emptied between washes to remove all unbound reagents.[10]

Q: The signal in my this compound ELISA is weak or absent. What should I check?

A: A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors.

  • Cause: Inactive antibody or enzyme conjugate.

    • Solution: Check the expiration dates and storage conditions of your antibodies and enzyme conjugates. Ensure they have not been subjected to multiple freeze-thaw cycles.

  • Cause: Incorrect incubation times or temperatures.

    • Solution: Follow the protocol's recommendations for incubation times and temperatures. Optimizing these parameters may be necessary for a custom-developed assay.[2]

  • Cause: Substrate has lost activity.

    • Solution: Use a fresh substrate solution, as it can degrade over time, especially when exposed to light.[3]

Biosensors

Q: My electrochemical biosensor for this compound shows poor selectivity and responds to other biogenic amines. How can I improve this?

A: Selectivity is a key challenge in biosensor development.

  • Cause: The biorecognition element (e.g., enzyme, antibody) has cross-reactivity with other amines.

    • Solution 1: Enzyme Engineering: If using an enzyme-based biosensor, site-directed mutagenesis can be employed to alter the enzyme's active site and improve its specificity for this compound.

    • Solution 2: High-Affinity Antibodies: For immunosensors, use monoclonal antibodies with high specificity for this compound to minimize cross-reactivity.

    • Solution 3: Aptamer-based Recognition: Consider using aptamers, which are single-stranded DNA or RNA molecules that can be selected for high-affinity and specific binding to a target molecule.

Q: The signal from my this compound biosensor is not reproducible. What are the potential causes?

A: Reproducibility issues can stem from the fabrication of the sensor or the experimental conditions.

  • Cause: Inconsistent immobilization of the biorecognition element.

    • Solution: Optimize the immobilization protocol to ensure a uniform and stable coating of the biorecognition element on the electrode surface.

  • Cause: Matrix effects from the sample.

    • Solution: Implement a sample pretreatment step to remove potential interfering substances. This could involve simple dilution or a more extensive cleanup like solid-phase extraction.

  • Cause: Electrode fouling.

    • Solution: After each measurement, ensure the electrode surface is properly cleaned and regenerated according to the established protocol to remove any adsorbed molecules.

Quantitative Data Summary

The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) for various this compound detection methods reported in the literature. These values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: HPLC-Based Methods

MethodDerivatization AgentDetectorLODLOQReference
HPLCBolton-Hunter ReagentElectrochemical0.2 pmol-[5][7]
HPLCo-PhthalaldehydeFluorescence-0.05 mg/100g[11]

Table 2: Mass Spectrometry-Based Methods

MethodSample MatrixLODLOQReference
LC-MS/MSCanned Tuna-0.5 ppm[12]
HPLC-MSMouse Organs--[8]
LC-MS/MSHuman Urine-0.53 nmol/L[13]

Table 3: Other Methods

MethodPrincipleLODLOQReference
ELISACompetitive Immunoassay0.2 ng/mL-[14]
Electrochemical BiosensorPeptide-based6.53 nM21.75 nM[15]

Experimental Protocols

Detailed Methodology for HPLC with Electrochemical Detection

This protocol is adapted from a method for the simultaneous quantitation of histamine and Nτ-methylhistamine in rat brain.[5][7]

1. Sample Preparation: a. Homogenize brain tissue in perchloric acid. b. Centrifuge to pellet proteins and collect the supernatant. c. Purify the amines from the supernatant using a strong cation-exchange resin. d. Evaporate the eluate to dryness.

2. Derivatization: a. Reconstitute the dried sample. b. Add a water-soluble Bolton-Hunter reagent (sulfo-B-H) at pH 9.8. c. Vortex for 30 seconds to complete the derivatization. d. Purify the derivatives using a cellulose-phosphate fibrous cation exchanger. e. Evaporate the purified derivatives to dryness and reconstitute in a suitable solvent for HPLC injection.

3. HPLC Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A mixture of sodium acetate and methanol containing an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH (e.g., 3.48).

  • Flow Rate: 1.0 mL/min.

  • Detection: Electrochemical detector in oxidative screen mode. The pre-oxidation potential can be set at 0.47 V, and the quantification potential at 0.56 V.[5][7]

General Workflow for LC-MS/MS Detection

1. Sample Preparation: a. Spike the sample with a stable isotope-labeled internal standard (e.g., d4-2-Methylhistamine). b. Perform protein precipitation using a solvent like acetonitrile. c. Centrifuge and collect the supernatant. d. For cleaner samples, an optional solid-phase extraction (SPE) step can be included.

2. LC Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar analytes like this compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized.

Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse

Caption: Histamine H1 receptor signaling cascade.

Histamine H2 Receptor Signaling Pathway

H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates targets

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow for HPLC Detection

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Homogenization Homogenization/ Extraction Sample->Homogenization Purification Purification (e.g., SPE) Homogenization->Purification Derivatization Derivatization Purification->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Electrochemical/ Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for HPLC-based detection.

Experimental Workflow for LC-MS/MS Detection

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_lcms Biological Sample Spiking Spike with Internal Standard Sample_lcms->Spiking Extraction_lcms Protein Precipitation/ SPE Spiking->Extraction_lcms FinalSample_lcms Final Sample for Injection Extraction_lcms->FinalSample_lcms Injection_lcms LC Injection FinalSample_lcms->Injection_lcms Separation_lcms Chromatographic Separation (e.g., HILIC) Injection_lcms->Separation_lcms Ionization Electrospray Ionization (ESI) Separation_lcms->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis Data_lcms Data Acquisition & Quantification MassAnalysis->Data_lcms

Caption: General workflow for LC-MS/MS-based detection.

References

Solubility issues of 2-Methylhistamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylhistamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a chemical compound that is structurally related to histamine. It is a selective agonist for the histamine H₁ receptor, and to a lesser extent, the H₂ receptor. In research, it is primarily used to study the physiological and pathological roles of histamine receptors, particularly in the context of allergic and inflammatory responses, as well as in neurotransmission.

Q2: In what form is this compound typically supplied?

A2: this compound is commonly supplied as a dihydrochloride salt (this compound dihydrochloride). This salt form generally exhibits improved stability and solubility in aqueous solutions compared to the free base.

Q3: How should I prepare a stock solution of this compound dihydrochloride?

A3: It is recommended to prepare a concentrated stock solution in a solvent in which the compound is highly soluble, such as sterile water or DMSO. For example, a 10 mM stock solution in DMSO can be prepared and then further diluted into your aqueous experimental buffer. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

Q4: What is the recommended storage condition for this compound dihydrochloride powder and its stock solutions?

A4: The solid powder should be stored in a cool, dry place, desiccated, and protected from light. For long-term storage, -20°C is recommended. Stock solutions, especially in aqueous buffers, should be prepared fresh. If storage is necessary, DMSO stock solutions can be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.

Q5: What are the molecular weight and formula of this compound dihydrochloride?

A5: The molecular formula for this compound is C₆H₁₁N₃, and its molecular weight is approximately 125.17 g/mol . For the dihydrochloride salt (C₆H₁₁N₃ · 2HCl), the molecular weight is approximately 198.09 g/mol .

Solubility Data

The following table provides representative solubility data for this compound dihydrochloride in common laboratory solvents. Please note that these values are based on data for structurally similar compounds and should be considered as a guide. Empirical determination of solubility in your specific experimental conditions is recommended.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Water> 20> 100
Ethanol~1~5
DMSO> 50> 250
PBS (pH 7.2)~10~50

Disclaimer: The solubility data presented here is an estimation based on available information for similar histamine analogs. Actual solubility may vary depending on the specific lot of the compound, temperature, and the exact composition of the solvent.

Troubleshooting Guide

Issue 1: My this compound dihydrochloride is not dissolving completely in water or PBS.

  • Question: I've added the powder to water/PBS at my desired concentration, but I can still see solid particles. What should I do?

  • Answer:

    • Check Concentration: You may be exceeding the solubility limit. Refer to the solubility table and consider preparing a more dilute solution.

    • Aid Dissolution: Gentle warming (up to 37°C) or brief sonication can help to dissolve the compound. Always ensure your solution cools back to room temperature before use in experiments.

    • pH Adjustment: The pH of the solution can influence the solubility of ionizable compounds. Ensure your PBS is at the correct pH. For water, the pH can vary.

    • Prepare a Concentrated Stock in DMSO: For high concentrations, it is often best to first dissolve the compound in DMSO and then dilute it into your aqueous buffer.

Issue 2: A precipitate formed when I diluted my DMSO stock solution into my aqueous buffer.

  • Question: I prepared a clear stock solution in DMSO, but upon adding it to my cell culture medium or PBS, the solution turned cloudy. Why did this happen and how can I fix it?

  • Answer: This is a common issue known as "kinetic" solubility or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is lower.

    • Troubleshooting Steps:

      • Vortex During Dilution: Add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the compound that can trigger precipitation.

      • Use an Intermediate Dilution Step: Before the final dilution, prepare an intermediate dilution of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can help maintain solubility.

      • Lower the Final Concentration: Your final experimental concentration may still be too high for the aqueous environment. Try using a lower final concentration of this compound.

      • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the equilibrium solubility of this compound dihydrochloride in an aqueous buffer (e.g., PBS, pH 7.2).

Materials:

  • This compound dihydrochloride powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound dihydrochloride powder to a microcentrifuge tube (e.g., 5-10 mg to 1 mL of buffer). The exact amount should be well above the estimated solubility.

    • Tightly cap the tube.

  • Equilibration:

    • Place the tube on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure continuous mixing to facilitate dissolution.

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of your analytical method (e.g., spectrophotometry or HPLC).

  • Quantification:

    • Measure the concentration of this compound in the diluted supernatant using a validated analytical method.

    • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility.

Visualizations

Experimental Workflow: Preparation of this compound Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Working Solution Preparation cluster_3 Cell-Based Assay weigh Weigh this compound dihydrochloride powder dissolve_dmso Dissolve in 100% DMSO to create a high-concentration (e.g., 100 mM) primary stock weigh->dissolve_dmso intermediate_dilution Perform an intermediate dilution of the primary stock in serum-free cell culture medium (e.g., to 1 mM) dissolve_dmso->intermediate_dilution working_solution Prepare final working solutions by diluting the intermediate stock in complete cell culture medium intermediate_dilution->working_solution cell_treatment Add working solutions to cells in a multi-well plate working_solution->cell_treatment

Caption: Workflow for preparing this compound solutions for cell-based assays.

Histamine H1 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Effects (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response Methylhistamine This compound Methylhistamine->H1R

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

Minimizing variability in 2-Methylhistamine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability and troubleshoot common issues encountered in experiments involving 2-Methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets? this compound is a structural analog of histamine that bears a methyl group at the 2-position of the imidazole ring. It functions as a histamine receptor agonist, with activity at both histamine H1 and H2 receptors.[1] Its potency is noted to be lower than that of histamine at both receptor subtypes.[1][2]

Q2: How should this compound solutions be prepared and stored for optimal stability? For maximum reproducibility, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve the compound in a suitable sterile solvent (e.g., purified water or PBS), create single-use aliquots, and store them at -20°C or -80°C. This practice helps to avoid degradation that can occur with repeated freeze-thaw cycles. Aqueous stock solutions of related methylhistamines are typically stored at 4°C for no longer than two weeks.

Q3: At which histamine receptors is this compound active? this compound primarily demonstrates agonist activity at histamine H1 and H2 receptors.[1] However, its potency is not equivalent at these subtypes. Studies in animal tissues have shown it to be more potent at H1 receptors than at H2 receptors when compared to histamine's own activity at each receptor.[1]

Troubleshooting Guide

Issue 1: No observable or weaker-than-expected response to this compound.

Potential Cause Troubleshooting Steps & Recommendations
Compound Degradation Prepare a fresh stock solution of this compound. Avoid using solutions that have undergone multiple freeze-thaw cycles.
Incorrect Concentration Double-check all calculations for dilutions. Perform a full dose-response curve to ensure the concentrations used are within the active range for your specific experimental system.
Low Receptor Expression Confirm that your cell line or tissue model expresses the target histamine receptor (H1 or H2) at sufficient levels. Use a positive control agonist with known activity (e.g., histamine) to verify that the receptor signaling pathway is functional in your system.
Cell Health & Passage Number Ensure cells are healthy, viable, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capabilities.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Environmental factors like pH can significantly influence the activity of histamine-like compounds.

Issue 2: High background signal in the assay.

Potential Cause Troubleshooting Steps & Recommendations
Constitutive Receptor Activity Some cell lines with very high receptor expression can exhibit basal activity. If possible, use an inverse agonist to measure and reduce this basal signal.
Non-specific Binding Increase the number of washing steps in your protocol to remove unbound ligand. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.
Contamination Routinely test cell cultures for mycoplasma and other microbial contaminants, as they can significantly alter experimental results.

Issue 3: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Steps & Recommendations
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pay attention to pipetting technique to distribute cells evenly across the plate. Edge effects are common in multi-well plates; consider avoiding the outer wells for critical measurements.
Reagent Inconsistency Use the same lot of reagents (e.g., serum, media, buffers) for the duration of an experiment or study. Lot-to-lot variance in reagents is a major source of irreproducibility.
Procedural Variations Standardize all experimental procedures, including incubation times, reagent volumes, and the timing of each step. Calibrate all pipettes and liquid handling systems regularly.

Data Presentation

The following table summarizes the pharmacological activity of this compound relative to histamine at H1 and H2 receptors, based on functional assays in guinea pig and rat tissues.

CompoundReceptorRelative Potency (%) (vs. Histamine)Assay System
This compound H116Guinea-pig ileum contraction[1]
This compound H24.3Rat gastric acid secretion[1]
HistamineH1100Guinea-pig ileum contraction[1]
HistamineH2100Rat gastric acid secretion[1]

Note: A lower relative potency percentage indicates that a higher concentration of the compound is needed to achieve the same effect as histamine.

Experimental Protocols

Protocol 1: H1 Receptor Activation – Calcium Flux Assay

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled H1 receptors by this compound.

  • Cell Culture: Seed cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells) into a black, clear-bottom 96-well plate at a pre-optimized density. Allow cells to adhere and grow to near confluency.

  • Dye Loading: Wash the cells once with an appropriate assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare a fresh stock solution of this compound dihydrochloride in sterile water or PBS. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injector. Measure the baseline fluorescence intensity.

  • Stimulation: Inject the prepared this compound dilutions into the wells. Immediately begin measuring the fluorescence intensity in real-time for several minutes to capture the peak response. Include wells with buffer only (negative control) and a saturating concentration of histamine (positive control).

  • Data Analysis: Calculate the change in fluorescence for each well (peak fluorescence minus baseline). Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: H2 Receptor Activation – cAMP Assay

This protocol measures the increase in intracellular cyclic AMP (cAMP) following the activation of Gs-coupled H2 receptors.[3]

  • Cell Culture: Seed cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) into a 96-well plate.

  • Compound Preparation: Prepare a fresh serial dilution of this compound in an appropriate cell culture medium or buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Stimulation: Remove the culture medium from the cells. Add the this compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., Amthamine or Dimaprit).[4]

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Quantify the amount of cAMP in each well using a commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based) according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., smooth muscle contraction) Ca->Response Triggers This compound This compound This compound->H1R Binds

Caption: this compound activates the H1 receptor, leading to Gq protein activation and downstream signaling.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_overnight 2. Incubate Overnight (Adherence) seed_cells->incubate_overnight add_compound 4. Add Compound to Cells incubate_overnight->add_compound prepare_compound 3. Prepare this compound Serial Dilutions prepare_compound->add_compound incubate_stimulate 5. Incubate (Stimulation) add_compound->incubate_stimulate measure_signal 6. Measure Signal (e.g., Fluorescence, cAMP) incubate_stimulate->measure_signal analyze_data 7. Analyze Data (Dose-Response Curve) measure_signal->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell-based assay using this compound.

References

Impact of pH on 2-Methylhistamine activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 2-Methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What are the key ionization constants (pKa) for this compound?

A1: this compound has two primary sites of protonation: the aliphatic amino group on the side chain and the imidazole ring. While specific experimental values for this compound can be sparse in literature, they are comparable to histamine. The pKa of the aliphatic amino group is approximately 9.4, meaning it is predominantly protonated (positively charged) under physiological conditions. The imidazole ring has a pKa of about 5.8.[1] Therefore, the protonation state of the imidazole ring is highly dependent on the pH of the environment.

Q2: How does pH affect the activity of this compound at its target receptors?

A2: The activity of this compound, particularly at the histamine H2 receptor, is pH-dependent. The monocationic form, where the side-chain amino group is protonated and the imidazole ring is neutral, is considered the active species for H2 receptor recognition.[2] At physiological pH (~7.4), this compound exists predominantly in this monocationic state. However, as the pH decreases and approaches the pKa of the imidazole ring, a significant portion of this compound will exist as a dication, which can affect its receptor binding and activity. Computational models suggest that the Nτ-H tautomer of the monocation is crucial for initiating the H2-receptor response.[2]

Q3: What is the optimal pH for storing solutions of this compound?

A3: For short-term storage, it is advisable to maintain this compound solutions at a pH where the compound is most stable. Generally, a slightly acidic to neutral pH (around 6.0-7.0) is recommended to minimize potential degradation. For long-term storage, it is best to store this compound as a solid, protected from light and moisture. If solutions are required for long-term storage, they should be frozen at -20°C or -80°C.

Q4: Can I expect pH changes to affect my in-vitro cell-based assays?

A4: Yes. Fluctuations in the pH of your cell culture medium can alter the protonation state of this compound, thereby affecting its effective concentration and its interaction with the target receptors. It is crucial to use a well-buffered medium and to monitor the pH throughout your experiment to ensure consistent and reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent results in receptor binding assays.

  • Possible Cause: Variation in buffer pH between experiments.

  • Troubleshooting Steps:

    • Strictly control and verify the pH of all buffers used in the assay at the experimental temperature.

    • Ensure that the buffer system has adequate buffering capacity in the desired pH range.

    • Prepare fresh buffers for each experiment to avoid pH drift due to CO2 absorption from the atmosphere.

Issue 2: Low or no activity of this compound in a functional assay.

  • Possible Cause 1: Suboptimal pH of the assay buffer.

  • Troubleshooting Steps:

    • Review the literature for the optimal pH range for the specific histamine receptor you are studying. H2 receptor activity is known to be inhibited at pH values above 7.6.

    • Perform a pH-response curve to determine the optimal pH for this compound activity in your specific assay system.

  • Possible Cause 2: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound.

    • If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.

    • Verify the integrity of your this compound stock by an analytical method such as HPLC.

Data Presentation

Table 1: Protonation Species of this compound at Different pH Values

pHPredominant SpeciesImidazole Ring ProtonationSide-Chain Amino Group Protonation
< 5.0DicationProtonatedProtonated
6.0 - 8.0MonocationMostly DeprotonatedProtonated
> 10.0Neutral SpeciesDeprotonatedDeprotonated

Table 2: Hypothetical Stability of this compound in Aqueous Solution at 40°C

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected trend of pH-dependent stability. Actual degradation rates should be determined empirically.

pHBuffer SystemRate Constant (k, day⁻¹)Half-life (t½, days)
3.0Citrate Buffer0.02527.7
5.0Acetate Buffer0.01069.3
7.4Phosphate Buffer0.01838.5
9.0Borate Buffer0.04515.4

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade citric acid, sodium acetate, sodium phosphate (monobasic and dibasic), and boric acid

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Buffers (0.1 M):

  • pH 3.0: Citrate buffer

  • pH 5.0: Acetate buffer

  • pH 7.4: Phosphate buffer

  • pH 9.0: Borate buffer

3. Sample Preparation and Stress Conditions:

  • Prepare a stock solution of this compound (1 mg/mL) in water.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, 14, and 28 days).

4. HPLC Analysis:

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Analyze each aliquot to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural logarithm of the remaining this compound concentration versus time.

  • The degradation rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for the histamine H2 receptor at different pH values.

1. Materials and Reagents:

  • Cell membranes expressing the human H2 receptor

  • Radioligand (e.g., [³H]-Tiotidine)

  • This compound

  • Assay buffers at desired pH values (e.g., pH 6.5, 7.4, and 8.0), containing a fixed concentration of ions like MgCl₂ and NaCl.

  • Scintillation cocktail and a scintillation counter.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay buffer of a specific pH.

    • A fixed concentration of [³H]-Tiotidine.

    • Increasing concentrations of this compound.

    • Cell membranes.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Compare the Ki values obtained at different pH levels.

Mandatory Visualizations

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Histamine This compound Histamine->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway via Gs Protein.

Stability_Workflow cluster_sampling Time-Point Sampling start Prepare this compound Stock Solution prepare_samples Dilute in Buffers of Different pH (3, 5, 7.4, 9) start->prepare_samples incubate Incubate at Constant Temperature (e.g., 40°C) prepare_samples->incubate t0 T = 0 incubate->t0 t1 T = 1 day hplc Analyze Aliquots by Stability-Indicating HPLC t0->hplc t_final T = 28 days t1->hplc t_final->hplc data_analysis Plot ln[C] vs. Time Calculate k and t½ hplc->data_analysis end Determine pH-Dependent Stability Profile data_analysis->end

Caption: Experimental Workflow for HPLC-Based Stability Assessment.

pH_Activity_Relationship cluster_species Protonation State pH Environmental pH dication Dication (Imidazole Protonated) pH->dication Low pH (<5.8) monocation Monocation (Active Species) pH->monocation Physiological pH (~6.0 - 8.0) receptor H2 Receptor Binding dication->receptor Reduced Binding monocation->receptor Optimal Binding activity Biological Activity receptor->activity

Caption: Logical Relationship of pH, Protonation, and Activity.

References

Technical Support Center: Overcoming Challenges in 2-Methylhistamine In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylhistamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo targets?

This compound is a synthetic analogue of histamine that acts as a potent agonist at histamine H1 receptors and also exhibits activity at H2 receptors. It is often used in vivo to selectively probe the physiological and pathological roles of these receptor subtypes. Due to its structural similarity to histamine, it can elicit a range of physiological responses, including effects on the cardiovascular and central nervous systems.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenges in the in vivo delivery of this compound include:

  • Rapid Metabolism: Like histamine, this compound is susceptible to rapid metabolism in vivo, primarily through the actions of histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO). This can lead to a short biological half-life and variable bioavailability.

  • Receptor Specificity and Off-Target Effects: While primarily targeting H1 and H2 receptors, at higher concentrations, this compound may interact with other histamine receptor subtypes or other molecular targets, leading to unexpected physiological responses.

  • Formulation and Stability: Ensuring the stability of this compound in a suitable vehicle for in vivo administration is crucial for obtaining reproducible results. Improper formulation can lead to degradation of the compound and inaccurate dosing.

  • Animal Model Variability: The physiological response to this compound can vary significantly between different animal species and even between strains of the same species due to differences in receptor expression and metabolic enzyme activity.

Q3: How should I prepare and store this compound for in vivo experiments?

For in vivo administration, this compound dihydrochloride is typically dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline. It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. If storage is necessary, solutions should be filter-sterilized (0.22 µm filter), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or below. Before administration, frozen aliquots should be thawed and brought to room temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable or weaker than expected in vivo response. Compound Degradation: this compound solution may have degraded due to improper storage or handling.Prepare fresh solutions of this compound for each experiment. If using stored aliquots, ensure they have not undergone multiple freeze-thaw cycles.
Incorrect Dosage: The administered dose may be too low to elicit a significant physiological response.Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.
Rapid Metabolism: The compound may be rapidly metabolized in the animal model, preventing it from reaching the target receptors at a sufficient concentration.Consider co-administration with inhibitors of histamine metabolism, such as aminoguanidine (a DAO inhibitor), to increase the bioavailability of this compound.[1]
Low Receptor Expression: The target tissue in your animal model may have low expression levels of H1 and/or H2 receptors.Verify receptor expression in your target tissue using techniques such as qPCR, Western blot, or immunohistochemistry.
High variability in animal responses. Inconsistent Administration: Variations in injection technique (e.g., intraperitoneal vs. subcutaneous) can lead to differences in absorption and bioavailability.Standardize the route and technique of administration across all animals. Ensure all personnel are properly trained.
Animal-Related Factors: Differences in age, sex, weight, and genetic background of the animals can contribute to variability.Use animals of the same age, sex, and genetic strain. Ensure animals are properly acclimated to the experimental conditions before the study.
Stress-Induced Histamine Release: Handling and injection procedures can induce stress, leading to the release of endogenous histamine, which can interfere with the effects of exogenous this compound.Handle animals gently and allow for an acclimatization period after any stressful procedures before administering the compound.
Unexpected or contradictory physiological effects. Off-Target Effects: At higher doses, this compound may be acting on other histamine receptor subtypes or other signaling pathways.Perform a thorough literature review for known off-target effects. Consider using more selective agonists or co-administering selective antagonists for other histamine receptors to isolate the effects of H1 and H2 receptor activation.
Activation of Compensatory Mechanisms: The initial physiological response to this compound may trigger compensatory mechanisms in the animal that counteract or alter the expected effect over time.Conduct time-course studies to monitor the physiological response at different time points after administration.
Interaction with Anesthesia: If the experiment is performed on anesthetized animals, the anesthetic agent may interact with the histamine signaling pathway.Review the literature for potential interactions between your chosen anesthetic and histamine receptors. If possible, conduct pilot studies with different anesthetics.

Quantitative Data Summary

The following table summarizes the in vivo effects of histamine and its analogue, amthamine, which can provide an indication of the expected dose-dependent responses for this compound, a selective H1 and H2 receptor agonist. Note: Specific dose-response data for this compound is limited in the publicly available literature, and these values should be used as a guide for experimental design.

Compound Animal Model Dose Route of Administration Observed Effect Receptor(s) Implicated Reference
HistamineCat, Dog, Human1 x 10⁻⁹ to 1 x 10⁻⁷ mol/kg/minSystemic infusionDose-dependent decrease in blood pressure and increase in heart rate (in cat and human).H1 and H2[2]
HistamineHumanInfusionIntravenousIncreased myocardial contractility (positive inotropic response).H2[3]
AmthamineAnesthetized Rat0.03-3 µmol/kgIntravenousDose-dependent decrease in blood pressure.H2[4]
AmthamineAnesthetized Rat1-100 µmol/kgIntravenousDose-dependent increase in heart rate.Adrenergic system (indirect)[4]
tele-MethylhistamineMouse~1 mg/kg (ED₅₀)Not specified2-fold increase in tele-methylhistamine levels in various brain regions.Dopamine D2[5]

Experimental Protocols

Preparation of this compound Dihydrochloride for In Vivo Administration

This protocol describes the preparation of a dosing solution of this compound dihydrochloride for intraperitoneal (i.p.) injection in rodents.

Materials:

  • This compound dihydrochloride powder

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-30G for mice)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound dihydrochloride: Based on the desired final concentration and volume of the dosing solution.

  • Weigh the compound: Accurately weigh the calculated amount of this compound dihydrochloride powder using an analytical balance in a sterile environment.

  • Dissolve the compound: Aseptically add the appropriate volume of sterile PBS to the weighed powder in a sterile vial to achieve the desired final concentration. Vortex gently until the compound is completely dissolved.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the dosing solution.

  • Label and store: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. For immediate use, store at 2-8°C. For long-term storage, it is recommended to aliquot and store at -20°C.

Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering this compound dihydrochloride via intraperitoneal injection to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared dosing solution of this compound dihydrochloride

  • Appropriately sized sterile syringes and needles (27-30G)

  • Animal scale

  • 70% ethanol or other suitable antiseptic

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise injection volume.

    • Acclimatize the animals to handling to minimize stress during the procedure.

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and back.

    • Tilt the mouse's head slightly downwards.

  • Injection:

    • Locate the injection site in the lower right abdominal quadrant. This helps to avoid puncturing the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 15-30 degree angle into the abdominal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe.

    • Inject the calculated volume of the dosing solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions according to your experimental protocol and institutional guidelines.

Visualizations

Signaling Pathways

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-MH This compound H1R H1 Receptor 2-MH->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response Contributes to PKC->Response Leads to

Caption: this compound H1 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-MH This compound H2R H2 Receptor 2-MH->H2R Binds Gs Gs Protein H2R->Gs Activates Gq Gq Protein H2R->Gq Can also couple to AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates ATP ATP AC->ATP Converts PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Gs_Response Cellular Response (e.g., increased gastric acid secretion, cardiac stimulation) PKA->Gs_Response Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Gq_Response Cellular Response (e.g., modulation of ion channels) DAG->Gq_Response Leads to Ca2->Gq_Response Contributes to

Caption: this compound H2 Receptor Dual Signaling Pathways.[6][7]

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Calculate Dosage & Prepare Dosing Solution C Administer this compound (e.g., i.p. injection) A->C B Animal Acclimatization & Baseline Measurements B->C D Monitor Physiological Parameters (e.g., blood pressure, heart rate) C->D E Collect Samples (e.g., blood, tissue) D->E F Analyze Physiological Data E->F G Process & Analyze Samples (e.g., ELISA, HPLC) E->G H Statistical Analysis & Interpretation F->H G->H

Caption: General In Vivo Experimental Workflow for this compound.

References

Validation & Comparative

Validating the Effects of 2-Methylhistamine on Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylhistamine's performance against other histamine receptor agonists in primary cells. It is designed to assist researchers in validating the effects of this compound through detailed experimental protocols, comparative data, and an exploration of its underlying signaling pathways.

Introduction to this compound

This compound is a synthetic analogue of histamine that acts as an agonist at histamine receptors. It is structurally similar to histamine, with the addition of a methyl group at the 2-position of the imidazole ring. This modification influences its binding affinity and potency at the different histamine receptor subtypes (H1, H2, H3, and H4). This compound is primarily recognized for its activity as a selective agonist for the H1 and H2 receptors, though its potency is generally considered to be lower than that of histamine. Understanding its specific effects on primary cells is crucial for its application in research and potential therapeutic development.

Comparative Efficacy and Potency on Primary Cells

Validating the effects of this compound necessitates a direct comparison with the endogenous ligand, histamine, and other selective agonists. The following tables summarize the available quantitative data on the potency (EC50) and binding affinity (Ki) of these compounds on various primary cells.

Table 1: Comparative Potency (EC50) of Histamine Agonists on Primary Cells

AgonistPrimary Cell TypeAssayEC50 (M)Reference
This compound Guinea Pig IleumContraction~1 x 10-5[Data extrapolated from multiple sources]
HistamineGuinea Pig IleumContraction~1 x 10-7[Data extrapolated from multiple sources]
HistamineHuman EosinophilsShape Change~3.6 x 10-7[1]
4-MethylhistamineHuman EosinophilsShape Change3.6 x 10-7[1]
(R)-α-MethylhistamineGuinea Pig IleumInhibition of Contraction1.4 x 10-8[2][3]

Table 2: Comparative Binding Affinity (Ki) of Histamine Agonists

AgonistReceptorCell/Tissue SourceKi (nM)Reference
This compound H1Guinea Pig Cerebellar Membranes>10,000[Data extrapolated from multiple sources]
HistamineH1Guinea Pig Cerebellar Membranes~10[Data extrapolated from multiple sources]
4-MethylhistamineH4Human Recombinant50[4]
ThioperamideH3Guinea Pig Ileum1.1[2][3]

Note: Data for this compound on primary human immune cells is limited in publicly available literature. The provided data is based on available animal models and recombinant systems, which may not directly translate to human primary cells.

Signaling Pathways and Experimental Workflows

The effects of this compound on primary cells are mediated through its interaction with H1 and H2 histamine receptors, which triggers distinct intracellular signaling cascades.

H1 Receptor Signaling Pathway

Activation of the H1 receptor, a Gq-coupled receptor, by this compound initiates the following cascade:

H1_Signaling This compound This compound H1R H1 Receptor This compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Triggers Response Cellular Response (e.g., Contraction, Inflammation) Ca2->Response PKC->Response

H1 Receptor Signaling Pathway
H2 Receptor Signaling Pathway

Activation of the H2 receptor, a Gs-coupled receptor, by this compound leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

H2_Signaling This compound This compound H2R H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response

H2 Receptor Signaling Pathway
Experimental Workflow for Validation

A typical workflow to validate the effects of this compound on primary cells involves a series of in vitro assays.

Experimental_Workflow cluster_assays Functional Assays Ca_Assay Intracellular Calcium Mobilization Assay analysis Data Analysis and Comparison Ca_Assay->analysis cAMP_Assay cAMP Accumulation Assay cAMP_Assay->analysis Degranulation_Assay Mast Cell Degranulation (β-Hexosaminidase) Assay Degranulation_Assay->analysis Cytokine_Assay Cytokine Release (ELISA) Assay Cytokine_Assay->analysis start Isolate Primary Cells (e.g., PBMCs, Mast Cells) treatment Treat cells with This compound, Histamine (positive control), Vehicle (negative control) start->treatment treatment->Ca_Assay treatment->cAMP_Assay treatment->Degranulation_Assay treatment->Cytokine_Assay

Experimental Validation Workflow

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the effects of this compound on primary cells.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Primary cells (e.g., T-cells, macrophages)

  • This compound, Histamine, and other relevant agonists/antagonists

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Preparation: Isolate primary cells using standard procedures and resuspend them in HBSS without Ca²⁺ and Mg²⁺.

  • Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash them twice with HBSS without Ca²⁺ and Mg²⁺ to remove extracellular dye.

  • Plating: Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ and plate them in a 96-well plate.

  • Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, and measure emission at 510 nm.

  • Compound Addition: Add this compound, histamine, or other compounds at various concentrations.

  • Signal Detection: Immediately start recording the fluorescence signal for 5-10 minutes to capture the transient calcium flux.

  • Data Analysis: Calculate the ratio of fluorescence intensities (340/380 for Fura-2) over time. Determine the peak response and calculate EC50 values from the dose-response curves.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP, a key second messenger in H2 receptor signaling.

Materials:

  • Primary cells (e.g., PBMCs, macrophages)

  • This compound, Histamine, and other relevant agonists/antagonists

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add this compound, histamine, or other compounds at various concentrations and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in each sample and plot the dose-response curves to calculate EC50 values.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Primary mast cells

  • This compound, Histamine, and other relevant secretagogues

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)

  • Triton X-100

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Cell Preparation: Isolate and wash primary mast cells with Tyrode's buffer.

  • Plating: Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.

  • Stimulation: Add this compound, histamine, or other stimuli at various concentrations and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Total Release Control: Lyse a set of unstimulated cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • Enzyme Reaction: Add the pNAG substrate to the collected supernatants and the total lysate, and incubate for 1-2 hours at 37°C.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control. Plot dose-response curves to determine EC50 values.

Cytokine Release Assay (ELISA)

This assay quantifies the release of specific cytokines (e.g., IL-6, TNF-α) from primary immune cells in response to stimulation.

Materials:

  • Primary immune cells (e.g., PBMCs, macrophages)

  • This compound, Histamine, and other relevant stimuli

  • Cell culture medium

  • Cytokine-specific ELISA kit

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed primary immune cells in a 96-well plate and allow them to adhere or stabilize.

  • Stimulation: Add this compound, histamine, or other compounds at various concentrations and incubate for a predetermined time (e.g., 6-24 hours) at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot dose-response curves to evaluate the effect of the compounds on cytokine release.

Conclusion

Validating the effects of this compound on primary cells requires a multi-faceted approach that combines functional assays with a thorough understanding of the underlying signaling pathways. While this compound is a known H1 and H2 receptor agonist, its potency is generally lower than that of histamine. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess its effects on intracellular calcium mobilization, cAMP accumulation, mast cell degranulation, and cytokine release in primary cells. Direct comparative studies with histamine and other selective agonists are essential to accurately characterize the pharmacological profile of this compound and its potential applications in immunological and physiological research. Further investigation is warranted to generate more comprehensive data on the effects of this compound on a wider range of primary human cells.

References

A Comparative Analysis of 2-Methylhistamine and Histamine Potency at H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potency of 2-Methylhistamine and the endogenous agonist, histamine, at the histamine H1 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative activities supported by experimental data.

Introduction

The histamine H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in allergic and inflammatory responses. Activation of the H1 receptor by agonists such as histamine initiates a signaling cascade that leads to various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Understanding the potency of different agonists at this receptor is fundamental for the development of novel therapeutic agents. This guide focuses on comparing this compound, a selective H1 receptor agonist, with histamine.

Quantitative Potency Comparison

The potency of an agonist is typically quantified by its pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response). A higher pD2 value indicates greater potency. The following table summarizes the pD2 values for histamine and the relative activity of this compound at the H1 receptor, as determined in functional assays using guinea pig ileum, a classic model for studying H1 receptor-mediated smooth muscle contraction.

CompoundAgonist TypepD2 Value (Guinea Pig Ileum)Reference
HistamineFull Agonist6.24 ± 0.06[1]
HistamineFull Agonist~6.8 (inferred)[2]
This compoundH1-selective AgonistLess potent than histamine

Note: While a precise pD2 value for this compound from a comparative study was not identified in the literature reviewed, it is consistently characterized as a selective H1 agonist, albeit with lower potency than histamine. A study on human temporal arteries also indicated that this compound is less potent than histamine.

H1 Receptor Signaling Pathway

Activation of the H1 receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the final physiological response, such as smooth muscle contraction.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Physiological Response PKC->Response Leads to Agonist Agonist (Histamine or This compound) Agonist->H1R Binds to

H1 Receptor Signaling Pathway

Experimental Protocols

The determination of agonist potency is typically achieved through functional assays, such as the guinea pig ileum contraction assay, or binding affinity studies, like radioligand binding assays.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is a gold standard for characterizing H1 receptor agonists.

Objective: To determine the concentration-response relationship of an agonist and calculate its pD2 value.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in an organ bath containing oxygenated Tyrode's solution at 37°C.[3]

  • Mounting: The ileum segment is suspended between a fixed hook and an isometric force transducer to record muscle contractions.[3]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washing.

  • Cumulative Concentration-Response Curve: The agonist (histamine or this compound) is added to the organ bath in increasing concentrations. The contractile response is recorded after each addition until a maximal response is achieved.

  • Data Analysis: The contractile responses are plotted against the logarithm of the agonist concentration to generate a sigmoidal curve. The EC50 is determined from this curve, and the pD2 is calculated as -log(EC50).

Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Humane Euthanasia of Guinea Pig Isolation Isolation of Terminal Ileum Euthanasia->Isolation Mounting Mounting in Organ Bath Isolation->Mounting Equilibration Equilibration Mounting->Equilibration Agonist_Addition Cumulative Addition of Agonist Equilibration->Agonist_Addition Recording Recording of Contractions Agonist_Addition->Recording CRC Plot Concentration- Response Curve Recording->CRC EC50_pD2 Calculate EC50 and pD2 CRC->EC50_pD2

Experimental Workflow for Guinea Pig Ileum Assay
Radioligand Binding Assay

This in vitro assay measures the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity.

Methodology:

  • Membrane Preparation: Cell membranes expressing the H1 receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound or histamine).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Both this compound and histamine are effective agonists at the H1 receptor. While histamine, as the endogenous ligand, serves as the benchmark for potency, this compound is a valuable tool for researchers due to its selectivity for the H1 receptor over other histamine receptor subtypes. The available data suggests that this compound is less potent than histamine at the H1 receptor. The experimental protocols described herein provide a framework for the continued investigation and characterization of these and other H1 receptor agonists.

References

A Comparative Guide to the Receptor Selectivity of 2-Methylhistamine and 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two methylated histamine analogs, 2-Methylhistamine and 4-Methylhistamine, across the four histamine receptor subtypes: H₁, H₂, H₃, and H₄. The information presented herein is supported by experimental data from binding and functional assays to assist researchers in the selection of appropriate pharmacological tools for their studies.

Introduction

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. Understanding the selectivity of histamine receptor ligands is paramount for elucidating the specific roles of each receptor subtype in various biological processes and for the development of targeted therapeutics. This compound and 4-Methylhistamine are structural analogs of histamine that exhibit differential affinities and potencies for the histamine receptor subtypes, making them valuable pharmacological probes.

Data Presentation: Quantitative Comparison of Receptor Selectivity

The receptor selectivity of this compound and 4-Methylhistamine is summarized in the following tables, which present binding affinity (Kᵢ) and functional potency (EC₅₀/pEC₅₀) data from various in vitro studies.

Table 1: Binding Affinity (Kᵢ) of this compound and 4-Methylhistamine at Human Histamine Receptors

LigandH₁ Receptor Kᵢ (nM)H₂ Receptor Kᵢ (nM)H₃ Receptor Kᵢ (nM)H₄ Receptor Kᵢ (nM)
This compound Agonist activity reported, specific Kᵢ value not consistently found. Considered a selective H₁ agonist.[1]Less potent than histamine.[2]Very low affinity.[3]255 (Relative potency to histamine of 1.9%)[3]
4-Methylhistamine >10,000[4]~5,000[4]19,000[4]7.0 ± 1.2, 50[3][4]

Note: Kᵢ values can vary depending on the experimental conditions, including the radioligand used and the cell system.

Table 2: Functional Potency (EC₅₀/pEC₅₀) of this compound and 4-Methylhistamine at Human Histamine Receptors

LigandH₁ Receptor (pEC₅₀/EC₅₀)H₂ Receptor (pEC₅₀/EC₅₀)H₃ Receptor (pEC₅₀/EC₅₀)H₄ Receptor (pEC₅₀/EC₅₀)
This compound Potency lower than histamine.[1]Reduced potency compared to histamine and 4-methylhistamine.[2]Very low potency.[3]Less potent than histamine.
4-Methylhistamine -log EC₅₀ = 4.57[1]-log EC₅₀ = 5.23[1]Agonist only at high concentrations.pEC₅₀ = 7.4 ± 0.1[5]

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ value indicates greater potency.

Receptor Selectivity Profile

This compound is recognized primarily as a selective histamine H₁ receptor agonist .[1] Its potency at the H₁ receptor is lower than that of histamine. It exhibits significantly reduced potency at the H₂ receptor compared to both histamine and 4-Methylhistamine.[2] Furthermore, this compound has a very low affinity for the H₃ receptor and is considerably less potent than histamine at the H₄ receptor.[3]

4-Methylhistamine is a potent and selective agonist for the histamine H₄ receptor .[3][5] It also demonstrates significant activity at the H₂ receptor, although with lower potency than at the H₄ receptor.[4] Its affinity for H₁ and H₃ receptors is considerably lower, establishing it as a valuable tool for studying H₄ receptor-mediated functions with over 100-fold selectivity for the H₄ receptor compared to other subtypes.[5]

Signaling Pathways

The four histamine receptor subtypes couple to different G proteins and activate distinct intracellular signaling cascades.

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq11 Gαq/11 H1->Gq11 Agonist PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC H2 H2R Gs Gαs H2->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA H3 H3R Gi Gαi/o H3->Gi Agonist H4 H4R H4->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Histamine Receptor Signaling Pathways

Experimental Protocols

The determination of binding affinities and functional potencies for histamine receptor ligands relies on standardized in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (e.g., scintillation counting) C->D E Calculate IC₅₀ and Kᵢ values D->E

cAMP Functional Assay Workflow

Materials:

  • Whole cells (e.g., HEK293, CHO) stably expressing the human histamine receptor of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (for H₃ and H₄ receptor assays).

  • Test agonist (this compound or 4-Methylhistamine).

  • cAMP detection kit (e.g., ELISA-based or HTRF-based).

Procedure:

  • Cells are seeded in microplates and allowed to adhere.

  • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For H₂ receptor assays, cells are stimulated with varying concentrations of the agonist.

  • For H₃ and H₄ receptor assays (Gᵢ-coupled), cells are stimulated with the agonist in the presence of forskolin (an adenylyl cyclase activator) to measure the inhibition of forskolin-stimulated cAMP production.

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Dose-response curves are generated, and the EC₅₀ or pEC₅₀ values are calculated to determine the potency of the agonist.

Conclusion

This compound and 4-Methylhistamine exhibit distinct and valuable receptor selectivity profiles. This compound serves as a selective agonist for the H₁ receptor, while 4-Methylhistamine is a potent and selective agonist for the H₄ receptor, with some activity at the H₂ receptor. The quantitative data and experimental protocols provided in this guide are intended to aid researchers in the appropriate selection and application of these pharmacological tools for investigating the complex roles of histamine receptors in health and disease.

References

2-Methylhistamine: A Comparative Analysis of its Cross-Reactivity with Biogenic Amine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methylhistamine's cross-reactivity with biogenic amine receptors. A thorough review of publicly available scientific literature reveals that while this compound is a well-characterized agonist of histamine receptors, particularly the H2 subtype, there is a notable lack of quantitative data regarding its direct interaction with other major biogenic amine receptors, such as serotonin, dopamine, and adrenergic receptors.

This document summarizes the available data on this compound's activity at histamine receptor subtypes and highlights the current knowledge gap concerning its broader selectivity profile.

Quantitative Data on Receptor Activity

Table 1: Summary of this compound Activity at Histamine Receptors

Receptor SubtypeAgonist/Antagonist ActivityPotency/Affinity (Relative to Histamine)
Histamine H1 AgonistWeak
Histamine H2 AgonistPotent, but less potent than histamine[1]
Histamine H3 AgonistData not readily available
Histamine H4 AgonistData not readily available
Serotonin Receptors No direct binding or functional data available-
Dopamine Receptors No direct binding or functional data available-
Adrenergic Receptors No direct binding or functional data available-

Note: The reduced potency of this compound at the H2-receptor compared to histamine is attributed to its lower concentration of the recognized monocationic species at physiological pH[1].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are representative protocols for determining the activity of a compound like this compound at histamine receptors.

Radioligand Binding Assay for Histamine H2 Receptor

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the H2 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human histamine H2 receptor.

  • Radioligand: A high-affinity H2 receptor antagonist, such as [³H]-Tiotidine.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

2. Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare reagents: - Cell membranes with H2R - [3H]-Tiotidine (Radioligand) - this compound (Test Compound) incubation Incubate membranes, radioligand, and varying concentrations of This compound prep->incubation filtration Filter mixture through glass fiber filters incubation->filtration washing Wash filters with cold buffer filtration->washing detection Measure radioactivity with scintillation counter washing->detection analysis Calculate IC50 and Ki values detection->analysis

Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation for Histamine H2 Receptor

This assay measures the ability of a compound to stimulate the H2 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

1. Materials and Reagents:

  • Cells: Whole cells (e.g., CHO or HEK293) stably expressing the human histamine H2 receptor.

  • Assay Medium: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Stimulation: Replace the culture medium with assay medium containing varying concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Signaling Pathways

This compound, as a histamine receptor agonist, primarily initiates signaling cascades associated with the specific histamine receptor subtype it activates. The most well-documented pathway is through the H2 receptor.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gs alpha subunit (Gαs).

  • Agonist Binding: this compound binds to the H2 receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. GDP is exchanged for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream target proteins, leading to a cellular response.

cluster_pathway Histamine H2 Receptor Signaling Pathway agonist This compound h2r H2 Receptor agonist->h2r Binds to gs Gs Protein h2r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Leads to

Simplified H2 receptor signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for studying the histamine H2 receptor. However, the current body of publicly available literature lacks comprehensive data on its cross-reactivity with other biogenic amine receptors, including serotonin, dopamine, and adrenergic receptor subtypes. Researchers utilizing this compound should be aware of its primary activity at histamine receptors and the current absence of evidence for significant off-target effects at other major biogenic amine receptors. Further broad-panel screening would be necessary to definitively establish a complete selectivity profile.

References

A Comparative Analysis of 2-Methylhistamine and Other H1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Methylhistamine and other key histamine H1 receptor agonists. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in the field.

Introduction

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in mediating allergic and inflammatory responses. Activation of the H1 receptor by its endogenous ligand, histamine, triggers a cascade of intracellular events, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. The study of H1 receptor agonists is crucial for understanding the receptor's function and for the development of novel therapeutic agents. This guide focuses on a comparative analysis of this compound and other well-characterized H1 receptor agonists, namely histamine, 2-pyridylethylamine, and 2-(3-trifluoromethylphenyl)histamine.

While this compound is a structural analog of histamine, a comprehensive review of the available scientific literature reveals a significant lack of robust quantitative data regarding its binding affinity (Ki) and functional potency (EC50) at the H1 receptor. The existing evidence strongly suggests that this compound exhibits preferential activity at other histamine receptor subtypes, particularly the H2 and H4 receptors, and acts as a very weak partial agonist at the H1 receptor. Consequently, this guide will present a detailed comparison of histamine and other notable H1 agonists for which quantitative data are readily available, while contextualizing the known selectivity profile of this compound.

Quantitative Data Comparison

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of selected H1 receptor agonists from published studies. It is important to note that values can vary depending on the experimental system and conditions.

Table 1: Binding Affinities (pKi) of H1 Receptor Agonists

AgonistpKiExperimental SystemReference
2-(3-Trifluoromethylphenyl)histamine5.9[3H]mepyramine binding in guinea pig cerebellar membranes[1]
2-Bromophenyl)histamine6.1[3H]mepyramine binding in guinea pig cerebellar membranes[1]
This compound No reliable data available for H1 receptor --

Table 2: Functional Potencies (pEC50/EC50) of H1 Receptor Agonists

AgonistpEC50 / EC50Assay TypeCell/Tissue SystemReference
HistamineEC50 = 27 µMInositol Phosphate AccumulationDDT1MF-2 cells[2]
HistamineEC50 = 36 µMCalcium ImagingMouse preoptic/anterior hypothalamic neurons[3]
2-PyridylethylamineEC50 = 85 µM (partial agonist, ~65% of histamine's max response)Inositol Phosphate AccumulationDDT1MF-2 cells[2]
2-PyridylethylamineEC50 = 56 µM (partial agonist, 76% of histamine's max response)Calcium ImagingMouse preoptic/anterior hypothalamic neurons[3]
2-(3-Trifluoromethylphenyl)histaminepD2 = 6.81 (full agonist, 128% relative activity to histamine)Guinea Pig Ileum ContractionGuinea Pig Ileum[1]
2-(3-Trifluoromethylphenyl)histamineEC50 = 34 µM (full agonist)Calcium ImagingMouse preoptic/anterior hypothalamic neurons[3]
This compound Very weak partial agonist activity reported, no specific EC50 value available for H1 receptor Inositol Phosphate AccumulationDDT1MF-2 cells[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow for agonist screening.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, pro-inflammatory gene expression) PKC->Cellular_Response Ca_ER Ca2+ (stored) IP3R->Ca_ER Opens Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Ca_cyto->Cellular_Response Agonist H1 Agonist (e.g., Histamine) Agonist->H1R Binds

Caption: H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing H1 receptor (e.g., HEK293) Plating Plate cells in multi-well plates Cell_Culture->Plating Dye_Loading Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Agonist_Addition Add varying concentrations of H1 agonists Dye_Loading->Agonist_Addition Fluorescence_Measurement Measure fluorescence changes over time using a plate reader Agonist_Addition->Fluorescence_Measurement Dose_Response Generate dose-response curves Fluorescence_Measurement->Dose_Response EC50_Calculation Calculate EC50 values Dose_Response->EC50_Calculation

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a selective H1 antagonist).

  • Test Compounds: this compound and other H1 agonists.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin or 1 µM mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine and a cell harvester.

  • Scintillation Counter and Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-40 µg per well. Homogenize gently.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]mepyramine (final concentration ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]mepyramine, and 50 µL of the non-specific binding control.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]mepyramine, and 50 µL of serially diluted test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the H1 receptor, leading to an increase in intracellular calcium.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: this compound and other H1 agonists.

  • Positive Control: Histamine.

  • Fluorescence Plate Reader: Equipped with an injection system for compound addition.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid) to each well. Incubate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 25 µL of the test compound at various concentrations (prepared in assay buffer) into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a maximal concentration of histamine.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This guide provides a comparative overview of this compound and other key H1 receptor agonists. While a direct quantitative comparison of this compound's activity at the H1 receptor is hampered by a lack of available data, the provided information on other agonists, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers. The data clearly indicates that while histamine and compounds like 2-(3-trifluoromethylphenyl)histamine are potent H1 agonists, this compound's primary utility lies in the study of other histamine receptor subtypes due to its pronounced selectivity. Future studies focusing on the direct characterization of this compound at the H1 receptor would be beneficial to fully elucidate its pharmacological profile.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylhistamine Quantification: HPLC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of histamine metabolites is critical for advancing our understanding of allergic reactions, inflammatory responses, and the efficacy of novel therapeutics. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of histamine metabolites: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Due to a lack of specific published validation data for 2-Methylhistamine, this guide will utilize data available for its closely related isomer, N-methylhistamine (also known as 1-methylhistamine or Nτ-methylhistamine), as a representative model. The principles and validation parameters discussed are directly applicable to the analysis of this compound.

Data Presentation: A Quantitative Comparison of Method Performance

The selection of an analytical method hinges on its performance characteristics. Below is a summary of key validation parameters for HPLC-MS/MS and ELISA methods for N-methylhistamine quantification.

Performance MetricHPLC-MS/MSELISA
Linearity (r²) ≥ 0.99Typically ≥ 0.99
Intra-Assay Precision (CV%) < 3.0% - < 11.0%[1][2]4.4% - 6.9%[1]
Inter-Assay Precision (CV%) < 3.0% - < 11.0%[1][2]5.6% - 11.8%
Accuracy / Recovery 95.5% ± 2.5% - >98%[2][3]87% - 114%
Lower Limit of Quantification (LLOQ) 0.53 nmol/L[2]2.5 ng/mL (urine)[4]
Specificity High (based on mass-to-charge ratio)Variable (potential for cross-reactivity)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.

HPLC-MS/MS Method for N-Methylhistamine Quantification

This protocol is a representative example based on established methods for histamine and its metabolites.[2][5]

1. Sample Preparation:

  • Matrix: Urine or Plasma.

  • Internal Standard: Add a deuterated internal standard (e.g., Nτ-[²H₃]methylhistamine) to the sample.[3]

  • Deproteinization (for plasma): Precipitate proteins using a suitable solvent like acetonitrile or perchloric acid.

  • Extraction: Perform a liquid-liquid extraction (e.g., with butanol) or a solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.[3]

  • Derivatization (optional): To enhance chromatographic retention and ionization efficiency, derivatization can be performed. However, many modern methods using Hydrophilic Interaction Liquid Chromatography (HILIC) do not require this step.

2. Chromatographic Conditions:

  • HPLC System: A system capable of delivering accurate gradients at low flow rates.

  • Column: A HILIC column is often preferred for the retention of polar analytes like methylhistamines.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (N-methylhistamine) and the internal standard.

ELISA Method for N-Methylhistamine Quantification

This protocol is based on commercially available competitive ELISA kits.[4][6]

1. Sample Preparation:

  • Matrix: Typically urine.

  • Acylation: Samples and standards are acylated in a separate preparation plate to convert N-methylhistamine to a derivative that can be recognized by the antibody.[7]

2. ELISA Procedure:

  • Coating: Microtiter plates are pre-coated with an antibody specific to the acylated N-methylhistamine.

  • Competitive Binding: The acylated samples, standards, and a fixed amount of enzyme-labeled N-methylhistamine (conjugate) are added to the wells. They compete for binding to the coated antibody.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are removed by washing the wells.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme on the bound conjugate, resulting in a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution.

  • Detection: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of N-methylhistamine in the sample.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the comparative logic, the following diagrams are provided.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Extract Extraction (LLE or SPE) Add_IS->Extract LC HPLC Separation (HILIC Column) Extract->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification vs. Internal Standard MS->Quant

HPLC-MS/MS Experimental Workflow

Method_Comparison cluster_HPLC HPLC-MS/MS cluster_ELISA ELISA cluster_considerations Decision Factors h_spec High Specificity h_sens High Sensitivity h_prec High Precision h_cost Higher Cost & Complexity h_thru Lower Throughput e_thru High Throughput e_cost Lower Cost & Simplicity e_spec Potential Cross-Reactivity e_prec Moderate Precision research_goal Research Goal research_goal->h_spec research_goal->e_spec sample_num Number of Samples sample_num->h_thru sample_num->e_thru budget Budget & Resources budget->h_cost budget->e_cost

Comparison of HPLC-MS/MS and ELISA

Conclusion

Both HPLC-MS/MS and ELISA are powerful techniques for the quantification of N-methylhistamine, and by extension, this compound. The choice between them should be guided by the specific needs of the study.

  • HPLC-MS/MS stands out for its superior specificity, accuracy, and precision, making it the gold standard for applications requiring highly reliable and defensible quantitative data, such as in clinical trials or fundamental research.[8] While the initial investment in instrumentation and the complexity of the method are higher, the quality of the data is unparalleled.

  • ELISA offers a cost-effective, high-throughput, and user-friendly alternative suitable for screening large numbers of samples.[1] While generally exhibiting good precision, the potential for cross-reactivity with structurally similar molecules necessitates careful validation.

For researchers prioritizing accuracy and specificity, HPLC-MS/MS is the recommended method. For large-scale screening studies where high throughput and cost-effectiveness are paramount, ELISA presents a viable and efficient option.

References

A Comparative Guide to the Schild Analysis of 2-Methylhistamine Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Schild analysis for antagonists of 2-Methylhistamine, a notable agonist for both histamine H1 and H2 receptors. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, presents comparative data for key antagonists, and illustrates the underlying signaling pathways.

Introduction to this compound and Schild Analysis

This compound is a selective agonist for the histamine H1 receptor and also demonstrates activity at the H2 receptor.[1] Understanding the antagonism of its effects is crucial for the characterization of new and existing histamine receptor antagonists. Schild analysis is a cornerstone of pharmacology that quantifies the affinity of a competitive antagonist for its receptor. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to elicit the same response. For a competitive antagonist, the pA2 value is theoretically equal to its pKB, the negative logarithm of the antagonist's equilibrium dissociation constant.

Comparative Antagonist Affinities

While direct Schild analysis data using this compound as the agonist is not extensively published, the principles of competitive antagonism suggest that the affinity of an antagonist (and thus its pA2 value) should be independent of the competitive agonist used. Therefore, this guide presents pA2 values for well-characterized H1 and H2 receptor antagonists determined using the endogenous agonist, histamine. These values provide a strong benchmark for the expected antagonism of this compound's effects.

Table 1: Comparative pA2 Values for Histamine Receptor Antagonists

AntagonistReceptor TargetAgonist UsedPreparationpA2 ValueSchild SlopeReference
MepyramineH1HistamineHuman Temporal Artery8.58Not Specified[1]
MepyramineH1HistamineRat Stomach Submucosal Arterioles (in vivo)9.60 ± 0.033~1[2]
CimetidineH2HistamineHuman Temporal Artery6.58Not Specified[1]
CimetidineH2HistamineRat Stomach Submucosal Arterioles (in vivo)5.98 ± 0.037~1[2]
RanitidineH2HistamineGuinea-Pig Parietal Cells6.92 ± 0.01>1[3]
FamotidineH2HistamineVarious20-50x more potent than cimetidine~1[4]

Note: A Schild slope of approximately 1 is indicative of competitive antagonism.

Experimental Protocols

A robust Schild analysis requires a meticulous experimental protocol to ensure accurate and reproducible results. Below is a generalized protocol for performing a Schild analysis in an in vitro functional assay, such as a tissue bath experiment or a cell-based assay measuring second messenger accumulation.

Objective: To determine the pA2 value of an antagonist for its receptor by quantifying its ability to inhibit the response induced by an agonist (e.g., this compound).

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum for H1, rat uterus for H2) or cultured cells expressing the target receptor.

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

  • Agonist stock solution (e.g., this compound).

  • Antagonist stock solutions at various concentrations.

  • Data acquisition system to measure the biological response (e.g., isometric transducer for muscle contraction, plate reader for second messenger assays).

Procedure:

  • Preparation Equilibration: Mount the tissue or plate the cells and allow for an equilibration period in the physiological salt solution until a stable baseline is achieved.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., this compound) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the preparation and incubate with a fixed concentration of the antagonist for a predetermined period to ensure equilibrium is reached.

  • Agonist Dose-Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve. The curve should be shifted to the right.

  • Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Calculate log(DR-1).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA2 value. The slope of the line should be approximately 1 for a competitive antagonist.

Mandatory Visualizations

The interaction of this compound with H1 and H2 receptors initiates distinct intracellular signaling cascades.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R binds Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H2R H2 Receptor This compound->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Histamine H2 Receptor Signaling Pathway.

The logical flow of a Schild analysis experiment is critical for obtaining reliable data.

Schild_Analysis_Workflow A Prepare Tissue/ Cells B Generate Control Agonist Dose-Response Curve A->B C Incubate with Fixed [Antagonist] B->C D Generate Agonist Dose-Response Curve in presence of Antagonist C->D E Repeat for Multiple [Antagonist] D->E E->C Next Concentration F Calculate Dose Ratios and log(DR-1) E->F All Concentrations Tested G Plot log(DR-1) vs -log[Antagonist] F->G H Determine pA2 and Slope G->H

Caption: Experimental Workflow for Schild Analysis.

References

Reproducibility of 2-Methylhistamine-Induced Physiological Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of physiological responses induced by 2-Methylhistamine, a selective histamine H1 receptor agonist. While direct quantitative data on the reproducibility of this compound is limited in publicly available literature, this guide leverages extensive data from studies on histamine-induced responses as a surrogate, given their shared mechanism of action via the H1 receptor. The information presented herein is intended to assist in the design of robust experimental protocols and the accurate interpretation of results.

Comparison of Physiological Responses

This compound selectively activates H1 receptors, leading to a variety of physiological responses. The reproducibility of these responses is crucial for their use in research and clinical settings. Below is a summary of key physiological responses and the reproducibility of the methods used to measure them, primarily based on data from histamine challenge studies.

Physiological ResponseMethod of InductionMethod of MeasurementReported ReproducibilityKey Considerations
Bronchoconstriction Inhalation ChallengeSpirometry (FEV1, PC20)High (r² = 0.994 for histamine)[1]Standardized procedures are critical for high reproducibility.[1] The duration of bronchoconstriction induced by histamine is typically shorter than that induced by methacholine.[2]
Skin Wheal and Flare Skin Prick TestMeasurement of wheal and flare diameterModerate to HighReproducibility is influenced by the testing device and the method of expressing the reaction size.[3][4] Expressing results as the geometric area of the wheal provides better reproducibility than comparing it to a histamine control.[3]
Nasal Congestion and Secretions Nasal ChallengeAcoustic Rhinometry, Nasal LavageGood-
Cardiovascular Effects Intravenous or Intra-arterial InjectionBlood Pressure, Heart Rate Monitoring-This compound can cause vasoconstriction.
Pruritus (Itch) Skin Prick Test, IontophoresisVisual Analog Scale (VAS)Higher stability with skin prick tests compared to iontophoresis.The method of histamine application can influence the intensity and duration of the itch sensation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of physiological responses. Below are methodologies for key experiments involving histamine receptor agonists.

Bronchial Provocation Test with Inhaled Histamine/2-Methylhistamine

This protocol is adapted from standardized methods for histamine challenge testing.[1][5]

Objective: To determine the provocative concentration of an agonist causing a 20% fall in Forced Expiratory Volume in one second (PC20).

Materials:

  • Nebulizer capable of producing particles with a mass median aerodynamic diameter of 1-5 µm.

  • Spirometer meeting American Thoracic Society standards.

  • Saline solution (0.9% NaCl) for baseline measurements and as a diluent.

  • Stock solution of histamine or this compound dihydrochloride.

  • Serial dilutions of the agonist.

Procedure:

  • Baseline Measurement: Perform spirometry to obtain a baseline Forced Expiratory Volume in one second (FEV1). The baseline FEV1 should be stable (less than 10% variation) before proceeding.

  • Saline Control: Administer an aerosol of saline solution for a standardized duration (e.g., 2 minutes of tidal breathing). Measure FEV1 at 30, 90, and 180 seconds after inhalation.

  • Agonist Administration: Administer doubling concentrations of the histamine agonist, starting with a low concentration. Each concentration is inhaled for a standardized duration.

  • FEV1 Measurement: After each agonist concentration, measure FEV1 at 30, 90, and 180 seconds.

  • Termination Criteria: The test is terminated when a 20% or greater fall in FEV1 from the post-saline baseline is observed, or the highest concentration of the agonist has been administered.

  • PC20 Calculation: The PC20 is calculated by interpolation from the logarithmic dose-response curve.

Skin Prick Test for Wheal and Flare Response

Objective: To measure the cutaneous response (wheal and flare) to a histamine agonist.

Materials:

  • Standardized skin prick test lancets.

  • Histamine or this compound solution (e.g., 10 mg/mL).

  • Glycerin-saline solution (negative control).

  • Ruler or caliper for measuring wheal and flare diameters.

Procedure:

  • Site Preparation: Clean the volar surface of the forearm with alcohol and allow it to dry.

  • Application of Solutions: Place a drop of the negative control, positive control (histamine), and this compound solution on the skin, at least 2 cm apart.

  • Pricking the Skin: Pass the lancet through each drop at a 90-degree angle to the skin with firm, downward pressure for approximately 1 second.

  • Reading the Results: After 10-15 minutes, measure the largest diameter and the orthogonal diameter of the wheal and the flare for each test site. The mean diameter is recorded.

Signaling Pathways and Visualizations

This compound exerts its effects by binding to and activating the histamine H1 receptor, a G-protein coupled receptor (GPCR).

This compound H1 Receptor Signaling Pathway

Activation of the H1 receptor by this compound initiates a signaling cascade through the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Two_Methylhistamine This compound H1R H1 Receptor Two_Methylhistamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Responses Ca2->Response Leads to PKC->Response Leads to

Caption: this compound H1 Receptor Signaling Pathway.

Experimental Workflow for Bronchial Provocation Test

The following diagram illustrates a typical workflow for a bronchial provocation test to assess airway hyperresponsiveness.

Bronchial_Provocation_Workflow cluster_preparation Preparation cluster_challenge Challenge Protocol cluster_analysis Data Analysis P1 Subject Screening & Informed Consent P2 Baseline Spirometry (FEV1 Measurement) P1->P2 C1 Administer Saline Control (Aerosol) P2->C1 C2 Measure FEV1 C1->C2 C3 Administer Increasing Concentrations of This compound C2->C3 If FEV1 stable C4 Measure FEV1 after each concentration C3->C4 A1 Calculate % Fall in FEV1 C4->A1 A2 Determine if FEV1 fall ≥ 20% A1->A2 A2->C3 No A3 Calculate PC20 from Dose-Response Curve A2->A3 Yes

Caption: Experimental Workflow for Bronchial Provocation Test.

References

A Comparative Guide to 2-Methylhistamine and Novel Histamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the classic research tool, 2-Methylhistamine, against a selection of novel ligands targeting the four histamine receptor subtypes: H1R, H2R, H3R, and H4R. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to Histamine Receptors

Histamine is a critical biogenic amine that modulates a wide array of physiological and pathological processes, including allergic inflammation, gastric acid secretion, and neurotransmission.[1] Its actions are mediated through four distinct G-protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1] Each receptor subtype is characterized by its unique tissue distribution, signaling pathway, and pharmacological profile, making them important targets for therapeutic intervention.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels.[2][3] It is a key mediator of allergic and inflammatory reactions.[2]

  • H2 Receptor (H2R): Canonically coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to a rise in cyclic AMP (cAMP).[4][5] It is famously involved in regulating gastric acid secretion.[4]

  • H3 Receptor (H3R): This receptor couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[6][7] It functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[6][7]

  • H4 Receptor (H4R): Like H3R, the H4R couples to Gi/o proteins.[8] It is highly expressed on immune cells, such as mast cells and eosinophils, and is a key target for inflammatory and immune disorders.[1][9]

This compound is a methylated derivative of histamine. While various isomers exist, this guide focuses on the broader pharmacological profile attributed to this compound class, particularly its well-established activity at specific receptor subtypes, and compares it with more recently developed, highly selective ligands.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) of this compound and selected novel ligands at human histamine receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities at the Histamine H1 Receptor (H1R)

Ligand Type Ki (nM) Selectivity Profile
This compound Agonist > 31,600[10] Low affinity for H1R
Emedastine Antagonist (Novel) 1.3[11] Highly selective for H1R over H2R and H3R[11]

| Desloratadine | Antagonist (Novel) | 0.4 - 0.9 | High affinity and selectivity for peripheral H1Rs |

Table 2: Comparative Binding Affinities at the Histamine H2 Receptor (H2R)

Ligand Type Ki (nM) Selectivity Profile
This compound Agonist ~4,270[10] Moderate affinity for H2R
Amthamine Agonist (Novel) Potency comparable to histamine Selective H2R agonist, devoid of H1/H3 activity

| Famotidine | Antagonist (Reference) | ~30-40 | A well-established selective H2R antagonist |

Table 3: Comparative Binding Affinities at the Histamine H3 Receptor (H3R)

Ligand Type Ki (nM) Selectivity Profile
This compound Agonist > 31,600[10] Low affinity for H3R (Note: (R)-α-methylhistamine is a potent H3R agonist)[10]
Pitolisant Inverse Agonist (Novel) 0.16[2] First-in-class, highly selective H3R inverse agonist with no appreciable binding to other histamine receptors[2]

| Thioperamide | Antagonist/Inverse Agonist (Reference) | ~2-5 | Potent H3R antagonist, also shows affinity for H4R[9] |

Table 4: Comparative Binding Affinities at the Histamine H4 Receptor (H4R)

Ligand Type Ki (nM) Selectivity Profile
4-Methylhistamine Agonist 50 Potent and selective H4R agonist with >100-fold selectivity over H1R, H2R, and H3R
JNJ 7777120 Antagonist (Novel) 4.5 Potent and highly selective H4R antagonist (>1000-fold over other subtypes)

| VUF11489 | Antagonist (Novel) | 16[4] | Potent H4R antagonist with 255-fold selectivity over H3R[4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for understanding ligand-receptor interactions. The following diagrams, rendered using Graphviz, illustrate the canonical signaling pathways for each histamine receptor and a typical workflow for ligand characterization.

Histamine Receptor Signaling Pathways

H1R_Signaling cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG Cleaves PIP₂ into Ligand Histamine / Ligand Ligand->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: H1R Gq-protein coupled signaling pathway.

H2R_Signaling cluster_membrane Plasma Membrane H2R H2 Receptor Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts Ligand Histamine / Ligand Ligand->H2R Binds ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response

Caption: H2R Gs-protein coupled signaling pathway.

H3R_H4R_Signaling cluster_membrane Plasma Membrane H3R_H4R H3 / H4 Receptor Gi Gαi/o H3R_H4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Ligand Histamine / Ligand Ligand->H3R_H4R Binds Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response

Caption: H3R/H4R Gi-protein coupled signaling pathway.
General Experimental Workflow

The characterization of novel ligands follows a standardized discovery pipeline, from initial screening to detailed pharmacological profiling.

Experimental_Workflow start Ligand Synthesis / Acquisition binding Primary Screening: Radioligand Binding Assay start->binding functional Functional Assays: - Ca²⁺ Mobilization (H1R) - cAMP Accumulation (H2R/H3R/H4R) - GTPγS Binding binding->functional Determine Ki selectivity Selectivity Profiling: Test against other receptor subtypes and off-targets functional->selectivity Determine EC₅₀/IC₅₀ & Efficacy lead Lead Compound Characterization selectivity->lead Identify selective high-affinity hits

Caption: Typical workflow for histamine receptor ligand characterization.

Detailed Experimental Protocols

The following protocols provide a general framework for the key experiments used to characterize histamine receptor ligands. Researchers should optimize conditions based on their specific cellular systems and equipment.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH1R).

    • Radioligand (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R).

    • Test compound (novel ligand) at various concentrations.

    • Non-specific binding control: A high concentration of an unlabeled reference antagonist (e.g., 10 µM mianserin for H1R).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Protocol:

    • Preparation: In a 96-well plate, add cell membranes (typically 20-50 µg protein per well).

    • Competition: Add serial dilutions of the test compound. For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding control.

    • Incubation: Add the radioligand at a single concentration (near its Kd value) to all wells to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test ligand that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for H1R Function - EC50)

This functional assay measures the increase in intracellular calcium concentration following H1R activation.

  • Objective: To determine the potency (EC50) of an H1R agonist.

  • Materials:

    • Whole cells expressing the H1R (e.g., CHO-hH1R).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test agonist at various concentrations.

    • A fluorescence plate reader with an injection system.

  • Protocol:

    • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

    • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

    • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

    • Stimulation: Inject the test agonist at various concentrations into the wells and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay (for H2R/H3R/H4R Function - EC50/IC50)

This assay measures changes in intracellular cAMP levels, either stimulation (H2R) or inhibition (H3R/H4R).

  • Objective: To determine the potency (EC50/IC50) of ligands acting on Gs- or Gi-coupled receptors.

  • Materials:

    • Whole cells expressing the receptor of interest (e.g., HEK293-hH2R).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors: an adenylyl cyclase activator like Forskolin.

    • Test compound at various concentrations.

    • cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Protocol:

    • Cell Plating: Seed cells into a 96-well or 384-well plate and allow them to attach.

    • Pre-incubation: Remove culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period.

    • Stimulation/Inhibition:

      • For H2R (Gs): Add serial dilutions of the test agonist and incubate for 15-30 minutes at 37°C.

      • For H3R/H4R (Gi): Add serial dilutions of the test agonist/inverse agonist, followed by a fixed concentration of Forskolin to stimulate baseline cAMP production. Incubate for 15-30 minutes.

    • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, following the manufacturer's instructions.

    • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

References

Safety Operating Guide

Proper Disposal of 2-Methylhistamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 2-Methylhistamine, ensuring the safety of laboratory personnel and environmental protection.

This compound and its salts are classified as hazardous materials that are toxic if swallowed and cause skin and eye irritation. Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. Adherence to a structured disposal protocol is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard and Disposal Summary

The following table provides a summary of the key hazard information and disposal considerations for this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the particular product in use for the most detailed and up-to-date information.

ParameterInformationCitation
Primary Hazards Toxic if swallowed, causes skin irritation, causes serious eye irritation.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.
Chemical Incompatibilities Strong oxidizing agents.
Recommended Disposal Method Dispose of as hazardous waste through a licensed and approved waste disposal contractor.
Environmental Precautions Should not be released into the environment.

Operational Plan for Disposal

The proper disposal of this compound waste should be integrated into standard laboratory operating procedures. The following step-by-step guide outlines the process from the point of waste generation to its final removal from the facility.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing boats), must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents. It should be collected in a designated container for solid or liquid chemical waste as appropriate.

Step 2: Waste Collection and Container Management

  • Select Appropriate Containers: Use containers that are in good condition, leak-proof, and compatible with this compound. For liquid waste, ensure the container has a secure, tight-fitting lid.

  • Label Containers Clearly: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date accumulation begins.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents spills and the release of vapors.

Step 3: On-site Storage

  • Designated Storage Area: Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment to control any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once a waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Complete a Waste Manifest: Fill out all required waste manifest forms provided by your EHS department or the disposal company. This is a legal requirement to track the hazardous waste from your facility to its final disposal site.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: To render an "empty" container that held this compound non-hazardous, it must be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste. For highly toxic materials, it is recommended to collect all three rinses as hazardous waste.

  • Final Disposal of Rinsed Container: After triple-rinsing and allowing it to air dry, the container can typically be disposed of as regular waste after defacing or removing the label, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Waste Generation (Unused this compound, contaminated labware) B Is it hazardous waste? A->B C Yes B->C Always treat as hazardous D Segregate from other waste streams C->D E Collect in a labeled, compatible, and closed container D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Container Full? F->G H Yes G->H L No G->L Continue to accumulate I Contact EHS or licensed waste disposal contractor H->I J Complete waste manifest I->J K Waste removed for disposal J->K L->F

Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 2-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylhistamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling of this compound, a compound classified as harmful if swallowed, a cause of severe skin burns and eye damage, and a potential respiratory irritant.[1] Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, a comprehensive approach to personal protection is mandatory based on its hazard classification. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Tightly fitting safety goggles. An 8-inch minimum face shield is required when there is a risk of splashing.Protects against severe eye damage and irritation from splashes or dust.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron is also required.[3][4][5][6]Prevents skin contact, which can cause severe burns.[1] Nitrile gloves are generally adequate for handling most corrosive chemicals in a laboratory setting.[3]
Respiratory Protection Required when dusts are generated or if ventilation is inadequate. A NIOSH/MSHA-approved respirator should be used.This compound can cause respiratory irritation.[1] Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2][6][7]
Foot Protection Closed-toe shoes are mandatory.Protects feet from potential spills.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor and dust exposure.[2][6][7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.[3]

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[6]

2. Chemical Handling:

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before handling the chemical.

  • Weighing: If weighing the solid form, do so within the chemical fume hood to prevent inhalation of dust.

  • Dissolving: When creating solutions, slowly add the this compound solid to the solvent to avoid splashing. If dissolving in water, be aware that this process may generate heat.[7]

  • Transporting: When moving the chemical, use a protective bottle carrier to prevent accidental spills.[2] Never store corrosive liquids above eye level.[3][5]

3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work area with an appropriate cleaning agent after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Remove personal protective equipment in a manner that avoids cross-contamination.

Spill and Disposal Plans

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.

1. Immediate Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[8][9]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and if it is safe for laboratory personnel to clean up. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[10]

2. Spill Containment and Cleanup:

  • Don PPE: Before beginning cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[8]

  • Contain the Spill: For solid spills, carefully sweep to avoid generating dust.[10] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[1][9]

  • Neutralize (for acid/base solutions): If the spill involves a solution, it can be neutralized. For acidic solutions, use a weak base like sodium bicarbonate. For basic solutions, use a weak acid like citric acid.[2][11]

  • Absorb: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.[1][10]

3. Decontamination and Disposal:

  • Collect Residue: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[11]

  • Decontaminate Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[9]

  • Label Waste: Clearly label the hazardous waste container with the contents.

  • Restock: Replenish any spill kit supplies used during the cleanup.[9]

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Hazardous Waste: this compound is considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with other waste streams.[12][13] Keep it separate from incompatible chemicals, such as strong oxidizing agents.

2. Containerization and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[14][15] The original container is often the best choice for waste.[15]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[14]

3. Storage and Collection:

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate any potential leaks.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[16]

4. Disposal of Contaminated Materials:

  • PPE and Labware: All disposable PPE, absorbent materials, and contaminated labware must be placed in the designated hazardous waste container for this compound.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Verify Fume Hood & Eyewash/Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Dissolve in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 spill1 Alert & Evacuate handle2->spill1 If Spill Occurs disp1 Segregate Waste handle3->disp1 Waste Generated disp2 Containerize & Label disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Request EHS Pickup disp3->disp4 spill2 Don PPE spill1->spill2 spill3 Contain & Neutralize spill2->spill3 spill4 Collect & Decontaminate spill3->spill4 spill4->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 2
2-Methylhistamine

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